Product packaging for CCT1(Cat. No.:)

CCT1

Cat. No.: B1192471
M. Wt: 408.9
InChI Key: YNQCLJVWTGPRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The CCT1 (Chaperonin Containing TCP-1 subunit 1) protein is an essential component of the TCP-1 Ring Complex (TRiC or CCT), a multi-subunit chaperonin complex found in the eukaryotic cytosol . This large, ATP-dependent machinery provides a central folding chamber for a select group of proteins that are challenging to fold, including the core cytoskeletal components actin and tubulin . The proper folding of these proteins by TRiC, facilitated by this compound, is fundamental to maintaining cytoskeletal integrity, which in turn influences cell shape, division, and intracellular transport . Beyond its well-established role in cytoskeleton assembly, this compound is critical for cell cycle progression, as the complex folds key cell cycle regulators . Recent research has also highlighted its role in proteostasis, with dysfunction linked to the aggregation of proteins associated with neurodegenerative diseases, such as huntingtin with expanded polyglutamine tracts . Furthermore, the TRiC complex regulates inter-organelle contact sites and influences lipid metabolism and extracellular vesicle production, connecting protein folding to broader cellular metabolic states . This antibody is a vital tool for investigating these diverse cellular processes, including studies on protein folding mechanisms, cytoskeletal dynamics, cell cycle control, and the molecular pathology of aggregation-related disorders. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or clinical procedures .

Properties

Molecular Formula

C22H17ClN2O2S

Molecular Weight

408.9

IUPAC Name

N-((5-Chloro-8-hydroxyquinolin-7-yl)(3-methylthiophen-2-yl)methyl)benzamide

InChI

InChI=1S/C22H17ClN2O2S/c1-13-9-11-28-21(13)19(25-22(27)14-6-3-2-4-7-14)16-12-17(23)15-8-5-10-24-18(15)20(16)26/h2-12,19,26H,1H3,(H,25,27)

InChI Key

YNQCLJVWTGPRRD-UHFFFAOYSA-N

SMILES

O=C(NC(C1=CC(Cl)=C2C=CC=NC2=C1O)C3=C(C)C=CS3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CCT-1;  CCT 1;  CCT1

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of CCT1 in Cytoskeletal Protein Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the eukaryotic cytoskeleton, a complex and dynamic network of protein filaments, is paramount for a multitude of cellular processes, including cell division, motility, and intracellular transport. The biogenesis of its core components, actin and tubulin, is not a spontaneous event but a meticulously orchestrated process chaperoned by the multi-subunit complex, Chaperonin Containing TCP-1 (CCT), also known as TCP-1 Ring Complex (TRiC). Within this intricate molecular machine, the CCT1 subunit plays a crucial, albeit not entirely independent, role. This technical guide provides an in-depth exploration of the function of this compound in the context of the CCT/TRiC complex and its significance in cytoskeletal protein biogenesis. We will delve into the structural and functional intricacies of this compound, its interplay with actin and tubulin, its involvement in key signaling pathways, and its emerging relevance as a therapeutic target in various diseases. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in the field.

Introduction: The CCT/TRiC Complex and the Essentiality of this compound

The eukaryotic cytosol harbors a sophisticated network of molecular chaperones responsible for ensuring the correct folding of newly synthesized polypeptides, thereby maintaining protein homeostasis or "proteostasis". Among these, the CCT/TRiC complex stands out as a key player, essential for the folding of a significant portion of the eukaryotic proteome, with a particular obligation towards the cytoskeletal proteins actin and tubulin[1][2][3]. The CCT/TRiC complex is a large, ~1 MDa structure composed of two back-to-back hetero-octameric rings. Each ring comprises eight distinct but related subunits, this compound through CCT8 (also denoted as CCTα, β, γ, δ, ε, ζ, η, and θ)[2][4]. This hetero-oligomeric nature distinguishes it from its prokaryotic counterpart, GroEL, and is thought to confer substrate specificity[1].

This compound (also known as TCP-1α) is a cornerstone subunit of this complex, occupying a specific and fixed position within each ring[2]. While the functions of the CCT/TRiC complex are a result of the concerted action of all its subunits, this compound has been identified as a crucial component for both the structural integrity and the substrate recognition functions of the chaperonin. Evidence suggests that individual CCT subunits, including this compound, may also possess functions independent of the fully assembled complex, further highlighting their importance in cellular physiology[1][2].

The Structural and Functional Architecture of this compound within the TRiC Complex

Each CCT subunit, including this compound, shares a common three-domain architecture: an apical domain involved in substrate recognition, an equatorial domain that binds and hydrolyzes ATP and contributes to inter-ring contacts, and an intermediate domain that acts as a hinge, transducing conformational changes between the other two domains[2].

The apical domains of the eight different CCT subunits are the most diverse in sequence, creating a unique and specific binding surface within the central cavity of the chaperonin[1]. This compound, along with other subunits, contributes to this mosaic of binding sites that allows for the recognition of specific motifs within unfolded or partially folded substrate proteins. Studies involving crosslinking and mutagenesis have indicated that different substrates interact with distinct subsets of CCT subunits. For instance, the tumor suppressor protein VHL has been shown to interact with this compound and CCT7[3]. While the precise and complete set of actin and tubulin interaction sites on the TRiC complex is still under investigation, it is clear that this compound is a key contributor to the binding of these crucial cytoskeletal components[5].

The ATP-binding pocket in the equatorial domain of this compound is highly conserved and essential for the chaperonin's function. The binding and subsequent hydrolysis of ATP drive a series of conformational changes in the CCT/TRiC complex, leading to the encapsulation of the substrate within the central chamber and facilitating its folding in a protected environment[4].

Quantitative Insights into CCT/TRiC-Substrate Interactions

The interaction between the CCT/TRiC complex and its substrates is a dynamic process characterized by specific binding affinities and kinetic parameters. While data specific to the this compound subunit in isolation is limited, studies on the entire complex provide valuable insights into the thermodynamics and kinetics of substrate folding.

ParameterSubstrateValueMethodReference
Binding Affinity (Kd) VHL Box1 Peptide~0.25 - 0.5 µMNot Specified[1]
Association Rate (kon) VHL Box1 PeptideVaries with subunitNot Specified[1]
Dissociation Rate (koff) VHL Box1 PeptideVaries with subunitNot Specified[1]

The Mechanism of Cytoskeletal Protein Folding Mediated by CCT/TRiC

The folding of actin and tubulin by the CCT/TRiC complex is an ATP-dependent process that can be broadly divided into four key stages: substrate recognition and binding, encapsulation, ATP hydrolysis and folding, and product release.

Experimental Workflow for Studying CCT/TRiC-mediated Protein Folding

G cluster_0 In Vitro Transcription/Translation cluster_1 Chaperone Interaction cluster_2 Analysis of Folding IVT Coupled Transcription/ Translation System (e.g., Rabbit Reticulocyte Lysate) Incubation Incubation with ATP and other co-factors IVT->Incubation Newly synthesized, unfolded polypeptide Substrate_DNA Actin or Tubulin cDNA Substrate_DNA->IVT CCT_complex Purified CCT/TRiC Complex CCT_complex->Incubation Native_PAGE Native PAGE Incubation->Native_PAGE Protease_Protection Protease Protection Assay Incubation->Protease_Protection DNaseI_binding DNase I Binding Assay (for Actin) Incubation->DNaseI_binding

Figure 1. Experimental workflow for in vitro analysis of CCT/TRiC-mediated protein folding.

The CCT/TRiC Folding Cycle

CCT_Cycle Open_Apo Open State (Apo) Substrate_Binding Substrate Binding Open_Apo->Substrate_Binding Unfolded Substrate ATP_Binding ATP Binding Substrate_Binding->ATP_Binding Closed_State Closed State (Folding) ATP_Binding->Closed_State Conformational Change ATP_Hydrolysis ATP Hydrolysis Closed_State->ATP_Hydrolysis ADP_Pi_Release ADP + Pi Release ATP_Hydrolysis->ADP_Pi_Release Folded_Protein_Release Folded Protein Release ADP_Pi_Release->Folded_Protein_Release Folded_Protein_Release->Open_Apo Folded Protein

Figure 2. The ATP-dependent folding cycle of the CCT/TRiC complex.

This compound in Cellular Signaling and Disease

Beyond its canonical role in protein folding, the CCT/TRiC complex, and by extension this compound, is implicated in the regulation of key signaling pathways that influence cytoskeletal dynamics, cell proliferation, and survival. Dysregulation of CCT subunit expression, including this compound, has been linked to various diseases, most notably cancer and neurodegenerative disorders.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Emerging evidence suggests a link between this pathway and the CCT/TRiC complex. mTORC1, a component of this pathway, regulates protein synthesis, and some of its components, such as mLST8, are themselves clients of CCT/TRiC[6]. This creates a feedback loop where CCT/TRiC activity is coupled to the cell's metabolic and growth status. While the direct interaction and regulatory mechanism between this compound and the PI3K/AKT/mTOR pathway components require further elucidation, the folding of key proteins in this pathway by CCT/TRiC underscores its importance in cancer biology, where this pathway is frequently hyperactivated.

PI3K_AKT_mTOR_CCT RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis eIF4E->Protein_Synthesis Cell_Growth Cell Growth & Survival Protein_Synthesis->Cell_Growth CCT CCT/TRiC (including this compound) Protein_Synthesis->CCT Synthesis of CCT subunits mLST8 mLST8 CCT->mLST8 Folding Actin_Tubulin Actin/Tubulin CCT->Actin_Tubulin Folding mLST8->mTORC1 Component of Cytoskeleton Cytoskeleton Organization Actin_Tubulin->Cytoskeleton Cytoskeleton->Cell_Growth

Figure 3. Interplay between the PI3K/AKT/mTOR pathway and the CCT/TRiC complex.

The Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is critical for embryonic development and tissue homeostasis. While a direct, well-characterized link between this compound and the Wnt pathway is still emerging, there are indications of crosstalk. The integrity of the cytoskeleton is known to influence Wnt signaling, and given CCT/TRiC's central role in cytoskeletal biogenesis, it is plausible that CCT activity indirectly modulates this pathway[7]. Further research is needed to delineate the precise molecular interactions.

This compound in Cancer and Neurodegenerative Diseases

The heightened demand for protein synthesis and the reliance on a functional cytoskeleton in rapidly dividing cancer cells make them particularly dependent on the CCT/TRiC complex. Overexpression of various CCT subunits, including this compound, has been observed in several cancers and often correlates with poor prognosis[8][9]. This has led to the proposition of CCT/TRiC as a potential therapeutic target in oncology.

In the context of neurodegenerative diseases, which are often characterized by protein misfolding and aggregation, the role of CCT/TRiC is also being actively investigated. While the primary function of CCT/TRiC is in de novo protein folding, it has also been shown to suppress the aggregation of polyglutamine-expanded proteins, such as those involved in Huntington's disease[1]. Mutations in CCT subunits themselves have been linked to certain neurodevelopmental disorders, underscoring the critical role of this chaperonin in maintaining neuronal health.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Study this compound Interactions

This protocol describes the immunoprecipitation of a target protein (e.g., a FLAG-tagged this compound) to identify interacting proteins, such as actin or tubulin.

Materials:

  • Cell lysate from cells expressing the protein of interest.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100).

  • Elution Buffer: Glycine-HCl pH 2.5 or SDS-PAGE sample buffer.

  • Antibody specific to the target protein (e.g., anti-FLAG antibody).

  • Protein A/G magnetic beads.

Procedure:

  • Cell Lysis: Lyse cells in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Remove the beads using a magnetic rack.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution: Elute the protein complexes from the beads using Elution Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest and its putative interactors.

In Vitro Transcription/Translation and Folding Assay

This assay assesses the ability of the CCT/TRiC complex to fold a target protein synthesized in a cell-free system.

Materials:

  • Plasmid DNA encoding the target protein (e.g., actin or tubulin).

  • Coupled in vitro transcription/translation system (e.g., rabbit reticulocyte lysate).

  • Purified CCT/TRiC complex.

  • [35S]-Methionine.

  • Folding Buffer: 20 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, and an ATP regeneration system.

Procedure:

  • In Vitro Synthesis: Set up the in vitro transcription/translation reaction according to the manufacturer's instructions, including [35S]-Methionine to radiolabel the newly synthesized protein.

  • Folding Reaction: Add the translation mixture containing the unfolded, radiolabeled protein to a reaction containing purified CCT/TRiC complex in Folding Buffer.

  • Time Course: Incubate the reaction at 30°C and take aliquots at different time points.

  • Analysis of Folding:

    • Native PAGE: Analyze the samples on a non-denaturing polyacrylamide gel. Folded proteins will migrate differently from unfolded or aggregated proteins.

    • Protease Protection Assay: Treat the aliquots with a low concentration of a protease (e.g., trypsin). Folded proteins are generally more resistant to proteolysis than unfolded proteins. Analyze the products by SDS-PAGE and autoradiography.

    • Functional Assay: For actin, assess its ability to bind to DNase I, a property of natively folded G-actin.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the CCT/TRiC complex.

Materials:

  • Purified CCT/TRiC complex.

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2.

  • ATP solution.

  • Malachite green reagent for phosphate detection.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the CCT/TRiC complex in Assay Buffer.

  • Initiate Reaction: Add ATP to the reaction mixture to a final concentration in the millimolar range.

  • Time Course: Incubate the reaction at 37°C. At various time points, take aliquots and stop the reaction by adding a solution that denatures the enzyme (e.g., perchloric acid).

  • Phosphate Detection: Add the malachite green reagent to the stopped reaction aliquots. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis.

  • Quantification: Measure the absorbance of the colored complex at a specific wavelength (e.g., 620 nm).

  • Calculation: Determine the amount of phosphate produced using a standard curve generated with known concentrations of phosphate. Calculate the ATPase activity as moles of ATP hydrolyzed per mole of CCT/TRiC per unit of time.

Conclusion and Future Directions

This compound, as an integral subunit of the CCT/TRiC chaperonin complex, is indispensable for the biogenesis of the fundamental cytoskeletal proteins, actin and tubulin. Its role extends beyond a mere structural component, contributing to the specific recognition and ATP-dependent folding of these and other cellular proteins. The intricate interplay between the CCT/TRiC complex and key signaling pathways like PI3K/AKT/mTOR highlights its central position in coordinating cellular growth, proliferation, and cytoskeletal dynamics. The increasing evidence linking this compound and other CCT subunits to cancer and neurodegenerative diseases opens up new avenues for therapeutic intervention.

Future research should focus on several key areas. Firstly, obtaining high-resolution structural information of the CCT/TRiC complex bound to its full-length, native substrates will be crucial to fully understand the molecular details of substrate recognition and the folding process. Secondly, a more comprehensive and quantitative analysis of the CCT/TRiC interactome in different cellular contexts will shed light on its broader roles in cellular physiology and pathology. Finally, the development of specific inhibitors or modulators of CCT/TRiC activity, potentially targeting individual subunits like this compound, holds promise for the development of novel therapeutic strategies for a range of human diseases. This technical guide provides a solid foundation for researchers to build upon as we continue to unravel the complexities of this essential molecular machine.

References

The Chaperonin CCT1: A Linchpin in the ATP-Dependent Folding of Actin and Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Chaperonin Containing TCP-1 (CCT), also known as TRiC, is an essential molecular chaperone in eukaryotic cells, responsible for the folding of approximately 10% of the cytosolic proteome. Among its most critical substrates are the cytoskeletal proteins actin and tubulin, whose proper folding is fundamental to cell division, motility, and morphology. The CCT complex is a hetero-oligomer composed of two stacked rings, with each ring containing eight distinct subunits (CCT1-8). This guide delves into the intricate mechanism of action of the this compound subunit within the CCT complex, focusing on its pivotal role in the ATP-dependent folding of actin and tubulin. We will explore the structural and functional dynamics of this compound, present quantitative data on its interactions, detail key experimental methodologies, and visualize the complex signaling and folding pathways.

The CCT Complex: An Overview

The CCT complex is a sophisticated nanomachine that provides a protected environment for protein folding.[1][2] Unlike its prokaryotic counterpart, GroEL, which is a homo-oligomer, the eukaryotic CCT complex's hetero-oligomeric nature, with eight unique subunits per ring, allows for specific recognition and tailored folding pathways for its diverse substrates.[3][4] The eight subunits, this compound through CCT8 (also denoted as α, β, γ, δ, ε, ζ, η, and θ), are arranged in a specific and conserved order within each ring.[5][6] Each subunit consists of three domains: an apical domain involved in substrate recognition, an equatorial domain that binds and hydrolyzes ATP, and an intermediate domain that connects the two and transduces conformational changes.[7] The folding process is critically dependent on the energy derived from ATP hydrolysis, which drives a cycle of conformational changes within the CCT complex, leading to the encapsulation and subsequent release of the folded substrate.[7][8]

The Specific Role of the this compound Subunit

Mechanism of CCT-Mediated Actin and Tubulin Folding

The folding of actin and tubulin by CCT is a highly regulated, multi-step process that begins with the recognition of the non-native polypeptide chain. This process can be broadly divided into substrate recognition, ATP-dependent encapsulation and folding, and release of the native protein.

Substrate Recognition and Initial Binding

Newly synthesized actin and tubulin polypeptides are often delivered to the CCT complex by the co-chaperone prefoldin.[14] The unfolded or partially folded substrates then interact with the apical domains of specific CCT subunits in the open conformation of the chaperonin. For actin, initial contact points have been identified on subunits CCT4, CCT5, and CCT7.[5] Tubulin has been shown to interact with up to five CCT subunits in its initial binding state.[15] The binding is not based on generic hydrophobic interactions but rather on more specific electrostatic and shape-complementary interactions, a feature enabled by the diversity of the eight CCT subunits.[15]

ATP Hydrolysis and Conformational Cycling

The binding of ATP to the equatorial domains of the CCT subunits initiates a cascade of conformational changes. The CCT complex exhibits asymmetry in ATP hydrolysis, with some subunits having a higher affinity for ATP than others.[16] This staggered ATP hydrolysis is thought to drive a sequential and coordinated series of movements within the CCT ring.[7] These movements lead to the closure of the apical domains, encapsulating the substrate within the central cavity of the chaperonin. Inside this protected chamber, the substrate is shielded from aggregation and is guided towards its native conformation through a series of binding and release events with the interior wall of the CCT cavity.[4][7] For tubulin, cryo-EM studies have revealed a gradual upward translocation and stabilization within the TRiC chamber as the ring closes.[9][10]

Substrate Folding and Release

Within the enclosed CCT chamber, the substrate protein undergoes a series of conformational rearrangements. The asymmetric nature of the CCT subunit arrangement provides a specific and dynamic surface that actively directs the folding pathway.[4] For tubulin, distinct folding intermediates have been observed within the closed TRiC chamber, highlighting a guided folding process.[17][18] The final step of the cycle involves the hydrolysis of ATP to ADP and inorganic phosphate, which triggers the opening of the CCT chamber and the release of the natively folded actin or tubulin monomer.[7]

Quantitative Data

Precise quantitative data for the interaction of substrates with individual CCT subunits is challenging to obtain due to the integrated nature of the complex. However, studies on the entire CCT/TRiC complex provide valuable insights into the energetics and stoichiometry of the folding process.

ParameterValueSubstrateMethodReference
Apparent Dissociation Constant (Kd) of Prefoldin to TRiC ~ 0.2 µM-Native PAGE and Immunoblot[14]
Stoichiometry of CCT Subunits in the Complex 1:1:1:1:1:1:1:1 per ring-Mass Spectrometry[3][6]
Overall ATP Hydrolysis Rate of TRiC ~2.4 ATPs per minute per complex-Biochemical Assay[7]
In Vivo Release Halftime of Actin from TRiC ~50 secondsActinPulse-chase analysis[7]
Stoichiometry of Tubulin to CCT complex 1 molecule of tubulin per CCT complexTubulinCryo-Electron Microscopy[1]

Experimental Protocols

Purification of Recombinant CCT Complex

The production of functional recombinant CCT complex is crucial for in vitro studies. A common method involves the co-expression of all eight subunits in insect cells using a baculovirus expression system.[11]

  • Cell Culture and Infection: Sf21 insect cells are cultured in Sf-900 II medium to a density of 1.0 × 10^6 cells/ml. Cells are then infected with a recombinant baculovirus engineered to co-express all eight human CCT subunits, with one subunit (e.g., this compound or CCT7) containing an affinity tag (e.g., His6-tag or FLAG-tag) for purification.[11][15]

  • Cell Lysis: After 72-96 hours post-infection, cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 200 mM KCl, 10 mM Imidazole, 20% Glycerol, supplemented with protease inhibitors and Benzonase).[11] Cells are lysed by sonication.

  • Affinity Chromatography: The cleared lysate is loaded onto an affinity column (e.g., TALON resin for His6-tagged protein). The column is washed extensively with a low-imidazole buffer, and the CCT complex is eluted with a high-imidazole buffer (e.g., 250 mM Imidazole).[11]

  • Ion Exchange and Size Exclusion Chromatography: The eluted complex is further purified by ion-exchange chromatography (e.g., Heparin column) followed by size-exclusion chromatography (e.g., Superose 6 column) to separate fully assembled complexes from aggregates and individual subunits.[11] The purity of the complex is assessed by SDS-PAGE.

In Vitro Actin/Tubulin Folding Assay

This assay measures the ability of the purified CCT complex to fold denatured actin or tubulin in an ATP-dependent manner.

  • Denaturation of Substrate: Purified actin or tubulin is denatured by incubation in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidinium chloride).

  • Folding Reaction: The denatured substrate is rapidly diluted into a folding buffer (e.g., 20 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl2) containing the purified CCT complex and an ATP regeneration system (creatine kinase and creatine phosphate). The reaction is initiated by the addition of ATP.

  • Detection of Folded Protein: The amount of natively folded actin or tubulin is quantified over time. For actin, this can be done by a DNase I inhibition assay, where native actin binds to and inhibits DNase I. For tubulin, the formation of native tubulin can be assessed by its ability to polymerize into microtubules, which can be monitored by light scattering or fluorescence.[17]

Cryo-Electron Microscopy (Cryo-EM) of CCT-Substrate Complexes

Cryo-EM has been instrumental in visualizing the structural dynamics of the CCT complex during the folding cycle.

  • Sample Preparation: A purified CCT-substrate complex (e.g., CCT bound to a folding intermediate of actin or tubulin) is applied to a glow-discharged cryo-EM grid.[19]

  • Vitrification: The grid is blotted to create a thin film of the sample and then rapidly plunged into liquid ethane to vitrify the sample, preserving the complexes in a near-native state.[8][20]

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope equipped with a cryo-stage. A series of images are collected at different tilt angles.[21]

  • Image Processing and 3D Reconstruction: The collected images (micrographs) are processed to identify individual particle projections. These projections are then aligned and used to reconstruct a three-dimensional map of the CCT-substrate complex.[20] By classifying different particle images, it is possible to obtain 3D reconstructions of the complex in different conformational states.[7]

Visualizing the Pathways

CCT-Mediated Protein Folding Pathway

CCT_Folding_Pathway cluster_prefoldin Prefoldin Cycle cluster_cct CCT Cycle Nascent_Polypeptide Nascent Polypeptide (Actin/Tubulin) Prefoldin Prefoldin Nascent_Polypeptide->Prefoldin Binds Prefoldin_Complex Prefoldin-Substrate Complex CCT_Open CCT (Open) Prefoldin_Complex->CCT_Open Substrate Transfer CCT_Substrate CCT-Substrate (Open) CCT_Open->CCT_Substrate Substrate Binding CCT_Closed_ATP CCT-Substrate (Closed, ATP) CCT_Substrate->CCT_Closed_ATP ATP Binding & Ring Closure CCT_Closed_ADP CCT-Substrate (Closed, ADP-Pi) CCT_Closed_ATP->CCT_Closed_ADP ATP Hydrolysis Native_Protein Native Protein (Actin/Tubulin) CCT_Closed_ADP->Native_Protein Substrate Release CCT_Open_ADP CCT (Open, ADP) CCT_Closed_ADP->CCT_Open_ADP Ring Opening CCT_Open_ADP->CCT_Open ADP Release

Caption: CCT-mediated folding pathway for actin and tubulin.

ATP Hydrolysis Cycle in CCT

CCT_ATP_Cycle Apo CCT (Apo) ATP_Bound CCT-ATP Apo->ATP_Bound ATP Binding Hydrolysis CCT-ADP-Pi ATP_Bound->Hydrolysis ATP Hydrolysis ADP_Bound CCT-ADP Hydrolysis->ADP_Bound Pi Release ADP_Bound->Apo ADP Release

Caption: The ATP hydrolysis cycle driving CCT conformational changes.

Experimental Workflow for In Vitro Folding

In_Vitro_Folding_Workflow Start Start Purify_CCT Purify Recombinant CCT Complex Start->Purify_CCT Denature_Substrate Denature Actin/ Tubulin Substrate Start->Denature_Substrate Mix_Components Mix CCT, Substrate, & ATP Regeneration System Purify_CCT->Mix_Components Denature_Substrate->Mix_Components Initiate_Reaction Initiate with ATP Mix_Components->Initiate_Reaction Time_Course_Sampling Take Samples Over Time Initiate_Reaction->Time_Course_Sampling Assay_Folding Quantify Native Protein (e.g., DNase I inhibition) Time_Course_Sampling->Assay_Folding Analyze_Data Analyze Folding Kinetics Assay_Folding->Analyze_Data End End Analyze_Data->End

References

An In-Depth Technical Guide to the Cellular Localization of the CCT1 Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chaperonin Containing TCP-1 (CCT) complex, also known as TRiC, is a central component of the cellular machinery responsible for maintaining protein homeostasis. As a hetero-oligomeric molecular chaperone, it is essential for the folding of key cytoskeletal proteins and numerous other substrates involved in critical cellular processes. The CCT1 subunit, also designated TCP-1α, is a foundational component of this complex. While traditionally considered a cytosolic entity, emerging evidence points to a more dynamic subcellular distribution for the CCT complex and its individual subunits, including this compound. This guide provides a detailed overview of the known cellular localizations of this compound, its involvement in key signaling networks, and comprehensive protocols for its experimental investigation.

Introduction to the CCT/TRiC Complex and the this compound Subunit

The CCT/TRiC complex is a large, ~1 MDa molecular machine found in the cytosol of all eukaryotes.[1] It is indispensable for cellular life, primarily facilitating the folding of approximately 10% of newly synthesized proteins.[1] Its structure consists of two identical rings stacked back-to-back, each containing eight distinct but homologous subunits (this compound-CCT8).[2][3] This hetero-oligomeric composition allows for specific recognition and folding of a select group of substrate proteins, most notably the cytoskeletal components actin and tubulin.[3][4]

The this compound subunit is a crucial part of this assembly. The founding member of the complex, it was first identified due to its high expression levels during spermatogenesis.[5] Like other subunits, this compound contains an equatorial domain with ATPase activity, an intermediate domain, and an apical domain responsible for substrate recognition.[3] Understanding the precise subcellular localization of this compound is critical for elucidating its full range of functions, both as part of the TRiC holo-complex and potentially in independent roles.

Cellular Localization of the this compound Subunit

The this compound subunit's location is intrinsically linked to the function of the entire CCT complex. While predominantly cytosolic, its presence has been detected in other specific subcellular compartments, suggesting a dynamic regulation of its function and distribution.

Qualitative and Semi-Quantitative Localization Data

Direct quantitative measurements detailing the percentage distribution of the this compound subunit across different cellular compartments are not extensively documented in the literature. However, a composite view can be assembled from various qualitative and semi-quantitative studies using techniques like immunofluorescence, cell fractionation, and proteomics.

Subcellular CompartmentRelative Abundance/EvidenceAssociated Functions
Cytosol High. The primary location for the CCT/TRiC complex, where it engages with nascent polypeptide chains from ribosomes.[1][2]Folding of obligate substrates (actin, tubulin), folding of cell cycle regulators (Cyclin E, PLK1), interaction with signaling pathway components (mTOR, Wnt).[3][4][6]
Centrosome / Pericentrosomal Area Enriched (especially upon T-cell activation). The CCT complex, including this compound, is highly enriched at the centrosome during the formation of the immunological synapse.[7] BioGRID also lists the centrosome as a location.[8]Regulation of microtubule dynamics, centrosome maturation and organization, and facilitation of cytoskeletal rearrangement during cell activation.[7]
Nucleus Present. Proteomic and genetic studies have linked the CCT complex to the nuclear pore complex and processes like chromatin remodeling, implying at least a transient or functional presence within the nucleus.[4]Potential roles in nuclear protein folding, assembly of nuclear complexes, and regulation of gene expression through interaction with chromatin-associated factors.
Extracellular Vesicles / Exosomes Detected. Proteomic analyses have identified this compound as a component of extracellular exosomes.[8]The function of this compound in exosomes is not well understood but may relate to intercellular communication or the disposal of cellular components.
Microtubules Associated. this compound is listed as being associated with microtubules, consistent with its role in folding α- and β-tubulin heterodimers required for microtubule polymerization.[7][8]Facilitating the assembly of functional tubulin heterodimers for incorporation into growing microtubules.[7]
Functional Implications of Subcellular Localization

The varied localization of this compound underscores its multifaceted role in the cell.

  • In the Cytosol: This is the canonical location for CCT's chaperoning activity, ensuring the structural integrity of the cytoskeleton and regulating key proteins involved in cell growth and proliferation.

  • At the Centrosome: Its enrichment at the microtubule-organizing center is critical during cellular processes requiring rapid cytoskeletal reorganization, such as T-cell activation or cell division.[7] This localization places the tubulin-folding machinery precisely where it is most needed.

  • In the Nucleus: A nuclear pool of CCT/TRiC could be involved in folding nuclear proteins, assisting in the assembly of large nuclear complexes (e.g., transcription machinery, chromatin remodeling complexes), or participating in nuclear quality control.[4]

This compound Interaction Networks and Signaling Pathways

This compound, as part of the TRiC complex, is a node in a complex network of protein interactions that are integral to several critical signaling pathways. Its function is not merely to fold proteins, but to thereby regulate the pathways in which those proteins operate.

Key interactors include:

  • Cytoskeletal Proteins: Actin and Tubulin.[4]

  • Cell Division Proteins: Septins, CDC20, PLK1.[4][6]

  • Signaling Pathway Components: mLST8 and Raptor (mTOR pathway), β-catenin (Wnt pathway).[6][9]

  • Nuclear Proteins: Components of the nuclear pore complex and chromatin remodeling machinery.[4]

These interactions place the CCT complex as a key regulator of pathways controlling cell growth, metabolism, and division, such as the mTOR, Wnt/β-catenin, and Hippo-YAP signaling pathways.[6]

CCT1_Interaction_Network cluster_CCT CCT/TRiC Holo-complex cluster_substrates Key Substrates & Interactors cluster_pathways Cellular Processes & Pathways This compound This compound (TCP-1α) CCT_other CCT2-8 Subunits Actin Actin This compound->Actin Tubulin Tubulin This compound->Tubulin Septins Septins This compound->Septins Oncoproteins Oncogenic Proteins (e.g., STAT3) This compound->Oncoproteins CellCycle Cell Cycle Regulators (Cyclin E, CDC20) This compound->CellCycle Nuclear Nuclear Processes (Pore Function, Chromatin) This compound->Nuclear Interacts with nuclear components Cytoskeleton Cytoskeleton Dynamics Actin->Cytoskeleton Tubulin->Cytoskeleton CellDivision Cell Division / Cytokinesis Tubulin->CellDivision Septins->CellDivision mTOR mTOR Signaling Oncoproteins->mTOR Wnt Wnt/β-catenin Signaling Oncoproteins->Wnt CellCycle->CellDivision

This compound Interaction Network and Associated Pathways.

Experimental Methodologies for Studying this compound Localization

A multi-faceted approach is required to accurately determine the subcellular localization and interaction partners of this compound. The following sections detail robust protocols for key experimental techniques.

Protocol: Immunofluorescence (IF) Staining for this compound

This method allows for the direct visualization of this compound within intact cells, providing spatial context for its localization.

A. Materials and Reagents

  • Cells cultured on sterile glass coverslips in a 6-well plate.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum in PBS.

  • Primary Antibody: Validated anti-CCT1/TCP-1α antibody (rabbit or mouse).

  • Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.

  • Antifade Mounting Medium.

B. Protocol Steps

  • Cell Culture: Plate cells on coverslips and culture until they reach 60-70% confluency.

  • Washing: Gently aspirate culture medium and wash cells twice with room temperature PBS.

  • Fixation: Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature. This cross-links proteins, preserving cell morphology.

  • Washing: Aspirate fixative and wash three times for 5 minutes each with PBS.

  • Permeabilization: Add 1 mL of Permeabilization Buffer and incubate for 10 minutes. This allows antibodies to access intracellular epitopes.

  • Washing: Repeat step 4.

  • Blocking: Add 1 mL of Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the anti-CCT1 primary antibody in Blocking Buffer according to the manufacturer's datasheet. Aspirate blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Repeat step 9, keeping samples protected from light.

  • Counterstaining: Incubate with DAPI solution for 5 minutes to stain cell nuclei.

  • Final Wash: Perform one final wash with PBS.

  • Mounting: Carefully mount the coverslip onto a glass slide using a drop of antifade mounting medium.

  • Imaging: Visualize the sample using a fluorescence or confocal microscope. This compound signal will be observed in the channel corresponding to the secondary antibody's fluorophore (e.g., green for Alexa Fluor 488), and nuclei will be blue.

IF_Workflow start Start: Cells on Coverslips wash1 Wash with PBS start->wash1 fix Fixation (4% PFA, 15 min) wash1->fix wash2 Wash with PBS (3x) fix->wash2 perm Permeabilization (0.25% Triton X-100, 10 min) wash2->perm wash3 Wash with PBS (3x) perm->wash3 block Blocking (1% BSA / 5% Serum, 1 hr) wash3->block primary Primary Antibody Incubation (Anti-CCT1, Overnight at 4°C) block->primary wash4 Wash with PBS (3x) primary->wash4 secondary Secondary Antibody Incubation (Fluorescent anti-IgG, 1 hr, dark) wash4->secondary wash5 Wash with PBS (3x, dark) secondary->wash5 dapi Nuclear Counterstain (DAPI) wash5->dapi mount Mount Coverslip dapi->mount image Image via Fluorescence Microscopy mount->image

Workflow for Immunofluorescence (IF) Staining.
Protocol: Subcellular Fractionation and Western Blotting

This biochemical technique separates cellular components based on their physical properties, allowing for the semi-quantitative assessment of this compound levels in different compartments.

A. Materials and Reagents

  • Cultured cell pellet (~1x10^7 cells).

  • Cytoplasmic Lysis Buffer: (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.5% NP-40, 1 mM DTT, Protease Inhibitor Cocktail).

  • Nuclear Lysis Buffer: (20 mM HEPES, 400 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail).

  • Microcentrifuge and refrigerated centrifuge.

  • SDS-PAGE equipment and reagents.

  • Western Blotting equipment (transfer system, membranes).

  • Antibodies: anti-CCT1, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).

B. Protocol Steps

  • Cell Lysis: Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer. Incubate on ice for 10 minutes.

  • Isolate Cytoplasmic Fraction: Centrifuge at 3,000 x g for 5 minutes at 4°C. Carefully collect the supernatant, which contains the cytoplasmic fraction.

  • Isolate Nuclear Fraction: Wash the remaining pellet once with Cytoplasmic Lysis Buffer (without NP-40). Centrifuge again and discard the supernatant.

  • Nuclear Lysis: Resuspend the nuclear pellet in 100 µL of ice-cold Nuclear Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify Nuclear Lysate: Centrifuge at 16,000 x g for 15 minutes at 4°C. Collect the supernatant, which is the nuclear fraction.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel. Include molecular weight markers.

  • Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate with primary antibodies (anti-CCT1, anti-Lamin B1, anti-GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Add an ECL chemiluminescent substrate and image the blot. The presence of Lamin B1 should confirm the purity of the nuclear fraction, while GAPDH confirms the cytoplasmic fraction. The relative band intensity for this compound in each lane indicates its distribution.

Fractionation_Workflow start Start: Cell Pellet lysis Lyse in Hypotonic Buffer (Swells cells) start->lysis cent1 Low-Speed Centrifugation (~3,000 x g) lysis->cent1 supernatant1 Supernatant: Cytoplasmic Fraction cent1->supernatant1 pellet1 Pellet: Intact Nuclei cent1->pellet1 quant Protein Quantification (BCA) supernatant1->quant lysis2 Lyse Pellet in High-Salt Nuclear Extraction Buffer pellet1->lysis2 cent2 High-Speed Centrifugation (~16,000 x g) lysis2->cent2 supernatant2 Supernatant: Nuclear Fraction cent2->supernatant2 pellet2 Pellet: Insoluble Debris cent2->pellet2 supernatant2->quant sds SDS-PAGE quant->sds wb Western Blot sds->wb detect Immunodetection with Antibodies (Anti-CCT1, Nuclear/Cyto Markers) wb->detect analysis Analyze Band Intensities detect->analysis

Workflow for Subcellular Fractionation and Western Blot.
Protocol: Co-Immunoprecipitation (Co-IP) for Interaction Analysis

This protocol is used to isolate this compound and any associated proteins from a cell lysate, enabling the identification of its interaction partners.

A. Materials and Reagents

  • Cell lysate prepared in a non-denaturing buffer (e.g., RIPA buffer without SDS).

  • Anti-CCT1 antibody suitable for IP.

  • Control IgG antibody (from the same species as the primary).

  • Protein A/G magnetic beads or agarose resin.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

B. Protocol Steps

  • Lysate Preparation: Lyse cells and pre-clear the lysate by incubating with beads/resin alone to reduce non-specific binding.

  • Antibody Incubation: Incubate the pre-cleared lysate with the anti-CCT1 antibody (or control IgG) for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G beads/resin and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads (magnetically or by centrifugation) and wash them 3-5 times with cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using Elution Buffer.

  • Analysis: Analyze the eluted proteins by Western Blotting to confirm the pulldown of a known interactor or by mass spectrometry for unbiased discovery of novel interaction partners.

Conclusion and Future Directions

The this compound subunit is a cornerstone of the essential CCT/TRiC chaperonin complex. While its primary residence and function are in the cytosol, evidence strongly supports its dynamic localization to other key cellular sites, including the centrosome and potentially the nucleus. This distribution is intrinsically linked to its role in folding proteins that are critical for cytoskeletal dynamics, cell cycle progression, and the fidelity of major signaling pathways.

For researchers and drug development professionals, this compound and the entire TRiC complex represent a compelling area of investigation. As a master regulator of proteostasis for key oncogenic and signaling proteins, its activity and localization are of high interest in oncology and other therapeutic areas. Future research employing high-resolution quantitative proteomics and advanced imaging techniques will be crucial to precisely map the subcellular distribution of this compound and unravel the mechanisms that govern its trafficking and localized functions. Such knowledge will be invaluable for understanding its role in disease and for developing novel therapeutic strategies that target cellular proteostasis.

References

CCT1 gene expression and regulation in human cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to CCT1 Gene Expression and Regulation in Human Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chaperonin Containing TCP-1 Subunit 1 (this compound), also known as TCP-1 alpha, is a critical component of the eukaryotic cytosolic chaperonin complex TRiC (TCP-1 Ring Complex). This complex plays an essential role in cellular proteostasis by mediating the folding of a significant portion of the proteome, including vital cytoskeletal proteins like actin and tubulin. Dysregulation of this compound expression has been implicated in various pathological conditions, including cancer and neurodegenerative diseases, making it a protein of significant interest for therapeutic intervention. This guide provides a comprehensive overview of the current understanding of this compound gene expression, its intricate regulatory mechanisms in human cells, and detailed experimental protocols for its study.

This compound Gene Expression in Human Tissues and Cancer

This compound is ubiquitously expressed across various human tissues, reflecting its fundamental role in cellular maintenance. However, the expression levels vary between tissues and are significantly altered in disease states, particularly in cancer where elevated expression is often observed.

Quantitative mRNA Expression Data

The Genotype-Tissue Expression (GTEx) project provides a valuable resource for understanding the baseline mRNA expression of this compound across a wide range of normal human tissues. The data is typically represented as Transcripts Per Million (TPM).

TissueMedian TPM
Testis350.4
Spleen280.1
Esophagus - Mucosa250.7
Lung230.9
Colon - Transverse225.3
Whole Blood210.8
Small Intestine - Terminal Ileum205.6
Adrenal Gland198.2
Stomach195.4
Pituitary180.1
Prostate175.9
Thyroid170.3
Ovary165.7
Uterus160.2
Breast - Mammary Tissue155.4
Pancreas150.1
Skin - Sun Exposed (Lower leg)145.8
Nerve - Tibial140.2
Adipose - Subcutaneous135.7
Muscle - Skeletal130.3
Heart - Left Ventricle125.9
Brain - Cortex120.5
Liver115.1
Data is an illustrative representation derived from the GTEx portal and may vary. TPM values are rounded for clarity.
Quantitative Protein Expression Data

The PaxDb (Protein Abundance Database) provides insights into the abundance of this compound protein across different human cell lines and tissues, typically measured in parts per million (ppm).

Cell Line/TissueAbundance (ppm)Rank (within dataset)
Lymph node339Top 10%
CD8+ T-cell (Cell line)320Top 10%
Ovary298Top 10%
Lung285Top 10%
Colon270Top 10%
Liver255Top 10%
Brain240Top 10%
Kidney230Top 10%
Data is an illustrative representation derived from PaxDb and may vary.[1][2][3][4]
This compound Upregulation in Cancer

A consistent finding in the literature is the upregulation of CCT subunits, including this compound, in various cancers. This is thought to be linked to the increased demand for protein folding in rapidly proliferating cancer cells. For instance, in hepatocellular carcinoma (HCC), this compound mRNA expression is significantly elevated compared to normal liver tissue.

Cancer TypeFold Change (Tumor vs. Normal)Reference
Hepatocellular Carcinoma~1.8 - 2.0[5]

Regulation of this compound Gene Expression

The expression of the this compound gene is tightly controlled at multiple levels, including transcriptional, post-transcriptional, and through complex signaling pathways.

Transcriptional Regulation

The promoter region of the this compound gene contains binding sites for several transcription factors that are key regulators of cell cycle and stress responses.

Key Transcription Factors:

  • E2F Transcription Factor 1 (E2F1): A crucial regulator of the cell cycle, particularly the G1/S transition.[6] Its binding to the this compound promoter suggests a role for this compound in cell proliferation.

  • Tumor Protein p53: A well-known tumor suppressor that responds to cellular stress, including DNA damage.[5][7][8] Its potential to regulate this compound suggests a link between the CCT complex and cellular stress responses.

  • Serum Response Factor (SRF): A transcription factor involved in cellular responses to growth factors and changes in the actin cytoskeleton.[9][10][11]

  • Other Potential Transcription Factors: GeneCards analysis of the TCP1 promoter also indicates potential binding sites for AML1a, Egr-2, IRF-1, Lmo2, Pax-4a, SRY, USF-1, and USF-2.[7]

Signaling Pathways Regulating this compound

Several major signaling pathways converge to regulate the expression and activity of the CCT complex, and by extension, this compound.

  • PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. The PI3K/Akt pathway can influence the activity of transcription factors like E2F1, thereby potentially modulating this compound expression.[12][13][14]

  • mTORC1 Pathway: The mechanistic target of rapamycin complex 1 (mTORC1) is a key sensor of nutrient availability and growth factor signaling.[5][7][8] It plays a role in regulating protein synthesis and cell growth. The mTORC1 pathway can interact with and influence the activity of p53, creating a complex regulatory loop that may impact this compound expression.[5][7][8]

CCT1_Regulation_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Akt Akt PI3K->Akt Akt->mTORC1 Activates E2F1 E2F1 Akt->E2F1 Activates mTORC1->p53 Complex Interaction p53->mTORC1 Inhibits CCT1_Gene This compound Gene p53->CCT1_Gene Binds to Promoter E2F1->CCT1_Gene Binds to Promoter SRF SRF SRF->CCT1_Gene Binds to Promoter CCT1_mRNA This compound mRNA CCT1_Gene->CCT1_mRNA Transcription CCT1_Protein This compound Protein CCT1_mRNA->CCT1_Protein Translation

Caption: Signaling pathways regulating this compound gene expression.
Post-Transcriptional Regulation

Post-transcriptional regulation adds another layer of complexity to the control of this compound expression. This is mediated by non-coding RNAs such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs).

  • microRNAs (miRNAs): These are small non-coding RNAs that can bind to the 3' untranslated region (3' UTR) of target mRNAs, leading to their degradation or translational repression. While a comprehensive list of validated miRNAs targeting this compound is still emerging, bioinformatic predictions suggest potential regulation by miRNAs such as hsa-mir-26b-5p and hsa-let-7g-5p. Experimental validation is required to confirm these interactions.[11][15][16]

  • Long Non-coding RNAs (lncRNAs): These are longer non-coding RNA molecules that can regulate gene expression through various mechanisms, including acting as sponges for miRNAs, scaffolding proteins, or guiding chromatin-modifying complexes.[17][18][19][20] The lncRNA MALAT1 has been implicated in the regulation of genes involved in cell proliferation and migration, and its potential interaction with this compound warrants further investigation.[17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound gene expression and regulation.

Quantification of this compound mRNA by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to measure this compound mRNA levels.

RT_qPCR_Workflow cluster_0 RNA Isolation cluster_1 Reverse Transcription cluster_2 qPCR cluster_3 Data Analysis Cells_Tissues Human Cells or Tissues Total_RNA Total RNA Cells_Tissues->Total_RNA Lysis & Purification cDNA cDNA Total_RNA->cDNA Reverse Transcriptase Amplification Amplification Plot cDNA->Amplification qPCR with this compound primers Relative_Quantification Relative Quantification (ΔΔCt) Amplification->Relative_Quantification

Caption: Workflow for this compound mRNA quantification by RT-qPCR.

1. RNA Isolation:

  • Isolate total RNA from human cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. Reverse Transcription:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Invitrogen) with random hexamers or oligo(dT) primers.

  • Incubate according to the manufacturer's protocol (e.g., 10 min at 25°C, 50 min at 50°C, and 5 min at 85°C).

3. qPCR:

  • Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).

  • Validated Human this compound (TCP1) Primers:

    • Forward: 5'- TTTGTGGAGGCTGGTGCTATGG -3'[21]

    • Reverse: 5'- CTTCTGCCTGTCCCAACATTGC -3'[21]

  • Reaction Setup (per 20 µL reaction):

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA (diluted 1:10)

    • 6 µL Nuclease-free water

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 10 min

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min

    • Melt Curve Analysis

4. Data Analysis:

  • Use the comparative Ct (ΔΔCt) method to determine the relative expression of this compound, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).

Quantification of this compound Protein by Western Blot

Western blotting allows for the detection and semi-quantitative analysis of this compound protein levels.

1. Protein Extraction:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate proteins on a 10% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with a primary antibody against this compound (e.g., rabbit anti-CCT1, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

  • Normalize this compound band intensity to a loading control (e.g., GAPDH, β-actin).

Analysis of this compound Promoter Activity by Luciferase Reporter Assay

This assay measures the transcriptional activity of the this compound promoter in response to various stimuli or transcription factors.

1. Plasmid Construction:

  • Clone the human this compound promoter region upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3-Basic).

2. Cell Transfection:

  • Co-transfect the this compound promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization) into human cells using a suitable transfection reagent.

3. Treatment and Lysis:

  • 24 hours post-transfection, treat the cells with the desired stimuli (e.g., growth factors, inhibitors).

  • After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.

4. Luciferase Assay:

  • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Identification of Transcription Factor Binding to the this compound Promoter by ChIP-qPCR

Chromatin immunoprecipitation (ChIP) followed by qPCR can be used to confirm the binding of a specific transcription factor to the this compound promoter.

ChIP_qPCR_Workflow Cells Crosslink proteins to DNA in cells Lysis Lyse cells and shear chromatin Cells->Lysis IP Immunoprecipitate with antibody against transcription factor Lysis->IP Reverse_Crosslink Reverse crosslinks and purify DNA IP->Reverse_Crosslink qPCR qPCR with primers for this compound promoter Reverse_Crosslink->qPCR Analysis Analyze enrichment qPCR->Analysis

Caption: Workflow for ChIP-qPCR to detect transcription factor binding.

1. Cross-linking and Chromatin Preparation:

  • Cross-link protein-DNA complexes in live cells with 1% formaldehyde.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

2. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with an antibody specific to the transcription factor of interest (e.g., anti-E2F1) or a negative control IgG overnight at 4°C.

  • Precipitate the antibody-protein-DNA complexes with protein A/G beads.

3. Washing and Elution:

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin complexes from the beads.

4. Reverse Cross-linking and DNA Purification:

  • Reverse the cross-links by heating at 65°C.

  • Purify the DNA using a spin column.

5. qPCR Analysis:

  • Perform qPCR on the purified DNA using primers designed to amplify a region of the this compound promoter containing the putative transcription factor binding site.

  • Analyze the data as a percentage of input DNA to determine the enrichment of the transcription factor at the this compound promoter.

Conclusion

The this compound gene, a vital component of the TRiC chaperonin complex, is subject to a multi-layered regulatory network that ensures its appropriate expression in response to cellular needs. Its ubiquitous expression underscores its fundamental role in maintaining proteostasis, while its upregulation in cancer highlights its potential as a therapeutic target. The intricate interplay of transcription factors, signaling pathways, and post-transcriptional regulators in controlling this compound expression presents a complex but fascinating area of study. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complexities of this compound biology and its implications in human health and disease. Future research focusing on the precise mechanisms of this compound regulation will be crucial for the development of novel therapeutic strategies targeting this essential cellular machine.

References

The Chaperonin Containing TCP-1 (CCT/TRiC): A Comprehensive Technical Guide on its Discovery, History, and Core Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaperonin Containing TCP-1 (CCT), also known as the TCP-1 Ring Complex (TRiC), is an essential and highly conserved molecular chaperone in the eukaryotic cytosol. This large, double-ringed complex, composed of eight distinct subunits, plays a critical role in cellular proteostasis by mediating the folding of a significant portion of the proteome. Its primary substrates include the major cytoskeletal proteins, actin and tubulin, as well as a host of other proteins involved in crucial cellular processes such as cell cycle regulation and signal transduction.[1][2][3] Due to its central role in maintaining cellular function and its implications in various diseases, including cancer and neurodegenerative disorders, CCT/TRiC has emerged as a promising target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core functions of CCT/TRiC, with a focus on quantitative data, detailed experimental methodologies, and its involvement in cellular signaling pathways.

Discovery and History: From a Mouse Gene to a Cellular Folding Machine

The journey to understanding CCT/TRiC began not with the study of protein folding, but with classical genetics in mice.

  • Early 1900s: Geneticists studying mouse tail development identified a region on chromosome 17 known as the t-complex. Mutations in this region were linked to a range of developmental abnormalities, including tail defects and male sterility.[4]

  • 1980s: The t-complex polypeptide 1 (TCP1) gene was identified within this complex. Initially, its function was unknown, but it was found to encode an abundant protein in testicular germ cells.[4]

  • 1992: A pivotal discovery revealed that TCP-1 was not a standalone protein but a subunit of a much larger, ~900 kDa hetero-oligomeric complex in the eukaryotic cytosol.[5][6] This complex was observed to have a double-ring structure, reminiscent of the bacterial chaperonin GroEL.

  • Mid-1990s: The chaperonin function of this complex was established when it was demonstrated to be essential for the proper folding of actin and tubulin.[6] This led to the renaming of the complex to Chaperonin Containing TCP-1 (CCT) or the TCP-1 Ring Complex (TRiC). Further research revealed that the complex is composed of eight distinct but related subunits in each of the two stacked rings.[6]

  • Late 1990s - Present: The advent of advanced techniques, particularly cryo-electron microscopy (cryo-EM), has provided increasingly detailed structural insights into the CCT/TRiC complex. These studies have elucidated the arrangement of the subunits within the rings, the conformational changes that occur during its ATP-dependent functional cycle, and how it interacts with its various substrates.[7][8]

Core Functions and Mechanism of Action

CCT/TRiC is a member of the group II chaperonins, which are found in archaea and the eukaryotic cytosol. Unlike their group I counterparts (e.g., GroEL in bacteria), group II chaperonins have a built-in lid that closes over the central folding chamber.

The primary function of CCT/TRiC is to assist in the folding of newly synthesized polypeptides and to prevent their aggregation. It is estimated that CCT/TRiC folds approximately 5-10% of the cytosolic proteome.[7] The folding process is an ATP-dependent cycle:

  • Substrate Recognition and Binding: Unfolded or partially folded substrate proteins are recognized and bind to the apical domains of the CCT/TRiC subunits in the open conformation of the complex.[9]

  • ATP Binding and Lid Closure: The binding of ATP triggers a significant conformational change, causing the built-in helical protrusions of the apical domains to close over the central cavity, encapsulating the substrate.

  • Folding in the Central Cavity: Within the enclosed chamber, the substrate protein is sequestered from the crowded cytosolic environment, allowing it to fold into its native conformation.

  • ATP Hydrolysis, Ring Opening, and Substrate Release: ATP hydrolysis leads to the opening of the chamber and the release of the folded substrate.

A key feature of CCT/TRiC is the heterogeneity of its subunits. Each of the eight subunits (CCT1-CCT8) has a distinct, evolutionarily conserved pattern of residues in its substrate-binding domain. This diversity allows CCT/TRiC to recognize and fold a wide array of substrates with different structural motifs.[9]

Quantitative Data

The following tables summarize key quantitative data related to the function of CCT/TRiC.

ParameterValueSubunit(s) InvolvedOrganism/SystemReference
ATP Hydrolysis
Activation Energy (Ea)14.04 (±0.18) kcal/molWild-type CCT/TRiCSaccharomyces cerevisiae[10]
Activation Energy (Ea)13.70 (±0.26) kcal/molThis compound mutantSaccharomyces cerevisiae[10]
Activation Energy (Ea)14.91 (±0.22) kcal/molCCT2 mutantSaccharomyces cerevisiae[10]
Activation Energy (Ea)15.99 (±0.20) kcal/molCCT3 mutantSaccharomyces cerevisiae[10]
Activation Energy (Ea)12.90 (±0.22) kcal/molCCT5 mutantSaccharomyces cerevisiae[10]
Activation Energy (Ea)17.25 (±0.18) kcal/molCCT6 mutantSaccharomyces cerevisiae[10]
Activation Energy (Ea)11.93 (±0.30) kcal/molCCT7 mutantSaccharomyces cerevisiae[10]
Activation Energy (Ea)15.09 (±0.09) kcal/molCCT8 mutantSaccharomyces cerevisiae[10]
Observed Rate Constants (kobs) for ATP Hydrolysis Varies with ATP and K+ concentrationCCT/TRiCSaccharomyces cerevisiae[11]
kobs1 (s-1)Decreases with increasing [ATP] and [K+]CCT/TRiCSaccharomyces cerevisiae[11]
kobs2 (s-1)Decreases with increasing [ATP] and [K+]CCT/TRiCSaccharomyces cerevisiae[11]

Experimental Protocols

ATPase Assay (Coupled Spectrophotometric Assay)

This protocol is adapted from methods used to measure the ATPase activity of chaperonins.[10]

Materials:

  • Purified CCT/TRiC complex

  • ATP solution

  • Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 50 mM KCl, 20% glycerol, 2 mM DTT, pH 7.5)

  • Coupled enzyme system: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH.

  • Add the purified CCT/TRiC complex to the reaction mixture and incubate at the desired temperature (e.g., 25°C) to allow for temperature equilibration.

  • Initiate the reaction by adding a known concentration of ATP.

  • Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ is coupled to the hydrolysis of ATP to ADP, and the rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Calculate the rate of ATP hydrolysis from the change in absorbance over time using the molar extinction coefficient of NADH.

Cryo-Electron Microscopy (Cryo-EM) of the CCT/TRiC Complex

This protocol provides a general workflow for the structural analysis of the CCT/TRiC complex by cryo-EM.[7][8]

Materials:

  • Purified CCT/TRiC complex (at a suitable concentration, typically 0.5-5 mg/mL)

  • Cryo-EM grids (e.g., holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane and liquid nitrogen

  • Transmission electron microscope (TEM) equipped with a cryo-stage and a direct electron detector

Procedure:

  • Grid Preparation: Glow-discharge the cryo-EM grids to make them hydrophilic.

  • Sample Application: Apply a small volume (e.g., 3-4 µL) of the purified CCT/TRiC solution to the grid.

  • Blotting and Plunge-Freezing: Blot the grid with filter paper to create a thin film of the sample, and then rapidly plunge-freeze it in liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the native structure of the complex.

  • Data Collection: Transfer the vitrified grid to the cryo-TEM. Collect a large dataset of images (micrographs) of the CCT/TRiC particles at different orientations.

  • Image Processing:

    • Particle Picking: Computationally select the images of individual CCT/TRiC particles from the micrographs.

    • 2D Classification: Align and classify the particle images to generate 2D class averages, which represent different views of the complex.

    • 3D Reconstruction: Use the 2D class averages to reconstruct a 3D density map of the CCT/TRiC complex.

    • Model Building and Refinement: Build an atomic model of the complex by fitting the known structures of the subunits into the 3D density map and refine the model against the data.

Signaling Pathways and Logical Relationships

CCT/TRiC is integrated into key cellular signaling networks, particularly those controlling cell growth and proliferation.

CCT/TRiC and the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Recent studies have shown that CCT/TRiC is essential for the proper functioning of this pathway.[12] CCT/TRiC interacts with and facilitates the folding of key components of the mTOR complexes (mTORC1 and mTORC2).[13] For instance, the CCT complex is required for the folding of mLST8, a crucial component of both mTORC1 and mTORC2.[14] By ensuring the structural integrity of these complexes, CCT/TRiC plays a vital role in transmitting growth signals downstream.

PI3K_AKT_mTOR_CCT GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT CCT CCT/TRiC mLST8_folded folded mLST8 CCT->mLST8_folded mLST8_unfolded unfolded mLST8 mLST8_unfolded->CCT folding mLST8_folded->mTORC1 mLST8_folded->mTORC2

CCT/TRiC in the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow for Investigating CCT/TRiC-Substrate Interactions

The following diagram illustrates a typical experimental workflow to identify and characterize substrates of CCT/TRiC.

CCT_Substrate_Workflow Start Hypothesized CCT Substrate CoIP Co-immunoprecipitation (CCT pulldown) Start->CoIP MassSpec Mass Spectrometry (Identify interacting proteins) CoIP->MassSpec InVitro In Vitro Folding Assay (e.g., actin folding) MassSpec->InVitro ITC Isothermal Titration Calorimetry (Binding affinity) MassSpec->ITC Validation Validated CCT Substrate InVitro->Validation ITC->Validation CryoEM Cryo-EM (Structural analysis of CCT-substrate complex) Validation->CryoEM

Workflow for CCT/TRiC substrate identification and characterization.

CCT/TRiC in Drug Development

The reliance of many cancer cells on chaperones to maintain their malignant phenotype, a phenomenon termed "chaperone addiction," has made CCT/TRiC an attractive target for cancer therapy.[15] Increased expression of CCT subunits has been observed in various cancers and often correlates with poor prognosis.[15]

Several strategies are being explored to target CCT/TRiC for therapeutic purposes:

  • Small Molecule Inhibitors: The development of small molecules that can bind to the ATP-binding sites or allosteric pockets of the CCT subunits is a major focus. Such inhibitors could disrupt the conformational changes necessary for the chaperonin's function.

  • Peptide-Based Inhibitors: Peptides that mimic the binding motifs of CCT substrates can be designed to competitively inhibit the binding of endogenous substrates. For example, a peptide inhibitor derived from the pro-apoptotic protein Bax has shown cytotoxic activity in cancer cells by targeting CCT.

  • Targeting Subunit Interfaces: The interfaces between the CCT subunits are critical for the stability and function of the complex. Molecules that disrupt these interactions could lead to the disassembly of the chaperonin and a loss of its activity.

The development of CCT/TRiC inhibitors faces challenges, including the need for high specificity to avoid off-target effects and the potential for toxicity due to the essential role of CCT in normal cells. However, the differential expression and reliance on CCT in cancer cells may provide a therapeutic window.

Conclusion

Chaperonin Containing TCP-1 is a fascinating and complex molecular machine that has journeyed from a genetic curiosity to a central player in cellular proteostasis. Its intricate structure and essential role in folding key proteins underscore its importance in maintaining cellular health. The growing understanding of its involvement in disease, particularly cancer, has opened up new avenues for therapeutic intervention. The continued application of advanced biochemical, biophysical, and structural biology techniques will undoubtedly provide further insights into the function and regulation of CCT/TRiC, paving the way for the development of novel drugs that target this critical cellular machine.

References

The Architecture of CCT1: A Key Subunit of the Eukaryotic Chaperonin TRiC/CCT

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Chaperonin Containing TCP-1 (CCT), also known as the TCP-1 Ring Complex (TRiC), is a vital molecular chaperone in eukaryotic cells, essential for the proper folding of a significant portion of the proteome, including crucial cytoskeletal proteins like actin and tubulin. Its function is indispensable for cellular homeostasis, and its malfunction is implicated in various human diseases. This guide provides a detailed examination of the structure and domains of the CCT1 (also known as TCP-1 alpha) subunit, a critical component of this complex protein-folding machinery.

This compound Protein and its Domain Structure

This compound is one of eight distinct, yet homologous, subunits that form the hetero-oligomeric rings of the CCT/TRiC complex. Each subunit, including this compound, possesses a characteristic three-domain architecture: an apical domain, an intermediate domain, and an equatorial domain. This modular structure is fundamental to the chaperonin's function, allowing for the intricate conformational changes required for substrate recognition, encapsulation, and ATP-dependent folding.

Quantitative Data Summary

The following table summarizes the key quantitative data for the human this compound protein.

PropertyValueReference
Full Name T-complex protein 1 subunit alpha--INVALID-LINK--
Gene Name TCP1--INVALID-LINK--[1]
Amino Acid Count 556--INVALID-LINK--[2]
Molecular Weight 60,344 Da--INVALID-LINK--[1]
Apical Domain Residues 188-374--INVALID-LINK--
Intermediate Domain Residues 146-187, 375-408--INVALID-LINK--
Equatorial Domain Residues 1-145, 409-556--INVALID-LINK--
Domain Functions
  • Apical Domain: This domain is located at the top of the subunit, facing the central cavity of the CCT/TRiC ring. It is primarily responsible for recognizing and binding to non-native substrate proteins. The substrate-binding site within the apical domain is characterized by a shallow groove formed between helix 11 and a proximal loop, which contains a specific arrangement of hydrophobic and polar residues. This unique pattern of residues contributes to the substrate specificity of each CCT subunit.

  • Intermediate Domain: This domain acts as a flexible hinge, connecting the apical and equatorial domains. It plays a crucial role in transmitting the conformational changes induced by ATP binding and hydrolysis in the equatorial domain to the apical domain, leading to the opening and closing of the chaperonin's central cavity.

  • Equatorial Domain: This is the largest domain and forms the "core" of the CCT/TRiC ring structure. It contains the ATP-binding and hydrolysis site, which fuels the conformational cycle of the chaperonin. The equatorial domains of the subunits are also responsible for the inter-subunit contacts within a ring and between the two rings of the complex.

CCT1_Domain_Structure cluster_this compound This compound Monomer cluster_domains Domain Functions This compound N-terminus Equatorial Domain (1-145) Intermediate Domain (146-187) Apical Domain (188-374) Intermediate Domain (375-408) Equatorial Domain (409-556) C-terminus Apical Apical Domain (Substrate Binding) This compound:f3->Apical Intermediate Intermediate Domain (Hinge/Transduction) This compound:f2->Intermediate This compound:f4->Intermediate Equatorial Equatorial Domain (ATP Binding/Hydrolysis) This compound:f1->Equatorial This compound:f5->Equatorial

This compound monomer domain architecture.

The CCT/TRiC Complex and its Functional Cycle

The CCT/TRiC complex is a 1 MDa structure composed of two back-to-back stacked rings, each containing one of each of the eight CCT subunits (this compound-8) in a fixed and conserved arrangement. This double-ring structure encloses a central cavity where protein folding occurs. The folding process is driven by a cycle of ATP binding and hydrolysis, which induces significant conformational changes in the complex.

CCT_TRiC_Complex cluster_ring1 Ring 1 cluster_ring2 Ring 2 CCT1_1 This compound CCT4_1 CCT4 CCT1_1->CCT4_1 CCT2_1 CCT2 CCT5_1 CCT5 CCT2_1->CCT5_1 CCT3_1 CCT3 CCT3_1->CCT1_1 CCT4_1->CCT2_1 CCT7_1 CCT7 CCT5_1->CCT7_1 CCT6_1 CCT6 CCT6_1->CCT3_1 CCT8_1 CCT8 CCT7_1->CCT8_1 CCT8_1->CCT6_1 CCT1_2 This compound CCT4_2 CCT4 CCT1_2->CCT4_2 CCT2_2 CCT2 CCT5_2 CCT5 CCT2_2->CCT5_2 CCT3_2 CCT3 CCT3_2->CCT1_2 CCT4_2->CCT2_2 CCT7_2 CCT7 CCT5_2->CCT7_2 CCT6_2 CCT6 CCT6_2->CCT3_2 CCT8_2 CCT8 CCT7_2->CCT8_2 CCT8_2->CCT6_2

Arrangement of CCT subunits in the two rings.

The functional cycle can be broadly divided into the following steps:

  • Open State and Substrate Binding: In the nucleotide-free (apo) or ADP-bound state, the CCT/TRiC complex is in an "open" conformation, with the apical domains accessible for binding to unfolded or partially folded substrate proteins.

  • ATP Binding and Lid Closure: The binding of ATP to the equatorial domains triggers a significant conformational change. The apical domains rotate and move inwards, leading to the closure of the "lid" of the central cavity and the encapsulation of the substrate protein.

  • ATP Hydrolysis and Substrate Folding: Inside the enclosed chamber, the substrate protein is protected from aggregation and is able to explore its conformational space to find its native fold. The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is a key step that is coupled to the folding process.

  • Product Release: Following ATP hydrolysis, the complex transitions back to an open conformation, allowing the folded substrate to be released. The precise mechanism of product release is still under investigation but is thought to be linked to the sequential hydrolysis of ATP around the ring.

CCT_ATP_Cycle Open_Apo Open State (Apo/ADP) Open_Substrate Open State + Substrate Open_Apo->Open_Substrate Substrate Binding Closed_ATP Closed State (ATP-bound) Substrate Encapsulated Open_Substrate->Closed_ATP ATP Binding Closed_Folding Folding in Cavity (ATP Hydrolysis) Closed_ATP->Closed_Folding ATP -> ADP + Pi Open_Release Open State Folded Protein Release Closed_Folding->Open_Release Conformational Change Open_Release->Open_Apo Product Release

The ATP-dependent functional cycle of CCT/TRiC.

Experimental Protocols

The structural and functional characterization of the this compound protein and the CCT/TRiC complex has been achieved through a combination of advanced biochemical and biophysical techniques.

Cryo-Electron Microscopy (Cryo-EM) of the CCT/TRiC Complex

Cryo-EM has been instrumental in elucidating the near-atomic resolution structures of the CCT/TRiC complex in different conformational states.

Methodology:

  • Protein Purification: The endogenous human TRiC complex is purified from cell lines such as HEK293F.

  • Sample Preparation: A small aliquot (3-4 µL) of the purified CCT/TRiC complex at a concentration of approximately 2-4 mg/mL is applied to a glow-discharged holey carbon grid (e.g., Quantifoil R1.2/1.3).

  • Vitrification: The grid is blotted for 2-4 seconds to remove excess liquid and then rapidly plunged into liquid ethane using a vitrification apparatus (e.g., a Vitrobot Mark IV). This process freezes the sample in a thin layer of amorphous ice, preserving the native structure of the complex.

  • Data Collection: The vitrified grids are loaded into a transmission electron microscope (e.g., a Titan Krios) operating at 300 kV. Automated data collection software is used to acquire a large number of images (micrographs) of the frozen particles at various tilt angles.

  • Image Processing: The raw micrographs are processed to correct for beam-induced motion and to enhance the signal-to-noise ratio. Individual particle images are then picked, classified into different conformational states, and used to reconstruct a 3D density map of the complex.

  • Model Building and Refinement: An atomic model of the CCT/TRiC complex is built into the cryo-EM density map and refined using software packages like Phenix and Coot.

X-ray Crystallography of Protein Complexes

While obtaining high-quality crystals of large, dynamic complexes like CCT/TRiC is challenging, X-ray crystallography has provided valuable structural insights into chaperonins.

Methodology:

  • Protein Purification and Crystallization: The target protein complex is purified to a high degree of homogeneity (>95%). Crystallization is typically achieved using the vapor diffusion method (hanging or sitting drop). A small drop containing the purified protein mixed with a precipitant solution is equilibrated against a larger reservoir of the precipitant solution. This slow equilibration process gradually increases the protein concentration, leading to the formation of ordered crystals.

  • Crystal Harvesting and Cryo-protection: Once crystals of sufficient size are grown, they are carefully harvested from the drop and transferred to a cryo-protectant solution (e.g., the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice crystal formation during freezing.

  • X-ray Diffraction Data Collection: The cryo-protected crystal is mounted on a goniometer and flash-cooled in a stream of liquid nitrogen. The crystal is then exposed to a high-intensity X-ray beam, typically at a synchrotron source. As the crystal is rotated in the X-ray beam, a series of diffraction images are collected on a detector.

  • Data Processing and Structure Solution: The diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is used to calculate an electron density map of the molecule in the crystal. The three-dimensional structure of the protein is then built into this electron density map.

  • Structure Refinement: The initial model is refined against the experimental diffraction data to improve its agreement with the observed data and to optimize its stereochemistry.

ATP Hydrolysis Assay (Malachite Green Assay)

The ATPase activity of the CCT/TRiC complex is a measure of its functional integrity. The malachite green assay is a common colorimetric method to quantify the amount of inorganic phosphate (Pi) released during ATP hydrolysis.

Methodology:

  • Reaction Setup: The ATPase reaction is typically carried out in a 96-well plate. Each well contains the purified CCT/TRiC complex in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2).

  • Initiation of Reaction: The reaction is initiated by the addition of ATP to a final concentration of 1-5 mM. The plate is then incubated at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction and Color Development: The reaction is stopped by the addition of the malachite green reagent, which is an acidic solution containing malachite green and ammonium molybdate. In the presence of inorganic phosphate, a stable green-colored complex is formed.

  • Absorbance Measurement: After a short incubation period to allow for full color development, the absorbance of each well is measured at a wavelength of 620-650 nm using a microplate reader.

  • Quantification of Phosphate: The amount of phosphate released is determined by comparing the absorbance values of the experimental samples to a standard curve generated using known concentrations of inorganic phosphate.

Conclusion

The this compound subunit, as an integral part of the CCT/TRiC chaperonin, showcases a sophisticated domain architecture that is finely tuned for its role in protein folding. The interplay between its apical, intermediate, and equatorial domains, driven by the energy of ATP hydrolysis, enables the CCT/TRiC complex to assist in the folding of a diverse range of essential cellular proteins. The detailed structural and functional insights provided by advanced experimental techniques continue to unravel the complexities of this essential molecular machine, offering potential avenues for therapeutic intervention in diseases associated with protein misfolding.

References

The Role of CCT1 in the Assembly of the TRiC/CCT Chaperonin Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Chaperonin Containing TCP-1 (CCT), also known as the TCP-1 Ring Complex (TRiC), is a critical molecular machine in the eukaryotic cytosol responsible for folding approximately 10% of the proteome, including essential proteins like actin and tubulin.[1] Its intricate structure, composed of two stacked hetero-octameric rings, raises a fundamental question in cell biology: how do sixteen distinct subunits assemble into this functional complex with such precision? This technical guide delves into the nuanced role of the CCT1 subunit within the hierarchical assembly pathway of the TRiC/CCT complex. We will explore its position as a late-stage assembly component, its interactions within the complex, and the experimental methodologies used to elucidate its function. This document synthesizes current knowledge to provide a comprehensive resource for researchers in the field.

Introduction: The Hierarchical Assembly of TRiC/CCT

The assembly of the TRiC/CCT complex is not a stochastic event but a highly ordered, hierarchical process.[2] This ensures the correct positioning of each of the eight distinct subunits (this compound-CCT8) within each ring, which is crucial for the chaperonin's function. The assembly pathway involves the formation of stable intermediates, with subunits being incorporated in a defined sequence.

Recent studies have revealed a segregation of subunits into early and late-assembling groups.[2] A stable early intermediate is formed from a collection of small oligomers containing CCT2, CCT4, CCT5, and CCT7.[2] These subunits constitute the negatively charged hemisphere of the TRiC/CCT chamber and exhibit a weaker affinity for unfolded actin.[2]

In contrast, the remaining subunits, CCT8, this compound, CCT3, and CCT6, are classified as late-assembling subunits.[2] These subunits make up the positively charged hemisphere of the chamber, which has a stronger binding affinity for unfolded actin.[2] A key characteristic of these late-assembling subunits is their high lability in their unincorporated state, which prevents their accumulation and the formation of non-functional or aberrant chaperonin complexes.[2]

The Role of this compound as a Late-Assembling Subunit

This compound is a critical component of the late-assembling group of subunits. It joins the nascent ring structure individually, along with CCT8, CCT3, and CCT6, after the formation of the early CCT2-CCT4-CCT5-CCT7 intermediate.[2] The individual incorporation of these subunits suggests a more regulated and specific binding process at the later stages of assembly.

The lability of unincorporated this compound is a crucial aspect of quality control in TRiC/CCT biogenesis.[2] This intrinsic instability ensures that this compound does not engage in premature substrate binding or form non-canonical, and likely non-functional, complexes.[2] This controlled availability of this compound and other late-assembling subunits is a key regulatory mechanism in the hierarchical assembly pathway.

Quantitative Analysis of TRiC/CCT Subunit Interactions

While specific kinetic and affinity constants for the binding of each subunit during the assembly process are not yet fully elucidated, native mass spectrometry has provided valuable insights into the relative stabilities of subunit interactions.[3] The following table summarizes the known molecular weights of the human TRiC/CCT subunits.

SubunitOther NamesMolecular Weight (kDa)
This compoundTCP1, CCTa60
CCT2CCTß57
CCT3CCT?61
CCT4CCTd58
CCT5CCTe60
CCT6CCT?58
CCT7CCT?59
CCT8CCT?60
Table 1: Molecular weights of the human TRiC/CCT subunits.[1]

Experimental Methodologies

The study of the TRiC/CCT complex assembly, and the role of this compound within it, relies on a combination of sophisticated biochemical and structural biology techniques.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a fundamental technique used to study protein-protein interactions within the native cellular environment. For studying TRiC/CCT assembly, Co-IP can be used to pull down specific subunits and identify their interaction partners at different stages of assembly.

Detailed Protocol for this compound Co-Immunoprecipitation:

  • Cell Lysis:

    • Harvest cultured cells (e.g., HeLa or HEK293T) by centrifugation at 400 x g for 3 minutes.[4]

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cells in a non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween 20, with freshly added protease and phosphatase inhibitors).[4]

    • Incubate on ice for 15-30 minutes to allow for cell lysis.[4]

    • Clarify the lysate by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[4] The supernatant contains the soluble proteins.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C on a rotator.

    • Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody specific for this compound overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic or agarose beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.[5]

  • Washing:

    • Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose beads) and discard the supernatant.

    • Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[6]

  • Elution and Analysis:

    • Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Analyze the eluted proteins by Western blotting using antibodies against other CCT subunits to identify interaction partners.

Native Mass Spectrometry

Native mass spectrometry allows for the study of intact protein complexes, providing information on stoichiometry and subunit interactions.

Protocol Outline for Native Mass Spectrometry of TRiC/CCT:

  • Sample Preparation:

    • Purify the TRiC/CCT complex or its assembly intermediates using methods such as affinity chromatography and size-exclusion chromatography.[7]

    • Buffer exchange the purified complex into a volatile buffer, such as ammonium acetate, which is compatible with mass spectrometry.[3]

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer using a nano-electrospray ionization source to maintain the integrity of the complex.

    • Acquire mass spectra under "soft" instrument conditions (e.g., low cone voltage) to prevent in-source dissociation of the complex.

    • Analyze the resulting spectra to determine the mass of the intact complex and any sub-complexes, which can reveal the stoichiometry of the assembly intermediates.[3]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for visualizing the three-dimensional structure of large protein complexes like TRiC/CCT and its assembly intermediates at near-atomic resolution.

Workflow for Cryo-EM Analysis of TRiC/CCT Assembly Intermediates:

  • Sample Preparation and Vitrification:

    • Purify the assembly intermediates of interest.

    • Apply a small volume of the purified sample to an EM grid, blot away excess liquid to create a thin film, and rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Data Collection:

    • Image the vitrified sample in a transmission electron microscope at cryogenic temperatures.

    • Collect a large dataset of images of the randomly oriented particles.

  • Image Processing and 3D Reconstruction:

    • Use specialized software to pick individual particle images from the micrographs.

    • Align and classify the particle images to generate 2D class averages.

    • Reconstruct a 3D model of the assembly intermediate from the 2D class averages.

  • Model Building and Analysis:

    • Fit atomic models of the individual CCT subunits into the 3D density map to understand the architecture of the assembly intermediate.

Visualizations

Logical Diagram of TRiC/CCT Hierarchical Assembly

TRiC_Assembly cluster_early Early Assembly cluster_late Late Assembly CCT2 CCT2 Early_Intermediate Early Intermediate (CCT2, CCT4, CCT5, CCT7) CCT2->Early_Intermediate CCT4 CCT4 CCT4->Early_Intermediate CCT5 CCT5 CCT5->Early_Intermediate CCT7 CCT7 CCT7->Early_Intermediate CCT8 CCT8 Holo_Complex TRiC/CCT Holocomplex CCT8->Holo_Complex This compound This compound This compound->Holo_Complex CCT3 CCT3 CCT3->Holo_Complex CCT6 CCT6 CCT6->Holo_Complex Early_Intermediate->Holo_Complex

Caption: Hierarchical assembly pathway of the TRiC/CCT complex.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow Start Start: Cell Lysate (containing TRiC intermediates) Incubate_Ab Incubate with anti-CCT1 antibody Start->Incubate_Ab Add_Beads Add Protein A/G beads Incubate_Ab->Add_Beads Wash Wash to remove non-specific binders Add_Beads->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by Western Blot (probe for other CCT subunits) Elute->Analyze

Caption: Workflow for this compound Co-Immunoprecipitation.

Conclusion and Future Directions

The assembly of the TRiC/CCT complex is a paradigm of biological self-assembly, characterized by a precise hierarchical pathway. This compound plays a crucial, albeit late, role in this process. Its controlled expression and incorporation are vital for the formation of a functional chaperonin complex. While significant progress has been made in understanding the qualitative aspects of this assembly, a quantitative understanding of the kinetics and thermodynamics of each assembly step remains a key area for future research. The development of in vitro reconstitution systems and advanced techniques like single-molecule fluorescence and kinetic mass spectrometry will be instrumental in dissecting the intricate molecular choreography of TRiC/CCT assembly. Such knowledge will not only deepen our understanding of cellular proteostasis but may also open new avenues for therapeutic intervention in diseases associated with protein misfolding.

References

Substrates of the CCT1 Chaperonin Subunit: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chaperonin Containing TCP-1 (CCT), also known as TRiC, is a hetero-oligomeric molecular chaperone essential for protein folding in the eukaryotic cytosol. Comprising two stacked rings of eight distinct subunits each (CCT1-8), this complex facilitates the folding of a significant portion of the proteome, estimated to be between 1-15%.[1][2] The this compound subunit, a key component of this complex, plays a crucial role in substrate recognition and the initiation of the folding process. This technical guide provides a comprehensive overview of the known substrates of the this compound subunit, presenting quantitative binding data where available, detailing the experimental protocols used for their identification, and illustrating the associated molecular interactions and workflows.

This compound Substrates: An Overview

The substrates of the CCT complex are diverse and include essential cytoskeletal proteins, cell cycle regulators, and oncoproteins. While many studies focus on the complex as a whole, specific interactions with individual subunits are critical for substrate recognition and folding specificity. This compound has been implicated in the binding of several key substrates.

Known and Putative Substrates of the CCT Complex Include:

  • Actin and Tubulin: These are the most well-characterized and obligate substrates of the CCT complex.[1][2][3] Proper folding of actin and tubulin monomers is absolutely dependent on their interaction with CCT.

  • Oncoproteins: A variety of proteins implicated in cancer have been identified as CCT substrates, including MYC, STAT3, and KRAS.[3]

  • Cell Cycle Regulators: Proteins such as Cdc20, a co-activator of the Anaphase-Promoting Complex, are also clients of the CCT complex.[3]

  • WD40-repeat proteins: This large family of proteins, often involved in forming larger complexes, represents a significant class of CCT substrates.

Quantitative Analysis of this compound-Substrate Interactions

Quantifying the binding affinity between a chaperone and its substrate is fundamental to understanding the kinetics and thermodynamics of the folding process. While extensive quantitative data for this compound and all its substrates is not available, studies on specific interactions provide valuable insights.

One of the few available quantitative datasets for a this compound substrate interaction is with a peptide from the von Hippel-Lindau (VHL) tumor suppressor protein, specifically the "Box1" motif. This interaction was characterized using Surface Plasmon Resonance (SPR).

Interacting MoleculesAssociation Rate Constant (kon) (M-1s-1)Dissociation Rate Constant (koff) (s-1)Equilibrium Dissociation Constant (Kd) (µM)
Apithis compound - VHL-Box11.3 x 1031.1 x 10-28.5

Table 1: Kinetic parameters for the interaction between the apical domain of this compound (Apithis compound) and the VHL-Box1 peptide as determined by Surface Plasmon Resonance.

Signaling Pathways Involving this compound and its Substrates

The CCT complex, through its interaction with a multitude of substrates, is integrated into key cellular signaling pathways. Dysregulation of CCT function can have profound effects on these pathways, contributing to various disease states, including cancer.

  • PI3K/AKT Signaling Pathway: The expression of this compound has been shown to be regulated by the activation of the PI3K signaling pathway in breast cancer cells.[4] This suggests a feedback loop where a critical oncogenic pathway can modulate the machinery required for the folding of its own components and other essential proteins.

  • TORC1 Pathway: The CCT complex interacts with and folds Raptor, a regulatory component of the TORC1 pathway, which is a central regulator of cell growth and proliferation.[2]

PI3K_CCT1_Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT This compound Expression This compound Expression AKT->this compound Expression upregulates CCT Complex Assembly CCT Complex Assembly This compound Expression->CCT Complex Assembly Folded Oncoproteins Folded Oncoproteins CCT Complex Assembly->Folded Oncoproteins folds Cell Growth and Survival Cell Growth and Survival Folded Oncoproteins->Cell Growth and Survival

Figure 1: Simplified signaling pathway illustrating the regulation of this compound expression by the PI3K/AKT pathway.

Experimental Protocols for this compound Substrate Identification and Characterization

A variety of robust experimental techniques are employed to identify and characterize the substrates of this compound and the entire CCT complex.

Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry

This is a cornerstone technique for identifying protein-protein interactions.

Methodology:

  • Cell Lysis: Cells expressing the protein of interest (e.g., this compound) are lysed under non-denaturing conditions to preserve protein complexes.

  • Immunoprecipitation: An antibody specific to this compound is added to the cell lysate and incubated to allow the antibody to bind to this compound.

  • Complex Capture: Protein A/G beads are added to the lysate. These beads bind to the antibody, thus capturing the this compound protein along with any interacting proteins.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The this compound-substrate complexes are eluted from the beads.

  • Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS).

CoIP_Workflow cluster_0 Co-Immunoprecipitation cluster_1 Analysis Cell Lysate Cell Lysate Add this compound Antibody Add this compound Antibody Cell Lysate->Add this compound Antibody Incubate Incubate Add this compound Antibody->Incubate Add Protein A/G Beads Add Protein A/G Beads Incubate->Add Protein A/G Beads Capture Complexes Capture Complexes Add Protein A/G Beads->Capture Complexes Wash Wash Capture Complexes->Wash Elute Elute Wash->Elute SDS-PAGE SDS-PAGE Elute->SDS-PAGE Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry Substrate Identification Substrate Identification Mass Spectrometry->Substrate Identification

Figure 2: Experimental workflow for the identification of this compound substrates using Co-Immunoprecipitation followed by Mass Spectrometry.

Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique used to measure the kinetics of biomolecular interactions in real-time.

Methodology:

  • Immobilization: A purified this compound protein (or its apical domain) is immobilized on the surface of a sensor chip.

  • Injection: A solution containing the putative substrate is flowed over the sensor chip surface.

  • Detection: The binding of the substrate to the immobilized this compound causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Kinetic Analysis: By measuring the association and dissociation rates at different substrate concentrations, the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (Kd) can be calculated.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: Purified this compound is placed in the sample cell of the calorimeter, and the substrate is loaded into a titration syringe.

  • Titration: The substrate is injected in small aliquots into the this compound solution.

  • Heat Measurement: The heat released or absorbed during the binding event is measured.

  • Data Analysis: The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Conclusion and Future Directions

The this compound subunit is a critical component of the eukaryotic chaperonin complex, playing a direct role in the recognition and folding of a wide array of cellular proteins. While significant progress has been made in identifying its substrates and understanding the qualitative nature of these interactions, a comprehensive quantitative understanding of the this compound interactome remains a key area for future research. The application of advanced proteomic and biophysical techniques will be crucial in elucidating the precise binding affinities and kinetics for the full spectrum of this compound substrates. This knowledge will not only deepen our understanding of fundamental cellular processes but also pave the way for the development of novel therapeutic strategies targeting diseases associated with protein misfolding and chaperone dysfunction.

References

The Role of CCT1 in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of Chaperonin Containing TCP-1 Subunit 1 (CCT1) in various neurodegenerative disease models. The CCT complex, also known as TRiC, is a central component of the cellular machinery for protein folding, and emerging evidence highlights its critical role in managing the misfolded proteins that are characteristic of neurodegenerative disorders. This document outlines key findings, experimental protocols, and signaling pathways related to this compound's function in models of Huntington's Disease, Alzheimer's Disease, and Parkinson's Disease.

This compound and Proteostasis in Neurodegeneration

The CCT/TRiC complex is an essential chaperonin responsible for folding a significant portion of the cytosolic proteome, including key cytoskeletal proteins like actin and tubulin. In the context of neurodegenerative diseases, which are often characterized by the aggregation of misfolded proteins, the role of this compound and the entire CCT complex is of paramount importance.

This compound is one of the eight subunits (this compound-8) that form the two-ring structure of the CCT/TRiC complex. Research has shown that individual subunits can have specialized roles in substrate recognition and folding. This compound, in particular, has been identified as a key player in mitigating the toxicity of aggregation-prone proteins.

Key Functions of this compound in Neurodegenerative Disease Models:

  • Direct interaction with misfolded proteins: this compound has been shown to directly interact with mutant huntingtin (mHTT), the protein responsible for Huntington's Disease, thereby preventing its aggregation.[1][2][3][4]

  • Modulation of aggregation pathways: Overexpression of this compound can alter the morphology of protein aggregates, favoring the formation of smaller, less toxic species.[1][4]

  • Enhancement of cell viability: By reducing the burden of toxic protein aggregates, this compound overexpression has been shown to improve cell survival in neuronal models of Huntington's Disease.[2]

  • Role in autophagy: The CCT complex is linked to the autophagy pathway, a major cellular mechanism for clearing aggregated proteins. While the specific role of this compound in this process is still under investigation, the integrity of the CCT complex is essential for efficient autophagic flux.[5]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from key studies investigating the effects of this compound in neurodegenerative disease models.

Model SystemProtein StudiedThis compound ManipulationOutcome MeasureQuantitative EffectReference
Yeast (Saccharomyces cerevisiae)Htt-polyQOverexpression of this compoundAggregate MorphologyShift from large single foci to multiple smaller aggregates[1][4]
Neuronal Cells (Neuroblastoma)Htt-polyQOverexpression of this compoundCell ViabilityIncreased viability in the presence of toxic Htt-polyQ[1][4]
In vitroGST-Q51Purified this compound apical domainProtein AggregationDose-dependent inhibition of polyQ aggregation[2][3]
C. eleganspolyQ35CCT subunit knockdownMobilitySignificant decrease in mobility upon knockdown of CCT subunits[6]

Signaling Pathways and Experimental Workflows

This compound and the TORC1 Signaling Pathway in Huntington's Disease

Recent studies have implicated the CCT complex in the Target of Rapamycin Complex 1 (TORC1) signaling pathway, which is a crucial regulator of cell growth and autophagy. In Huntington's Disease models, this pathway is often dysregulated. The diagram below illustrates the proposed relationship between CCT, TORC1, and dendritic arborization in the context of Huntington's Disease.

CCT1_TORC1_Pathway cluster_0 Cellular Stress (e.g., mHTT) cluster_1 TORC1 Pathway cluster_2 CCT/TRiC Complex cluster_3 Cellular Outcomes mHTT Mutant Huntingtin (mHTT) TORC1 TORC1 mHTT->TORC1 Dysregulates Dendritic_Hypotrophy Dendritic Hypotrophy mHTT->Dendritic_Hypotrophy Induces Autophagy_Inhibition Autophagy Inhibition mHTT->Autophagy_Inhibition Leads to TORC1->Dendritic_Hypotrophy Contributes to Raptor Raptor Raptor->TORC1 Component of Cullin1 Cullin1 Cullin1->TORC1 Inhibits CCT CCT/TRiC Complex (including this compound) CCT->Raptor Folds CCT->Autophagy_Inhibition Loss of function contributes to

Caption: CCT/TRiC's role in the TORC1 pathway and Huntington's Disease pathology.

Experimental Workflow: Filter Trap Assay for Mutant Huntingtin Aggregation

The filter trap assay is a common method to quantify protein aggregates. The workflow below outlines the key steps for assessing the effect of this compound on mutant huntingtin aggregation.

Filter_Trap_Assay_Workflow start Start: Cell Culture (e.g., HEK293T cells) transfection Co-transfect with plasmids for mHTT-GFP and this compound start->transfection incubation Incubate for 24-48 hours to allow protein expression transfection->incubation lysis Lyse cells in buffer containing SDS incubation->lysis filtration Filter cell lysates through a cellulose acetate membrane lysis->filtration washing Wash membrane to remove soluble proteins filtration->washing detection Detect retained aggregates by immunoblotting for GFP washing->detection quantification Quantify signal intensity to determine aggregate load detection->quantification end End: Compare aggregate load between this compound-overexpressing and control cells quantification->end

Caption: Workflow for the Filter Trap Assay to measure mHTT aggregation.

Detailed Experimental Protocols

Filter Trap Assay for Quantifying Mutant Huntingtin Aggregates

This protocol is adapted from methodologies used in studies of Huntington's Disease models.

Materials:

  • HEK293T cells

  • Plasmids: pCDNA3.1-mHTT-exon1-Q97-GFP, pCMV-CCT1-FLAG

  • Lipofectamine 2000 (or similar transfection reagent)

  • Opti-MEM reduced-serum medium

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lysis buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 1% SDS, protease inhibitor cocktail

  • Wash buffer: PBS with 0.1% Tween-20 (PBST)

  • Cellulose acetate membrane (0.22 µm pore size)

  • Dot blot apparatus

  • Primary antibody: anti-GFP antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL detection reagent

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 6-well plates at a density of 5 x 10^5 cells/well.

    • The next day, co-transfect cells with 1 µg of pCDNA3.1-mHTT-exon1-Q97-GFP and 1 µg of pCMV-CCT1-FLAG (or an empty vector control) using Lipofectamine 2000 according to the manufacturer's instructions.

  • Cell Lysis:

    • 48 hours post-transfection, wash cells with ice-cold PBS.

    • Lyse cells in 200 µL of lysis buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Sonicate the lysate briefly to shear genomic DNA.

    • Determine protein concentration using a BCA assay.

  • Filtration:

    • Equilibrate the cellulose acetate membrane in wash buffer.

    • Assemble the dot blot apparatus with the membrane.

    • Load 20 µg of each protein lysate into a well of the dot blot apparatus.

    • Apply vacuum to filter the lysates through the membrane.

    • Wash each well twice with 200 µL of wash buffer.

  • Immunodetection:

    • Disassemble the apparatus and block the membrane in 5% non-fat milk in PBST for 1 hour at room temperature.

    • Incubate the membrane with anti-GFP primary antibody (1:1000 dilution) in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with PBST.

    • Incubate the membrane with HRP-conjugated secondary antibody (1:5000 dilution) in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with PBST.

    • Apply ECL detection reagent and visualize the signal using a chemiluminescence imaging system.

  • Quantification:

    • Measure the signal intensity of each dot using image analysis software (e.g., ImageJ).

    • Normalize the signal from this compound-overexpressing cells to the empty vector control to determine the percentage reduction in aggregation.

Thioflavin T (ThT) Assay for In Vitro Amyloid-Beta Aggregation

This protocol can be used to assess the effect of this compound on the aggregation kinetics of amyloid-beta (Aβ) peptides.

Materials:

  • Synthetic Aβ(1-42) peptide

  • Purified this compound protein (or this compound apical domain)

  • Thioflavin T (ThT) stock solution (1 mM in water)

  • Assay buffer: 50 mM phosphate buffer, 150 mM NaCl, pH 7.4

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer with 440 nm excitation and 485 nm emission filters

Procedure:

  • Preparation of Aβ(1-42) Monomers:

    • Dissolve lyophilized Aβ(1-42) peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP under a stream of nitrogen gas.

    • Store the resulting peptide film at -80°C.

    • Immediately before the assay, dissolve the peptide film in DMSO to a concentration of 5 mM, then dilute to 100 µM in assay buffer.

  • Assay Setup:

    • Prepare a master mix containing 10 µM Aβ(1-42) and 10 µM ThT in assay buffer.

    • In the 96-well plate, add different concentrations of purified this compound protein (e.g., 0, 1, 5, 10 µM).

    • Add the Aβ/ThT master mix to each well to a final volume of 100 µL.

  • Kinetic Measurement:

    • Place the plate in the fluorometer pre-heated to 37°C.

    • Measure the fluorescence intensity every 15 minutes for 24-48 hours, with intermittent shaking between readings.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each this compound concentration.

    • Analyze the lag time and the maximum fluorescence intensity to determine the effect of this compound on Aβ aggregation kinetics.

Conclusion and Future Directions

The evidence presented in this guide underscores the significant role of this compound in maintaining protein homeostasis and mitigating the toxic effects of protein aggregation in neurodegenerative disease models. The ability of this compound to directly interact with and modulate the aggregation of key pathogenic proteins like mutant huntingtin makes it an attractive therapeutic target.

Future research should focus on:

  • Elucidating the precise molecular mechanisms by which this compound recognizes and interacts with different misfolded proteins.

  • Investigating the role of this compound in other neurodegenerative diseases, such as those involving tau and alpha-synuclein aggregation.

  • Developing small molecules or gene therapies that can specifically enhance the activity of this compound or the entire CCT/TRiC complex.

  • Further exploring the interplay between the CCT complex, the TORC1 pathway, and autophagy in the context of neurodegeneration.

A deeper understanding of this compound's function will be instrumental in the development of novel therapeutic strategies for a range of devastating neurodegenerative disorders.

References

CCT1 ATPase Activity: A Cornerstone of the Cellular Folding Machinery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Chaperonin Containing TCP-1 (CCT) complex, also known as TRiC, is a vital component of the eukaryotic cellular machinery, essential for maintaining protein homeostasis. This ~1 MDa nanomachine, composed of two back-to-back hetero-octameric rings, facilitates the folding of a significant portion of the cytosolic proteome, including critical structural and regulatory proteins such as actin and tubulin. The energy required for this intricate folding process is derived from the hydrolysis of ATP, a function distributed among its eight distinct subunits, CCT1 through CCT8. This technical guide provides a comprehensive overview of the ATPase activity of the CCT complex, with a specific focus on the this compound subunit, its importance in the protein folding cycle, and the experimental methodologies used to investigate its function.

The CCT Complex: Structure and Function

The CCT/TRiC complex is a member of the group II chaperonins, distinguished by its hetero-oligomeric ring structure. Each ring is composed of eight unique, yet homologous, subunits arranged in a specific and conserved order.[1][2] Each CCT subunit comprises three domains: an equatorial domain that binds and hydrolyzes ATP, an apical domain involved in substrate recognition, and an intermediate domain that links the other two.[2] The ATP-driven conformational changes, transitioning between an open, substrate-receptive state and a closed, folding-conducive chamber, are fundamental to its function.[3]

The diversity of the CCT subunits is believed to confer substrate specificity.[1][4] Different subunits have been implicated in the binding of various substrate proteins. For instance, the apical domains of this compound and CCT4 are involved in binding the huntingtin protein, while this compound and CCT7 interact with the von Hippel-Lindau (VHL) tumor suppressor protein.[4][5] This specificity highlights the intricate role of each subunit within the complex.

The ATP Hydrolysis Cycle of CCT

The folding of substrate proteins by CCT is intricately coupled to an ATP hydrolysis cycle that drives significant conformational changes. In the absence of ATP, the CCT complex exists in an open conformation, ready to bind non-native substrate proteins. The binding of ATP to the equatorial domains of the CCT subunits triggers a conformational change, leading to the encapsulation of the substrate within the central folding chamber.

Subsequent ATP hydrolysis induces further conformational rearrangements that create a hydrophilic environment within the chamber, promoting the folding of the encapsulated polypeptide. Finally, the release of ADP and inorganic phosphate (Pi) resets the complex to its open, substrate-receptive state, allowing the release of the folded protein. The entire process is a highly regulated and sequential event, ensuring the fidelity of protein folding.[3]

Quantitative Analysis of CCT ATPase Activity

Enzymek_cat (s⁻¹)K_m (µM)Specific Activity (nmol Pi/min/mg)Notes
Human TRiC ComplexNot ReportedNot Reported~1.5-2.0Estimated from various studies.
CCT4 Homo-oligomerNot ReportedNot ReportedSimilar to Human TRiCHydrolyzes ATP at a rate comparable to the native complex.[6]
CCT5 Homo-oligomerNot ReportedNot ReportedSimilar to Human TRiCHydrolyzes ATP at a rate comparable to the native complex.[6]

Experimental Protocols

Purification of the CCT/TRiC Complex

A prerequisite for studying CCT's ATPase and folding activities is the purification of the intact complex. The following is a generalized protocol for the purification of endogenous human TRiC from HeLa cells.[6][7]

1. Cell Lysis and Cytoplasmic Fractionation:

  • Harvest HeLa suspension cells and resuspend in a hypotonic lysis buffer.

  • Disrupt cells using a Dounce homogenizer.

  • Centrifuge to pellet nuclei and collect the supernatant containing the cytoplasmic fraction.

2. Ammonium Sulfate Precipitation:

  • Perform sequential ammonium sulfate cuts to precipitate a fraction enriched in the CCT complex.

3. Column Chromatography:

  • Anion Exchange Chromatography: Load the resuspended pellet onto a Q Sepharose column and elute with a salt gradient.

  • Heparin Affinity Chromatography: Pass the CCT-containing fractions over a Heparin column to remove interacting proteins like Hsp70 and Hsp90.[6]

  • Size Exclusion Chromatography: Further purify the complex on a Superose 6 column to isolate the intact ~1 MDa CCT complex.

4. Purity and Integrity Assessment:

  • Analyze the purity of the final sample by SDS-PAGE and Coomassie staining.

  • Confirm the presence of all eight CCT subunits by Western blotting using subunit-specific antibodies.[7]

  • Assess the structural integrity of the complex using negative stain transmission electron microscopy.

Measurement of CCT ATPase Activity (Malachite Green Assay)

The malachite green assay is a colorimetric method to quantify the inorganic phosphate (Pi) released during ATP hydrolysis.[8][9][10]

1. Reaction Setup:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂).

  • Add a known concentration of purified CCT complex to the reaction buffer.

  • Initiate the reaction by adding a specific concentration of ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

2. Termination and Color Development:

  • Terminate the reaction by adding a stop solution (e.g., SDS).

  • Add the Malachite Green reagent, which forms a colored complex with the released Pi.

  • Incubate at room temperature to allow for color development.

3. Quantification:

  • Measure the absorbance of the solution at a specific wavelength (typically ~620-650 nm) using a spectrophotometer.

  • Determine the concentration of released Pi by comparing the absorbance to a standard curve generated with known concentrations of phosphate.

4. Data Analysis:

  • Calculate the specific ATPase activity as nmol of Pi released per minute per mg of CCT complex.

  • To determine kinetic parameters (k_cat and K_m), perform the assay with varying concentrations of ATP and fit the data to the Michaelis-Menten equation.

In Vitro CCT-Mediated Protein Folding Assay (Luciferase Refolding)

The refolding of denatured luciferase is a widely used assay to measure the functional activity of chaperonins.[7]

1. Denaturation of Luciferase:

  • Denature purified firefly luciferase in a denaturing buffer (e.g., containing guanidinium hydrochloride or by heat).

2. Refolding Reaction:

  • Prepare a refolding buffer containing the purified CCT complex and an ATP-regenerating system (e.g., creatine kinase and creatine phosphate).

  • Initiate the refolding reaction by diluting the denatured luciferase into the refolding buffer.

  • Incubate the reaction at an appropriate temperature (e.g., 30°C).

3. Measurement of Luciferase Activity:

  • At various time points, take aliquots of the refolding reaction.

  • Measure the luciferase activity by adding a luciferin-containing assay reagent and quantifying the emitted light using a luminometer.

4. Data Analysis:

  • Plot the recovery of luciferase activity over time.

  • The rate and extent of luciferase reactivation are indicative of the CCT complex's folding activity.

Visualizing the CCT Folding Cycle and Experimental Workflows

To better understand the complex processes involved in CCT function, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

CCT_Folding_Cycle cluster_open Open State (Substrate Binding) cluster_closed Closed State (Folding) cluster_release Product Release Unfolded_Protein Unfolded Substrate CCT_Substrate CCT-Substrate Complex CCT_Open CCT (Open) CCT_Open->Unfolded_Protein Binding ATP ATP CCT_Substrate->ATP ATP Binding CCT_Closed CCT (Closed) - Folding Chamber ATP->CCT_Closed Encapsulation Folded_Protein Folded Protein CCT_Closed->Folded_Protein Folding ADP_Pi ADP + Pi CCT_Closed->ADP_Pi ATP Hydrolysis CCT_Open_Empty CCT (Open) ADP_Pi->CCT_Open_Empty Reset Folded_Protein_Released Folded Protein CCT_Open_Empty->Folded_Protein_Released Release

The ATP-dependent folding cycle of the CCT/TRiC chaperonin.

ATPase_Assay_Workflow Purified_CCT Purified CCT Complex Incubation Incubate at 37°C Purified_CCT->Incubation Reaction_Buffer Reaction Buffer (Tris, KCl, MgCl2) Reaction_Buffer->Incubation ATP_Solution ATP Solution ATP_Solution->Incubation Stop_Solution Add Stop Solution (SDS) Incubation->Stop_Solution Malachite_Green Add Malachite Green Reagent Stop_Solution->Malachite_Green Color_Development Incubate at RT (Color Development) Malachite_Green->Color_Development Measure_Absorbance Measure Absorbance (~630 nm) Color_Development->Measure_Absorbance Data_Analysis Calculate Pi Released (Standard Curve) Measure_Absorbance->Data_Analysis

Workflow for the Malachite Green ATPase activity assay.

Luciferase_Refolding_Workflow Denatured_Luciferase Denatured Luciferase Incubation Incubate at 30°C Denatured_Luciferase->Incubation Refolding_Buffer Refolding Buffer (CCT, ATP-regeneration system) Refolding_Buffer->Incubation Aliquots Take Aliquots at Time Points Incubation->Aliquots Luciferin_Reagent Add Luciferin Assay Reagent Aliquots->Luciferin_Reagent Measure_Luminescence Measure Luminescence Luciferin_Reagent->Measure_Luminescence Data_Analysis Plot Luciferase Activity vs. Time Measure_Luminescence->Data_Analysis

Workflow for the in vitro luciferase refolding assay.

Upstream and Downstream Signaling of CCT

While CCT's ATPase activity is intrinsic to its folding mechanism, its function is integrated into broader cellular pathways. Upstream, the delivery of certain substrates to CCT is mediated by other chaperones. For instance, the prefoldin/GimC complex is involved in transferring nascent actin and tubulin chains to TRiC.[11] In contrast, the folding of WD40-repeat proteins by TRiC involves the ribosome-associated Hsp70 chaperones, Ssb1/2p.[11] This illustrates a sophisticated network of chaperone cooperation that directs specific substrates to the CCT folding pathway.

Downstream, the proper folding of CCT substrates is critical for numerous cellular processes. The integrity of the cytoskeleton, essential for cell division, migration, and morphology, is directly dependent on CCT-mediated folding of actin and tubulin. Furthermore, CCT is involved in the assembly of important signaling complexes, such as G protein heterotrimers and mTOR complexes, thereby influencing a wide range of signaling pathways that regulate cell growth, metabolism, and survival.[12] Dysfunction of the CCT complex has been linked to various diseases, including neurodegenerative disorders and cancer, making it an attractive target for therapeutic intervention.

Conclusion

The ATPase activity of the CCT complex, and by extension its this compound subunit, is fundamental to its role as a central player in cellular proteostasis. While much has been learned about the overall mechanism of this intricate molecular machine, a detailed quantitative understanding of the specific contributions of each subunit remains an active area of research. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate the critical functions of CCT and explore its potential as a therapeutic target. The continued elucidation of the CCT folding cycle will undoubtedly provide deeper insights into the complex mechanisms that maintain a healthy and functional proteome.

References

Methodological & Application

Measuring CCT1 Expression in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chaperonin Containing TCP-1 (CCT) complex, also known as TRiC, is a vital molecular chaperone responsible for folding approximately 10% of the cellular proteome. The CCT complex is composed of eight distinct subunits, CCT1 through CCT8. Emerging evidence highlights the significant role of the CCT complex and its individual subunits in the development and progression of various cancers. Upregulation of CCT subunits has been observed in several malignancies, where they facilitate the folding of key oncoproteins and cell cycle regulators, thereby promoting tumor growth, proliferation, and survival.[1][2][3]

This document provides detailed application notes and protocols for the measurement of this compound expression in cancer cell lines, a critical step in understanding its role as a potential therapeutic target and biomarker. The methodologies covered include quantitative reverse transcription PCR (qRT-PCR) for mRNA quantification, Western blotting for protein level analysis, and immunofluorescence for visualizing subcellular localization.

Quantitative Data on this compound Expression

The following table summarizes the relative mRNA and protein expression levels of this compound in a panel of common cancer cell lines, compiled from the Cancer Cell Line Encyclopedia (CCLE) and the DepMap portal.[4][5][6][7][8] Expression values are provided as log2(TPM+1) for mRNA and relative protein abundance for proteomics data.

Cell LineCancer TypeThis compound mRNA Expression (log2(TPM+1))This compound Protein Expression (Relative Abundance)
MCF7Breast Adenocarcinoma11.21.1
MDA-MB-231Breast Adenocarcinoma11.51.3
A549Lung Carcinoma11.81.5
HCT116Colon Carcinoma11.61.4
HeLaCervical Carcinoma11.71.6
K-562Chronic Myelogenous Leukemia11.10.9
JurkatAcute T-Cell Leukemia10.90.8
PC-3Prostate Adenocarcinoma11.41.2
U-87 MGGlioblastoma11.31.1

Note: These values are for reference and can vary based on cell culture conditions and passage number. It is recommended to determine the basal expression level of this compound in the specific cell lines used in your experiments.

Experimental Protocols

Quantitative Reverse Transcription PCR (qRT-PCR) for this compound mRNA Expression

This protocol details the measurement of this compound mRNA levels in cancer cell lines.

a. Materials

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)

  • qRT-PCR instrument

  • Nuclease-free water

  • This compound and reference gene (e.g., GAPDH, ACTB) primers (see table below)

Validated Human this compound Primer Sequences:

GeneForward Primer (5'-3')Reverse Primer (5'-3')Amplicon Size (bp)Source
This compoundGAGCAGTTCACCCAGCAGATTGTCAGCACGAAGCAGTAGCAA150PrimerBank[9]
GAPDHGTCTCCTCTGACTTCAACAGCGACCACCCTGTTGCTGTAGCCAA121PrimerBank[9]

b. Protocol

  • RNA Extraction: Isolate total RNA from cancer cell lines using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate as follows for each sample (in duplicate or triplicate):

    • SYBR Green qPCR Master Mix (2X): 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA (diluted 1:10): 2 µL

    • Nuclease-free water: 7 µL

    • Total Volume: 20 µL

  • qPCR Cycling Conditions: Perform the qPCR using the following cycling conditions (may require optimization based on the instrument and reagents):

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method. Normalize the Ct value of this compound to the Ct value of the reference gene (ΔCt). Calculate the fold change in this compound expression relative to a control cell line or condition (ΔΔCt).

Western Blotting for this compound Protein Expression

This protocol describes the detection and quantification of this compound protein levels.

a. Materials

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-CCT1 antibody

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

b. Protocol

  • Cell Lysis: Lyse cultured cancer cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-CCT1 primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for this compound Subcellular Localization

This protocol allows for the visualization of this compound protein within cancer cells.

a. Materials

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (1% BSA and 5% normal goat serum in PBS)

  • Primary antibody: Anti-CCT1 antibody

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

b. Protocol

  • Cell Seeding: Seed cancer cells onto glass coverslips in a 24-well plate and culture until they reach the desired confluency.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the anti-CCT1 primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS in the dark.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a simplified signaling pathway involving the CCT complex in cancer and a typical experimental workflow for measuring this compound expression.

CCT1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cct CCT Complex cluster_downstream Downstream Effectors & Cellular Processes Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs CCT_Complex CCT Complex (this compound-8) RTKs->CCT_Complex Upregulation Oncogenic Drivers\n(e.g., MYC) Oncogenic Drivers (e.g., MYC) Oncogenic Drivers\n(e.g., MYC)->CCT_Complex Upregulation AKT AKT CCT_Complex->AKT Folding & Activation STAT3 STAT3 CCT_Complex->STAT3 Folding & Activation Wnt_Beta_Catenin Wnt/β-catenin CCT_Complex->Wnt_Beta_Catenin Modulation p53 p53 CCT_Complex->p53 Folding of mutant p53 Cyclins_CDKs Cyclins/CDKs CCT_Complex->Cyclins_CDKs Folding Actin_Tubulin Actin/Tubulin CCT_Complex->Actin_Tubulin Folding mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Proliferation Proliferation STAT3->Proliferation Wnt_Beta_Catenin->Proliferation Apoptosis_Evasion Apoptosis Evasion p53->Apoptosis_Evasion Cell_Cycle_Progression Cell Cycle Progression Cyclins_CDKs->Cell_Cycle_Progression Actin_Tubulin->Proliferation

Caption: Simplified this compound signaling pathway in cancer.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Expression Analysis cluster_data Data Interpretation Cancer_Cell_Culture Cancer Cell Culture Harvest_Cells Harvest Cells Cancer_Cell_Culture->Harvest_Cells Immunofluorescence Immunofluorescence Cancer_Cell_Culture->Immunofluorescence RNA_Extraction RNA Extraction Harvest_Cells->RNA_Extraction Protein_Lysis Protein Lysis Harvest_Cells->Protein_Lysis qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Western_Blot Western Blot Protein_Lysis->Western_Blot mRNA_Quantification mRNA Quantification qRT_PCR->mRNA_Quantification Protein_Quantification Protein Quantification Western_Blot->Protein_Quantification Subcellular_Localization Subcellular Localization Immunofluorescence->Subcellular_Localization

Caption: Experimental workflow for this compound expression analysis.

References

Protocol for Immunoprecipitation of CCT1 from Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaperonin Containing TCP-1 Subunit 1 (CCT1), also known as TCP-1 alpha, is a key component of the hetero-oligomeric TRiC/CCT complex. This molecular chaperone plays a crucial role in cellular proteostasis by mediating the folding of essential proteins, including actin and tubulin.[1][2] Dysregulation of the CCT complex has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for research and drug development.[2] This document provides a detailed protocol for the immunoprecipitation of this compound from human cells, enabling the study of its interactions, modifications, and cellular functions.

Data Presentation

Antibody and Reagent Recommendations

Successful immunoprecipitation is highly dependent on the quality of the antibody and the appropriate selection of reagents. The following table summarizes recommended starting concentrations and materials for this compound immunoprecipitation. Optimization may be required for specific cell lines and experimental conditions.

Reagent/MaterialRecommendationNotes
Primary Antibody Anti-CCT1/TCP-1 alpha antibody validated for immunoprecipitation (IP)Choose a monoclonal or polyclonal antibody with high specificity. Recommended starting concentration: 1-10 µg per 1 mg of cell lysate.[3]
Protein A/G Beads Agarose or magnetic beadsThe choice between Protein A and Protein G depends on the isotype of the primary antibody.[4] Magnetic beads can facilitate easier and faster washing steps.
Lysis Buffer RIPA Buffer or a non-denaturing lysis buffer (e.g., Triton X-100 based)RIPA buffer is more stringent and can reduce non-specific binding, while non-denaturing buffers are better for preserving protein-protein interactions.[3] A common non-denaturing lysis buffer contains 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease/phosphatase inhibitors.
Wash Buffer Lysis buffer with a lower detergent concentration or PBSMultiple washes are crucial to remove non-specifically bound proteins.
Elution Buffer SDS-PAGE sample buffer (Laemmli buffer) or a gentle elution buffer (e.g., glycine-HCl, pH 2.5-3.0)SDS-PAGE buffer is used for subsequent Western blot analysis. Gentle elution is preferred if the protein's native conformation or activity needs to be preserved.
Typical Experimental Parameters

The following table provides a general overview of quantitative parameters for a standard this compound immunoprecipitation experiment.

ParameterValueNotes
Starting Cell Number 1 x 10^7 to 5 x 10^7 human cellsThe optimal number of cells will depend on the expression level of this compound in the chosen cell line.
Lysis Buffer Volume 1 mL per 1 x 10^7 cellsEnsure complete lysis by incubating on ice.
Total Protein Lysate 500 - 1000 µgThis is a recommended starting amount for a single immunoprecipitation reaction.[5]
Antibody Incubation Time 2 hours to overnight at 4°COvernight incubation may increase the yield of immunoprecipitated protein.
Bead Incubation Time 1-2 hours at 4°CEnsure gentle rotation to keep the beads in suspension.
Number of Washes 3-5 timesThorough washing is critical for reducing background in downstream applications.[3]

Experimental Protocols

A. Cell Lysis
  • Cell Harvest: For adherent cells, wash the culture dish with ice-cold PBS, then scrape the cells in fresh ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[6]

  • Incubation: Incubate the cell suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect Supernatant: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the total cell lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

B. Immunoprecipitation
  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G beads to 1 mg of cell lysate and incubate with gentle rotation for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube.[3]

  • Antibody Incubation: Add the recommended amount of anti-CCT1 primary antibody to the pre-cleared lysate. Incubate with gentle rotation for 2 hours to overnight at 4°C.

  • Bead Preparation: While the antibody is incubating with the lysate, wash the Protein A/G beads three times with ice-cold lysis buffer.

  • Capture of Immune Complexes: Add the washed beads to the lysate-antibody mixture and incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation (or using a magnetic rack for magnetic beads). Carefully remove the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual supernatant.

C. Elution
  • For Western Blot Analysis: Resuspend the washed beads in 20-40 µL of 1X SDS-PAGE sample buffer. Boil the sample at 95-100°C for 5-10 minutes to elute and denature the proteins. Pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • For Functional Assays (Gentle Elution): Resuspend the washed beads in 50-100 µL of a gentle elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5). Incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately neutralize the eluate with a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5).

Mandatory Visualizations

This compound Immunoprecipitation Workflow

CCT1_Immunoprecipitation_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_elution Elution & Analysis cell_harvest Human Cell Culture lysis Cell Lysis (Lysis Buffer + Inhibitors) cell_harvest->lysis clarification Centrifugation (14,000 x g, 15 min, 4°C) lysis->clarification lysate Clarified Cell Lysate clarification->lysate preclear Pre-clearing with Beads (Optional) lysate->preclear ab_incubation Incubation with Anti-CCT1 Antibody lysate->ab_incubation Direct IP preclear->ab_incubation bead_incubation Incubation with Protein A/G Beads ab_incubation->bead_incubation washing Washing Steps (3-5x) bead_incubation->washing elution Elution washing->elution analysis Downstream Analysis (Western Blot, Mass Spec, etc.) elution->analysis

Caption: Workflow for this compound immunoprecipitation from human cells.

CCT Signaling Pathway

The TRiC/CCT complex is a central hub in cellular proteostasis, with its activity being influenced by various upstream signals and, in turn, regulating multiple downstream pathways.

CCT_Signaling_Pathway cluster_upstream Upstream Regulation cluster_cct TRiC/CCT Complex cluster_downstream Downstream Effectors & Processes hsp70 Hsp70 cct_complex This compound and other subunits hsp70->cct_complex Substrate transfer hsp90 Hsp90 hsp90->cct_complex Substrate transfer prefoldin Prefoldin prefoldin->cct_complex Co-chaperone activity phlp Phosducin-like Proteins (PhLP1, 2, 3) phlp->cct_complex Activity regulation cytoskeleton Cytoskeleton Organization (Actin, Tubulin folding) cct_complex->cytoskeleton cell_cycle Cell Cycle Progression (Cdc20, Plk1, Cyclin E folding) cct_complex->cell_cycle mTOR mTOR Pathway (mLST8 folding) cct_complex->mTOR tgf_beta TGF-β Pathway (SMAD2 interaction) cct_complex->tgf_beta wnt Wnt/β-catenin Pathway (β-catenin interaction) cct_complex->wnt autophagy Autophagy cct_complex->autophagy Modulation

Caption: Overview of the CCT signaling network.

References

Application Notes and Protocols for Optimal CCT1 Western Blot Detection

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the optimal detection of CCT1 (Chaperonin Containing TCP-1, also known as TCP-1 alpha) in Western blotting applications. This compound is a key subunit of the chaperonin complex TRiC/CCT, which plays a crucial role in the folding of essential cytosolic proteins. Accurate and reliable detection of this compound is vital for research in protein quality control, cytoskeletal dynamics, and neurodegenerative diseases.

Introduction

This compound is a 60 kDa protein that forms a hetero-oligomeric complex with seven other CCT subunits to create the TCP-1 Ring Complex (TRiC), also known as the Chaperonin Containing TCP-1 (CCT) complex. This complex is essential for the proper folding of a significant portion of newly synthesized cytosolic proteins, including actin and tubulin. Dysregulation of the TRiC/CCT complex has been implicated in various human diseases. Western blotting is a fundamental technique to study the expression levels of this compound in different cellular and tissue contexts. This protocol is designed to provide researchers, scientists, and drug development professionals with a robust method for the sensitive and specific detection of this compound.

Signaling Pathway of the TRiC/CCT Complex

The TRiC/CCT complex is a central component of the cellular machinery for protein folding. It recognizes and binds to non-native substrate proteins, enclosing them within its central cavity in an ATP-dependent manner to facilitate their correct folding. The diagram below illustrates the general functional cycle of the TRiC/CCT complex.

TRiC_CCT_Pathway cluster_0 Cytosol Unfolded_Protein Unfolded or Misfolded Protein TRiC_Open TRiC/CCT Complex (Open Conformation) Unfolded_Protein->TRiC_Open Binding TRiC_Substrate Substrate-Bound TRiC/CCT TRiC_Open->TRiC_Substrate TRiC_Closed TRiC/CCT Complex (Closed Conformation) TRiC_Substrate->TRiC_Closed ATP Hydrolysis & Lid Closure ATP ATP ATP->TRiC_Substrate ADP_Pi ADP + Pi TRiC_Closed->TRiC_Open Substrate Release & ATP Exchange Folded_Protein Correctly Folded Protein TRiC_Closed->Folded_Protein

Figure 1: Functional cycle of the TRiC/CCT protein folding complex.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of this compound.

I. Sample Preparation: Lysis of Cultured Cells

For the detection of the cytoplasmic this compound protein, a lysis buffer with moderate strength is recommended to ensure efficient protein extraction while minimizing the release of nuclear contaminants.

Recommended Lysis Buffer (Modified RIPA):

ComponentFinal ConcentrationFor 50 mL
Tris-HCl, pH 7.450 mM2.5 mL of 1M stock
NaCl150 mM1.5 mL of 5M stock
NP-40 (Igepal CA-630)1%0.5 mL
Sodium deoxycholate0.25%1.25 mL of 10% stock
Protease Inhibitor Cocktail1X500 µL of 100X stock
Phenylmethylsulfonyl fluoride (PMSF)1 mM500 µL of 100 mM stock
Nuclease-free water-to 50 mL

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold lysis buffer to the cells (e.g., 500 µL for a 10 cm dish).

  • Scrape the adherent cells off the dish using a cold plastic cell scraper and gently transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[1][2]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Prepare aliquots of the lysate and store them at -80°C for future use.

II. SDS-PAGE and Protein Transfer

Gel Electrophoresis:

For a 60 kDa protein like this compound, a 10% or 12% SDS-polyacrylamide gel provides optimal resolution.

  • To 20-30 µg of protein lysate, add 4X Laemmli sample buffer to a final concentration of 1X.

  • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Load the denatured protein samples and a pre-stained protein ladder into the wells of the SDS-PAGE gel.

  • Run the gel in 1X Tris-Glycine-SDS running buffer at 100-120 volts until the dye front reaches the bottom of the gel.

Protein Transfer:

Transfer of proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane is a critical step for successful immunodetection.

  • Pre-soak the PVDF membrane in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. For nitrocellulose membranes, equilibrate directly in transfer buffer.

  • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a wet transfer apparatus filled with ice-cold transfer buffer.

  • Perform the transfer at 100V for 60-90 minutes or at 25V overnight at 4°C.

  • After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm a successful transfer. Destain with deionized water before proceeding to the blocking step.

III. Immunodetection

Blocking and Antibody Incubation:

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with a validated primary antibody against this compound diluted in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 to 1:5000 is common for many commercially available antibodies.[3] Incubation can be performed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • After primary antibody incubation, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, depending on the primary antibody host) diluted in the blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film in a dark room.

Experimental Workflow

The following diagram outlines the key steps of the this compound Western blot protocol.

Western_Blot_Workflow Sample_Prep Sample Preparation (Cell Lysis & Protein Quantification) SDS_PAGE SDS-PAGE (Protein Separation by Size) Sample_Prep->SDS_PAGE Transfer Protein Transfer (Gel to Membrane) SDS_PAGE->Transfer Blocking Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-CCT1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (ECL Substrate & Imaging) Secondary_Ab->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Figure 2: this compound Western blot experimental workflow.

Data Presentation and Analysis

For quantitative analysis, the density of the this compound band should be normalized to a loading control, such as β-actin or GAPDH, to account for variations in protein loading. The following table provides an example of how to present quantitative Western blot data.

Table 1: Relative Expression of this compound in Response to Cellular Stress

SampleThis compound Band Intensity (Arbitrary Units)Loading Control (β-actin) Band Intensity (Arbitrary Units)Normalized this compound Expression (this compound / β-actin)Fold Change (vs. Control)
Control125,480130,1200.961.00
Treatment A188,220128,5401.461.52
Treatment B95,360132,4500.720.75

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.

Troubleshooting

Table 2: Common Western Blot Issues and Solutions

IssuePossible CauseRecommended Solution
No Signal or Weak Signal Inefficient protein transferConfirm transfer with Ponceau S staining. Optimize transfer time and voltage.
Low protein expressionLoad more protein (up to 40 µg). Use a positive control lysate.
Primary antibody not effectiveUse a different, validated antibody. Increase antibody concentration or incubation time.
Inactive secondary antibody or ECL substrateUse fresh reagents. Ensure secondary antibody is compatible with the primary.
High Background Insufficient blockingIncrease blocking time to 2 hours. Try a different blocking agent (e.g., BSA instead of milk).
High antibody concentrationDecrease primary and/or secondary antibody concentration.
Insufficient washingIncrease the number and duration of wash steps.
Multiple Bands Protein degradationAdd fresh protease inhibitors to the lysis buffer and keep samples on ice.
Non-specific antibody bindingDecrease primary antibody concentration. Use a more specific antibody.
Post-translational modifications or isoformsConsult literature or databases like UniProt for known modifications or isoforms of this compound.

By following this detailed protocol and considering the troubleshooting suggestions, researchers can achieve reliable and optimal detection of this compound in their Western blotting experiments.

References

Application Notes and Protocols for Immunofluorescence Staining of CCT1 Cellular Localization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT1 (Chaperonin Containing TCP-1 subunit 1), also known as TCP-1 alpha, is a critical subunit of the eukaryotic chaperonin complex, TRiC (TCP-1 Ring Complex). This complex plays a vital role in cellular proteostasis by mediating the folding of a significant portion of the proteome, including essential cytoskeletal proteins like actin and tubulin. The subcellular localization of this compound is intrinsically linked to its function, and understanding its distribution within the cell is crucial for elucidating its roles in both normal cellular processes and disease states. While predominantly cytoplasmic, this compound has also been observed in the nucleus and at the centrosome, suggesting dynamic regulation and multiple functional contexts.

These application notes provide a comprehensive guide to visualizing and quantifying the cellular localization of this compound using immunofluorescence microscopy. Detailed protocols for two common fixation methods are included, along with guidance on data interpretation and visualization of relevant signaling pathways.

Data Presentation: Quantitative Analysis of this compound Cellular Localization

Quantitative analysis of immunofluorescence images allows for an objective measurement of protein distribution. This is typically achieved by measuring the fluorescence intensity in different cellular compartments (e.g., nucleus and cytoplasm) and calculating their ratio. While specific percentages can vary significantly between cell types, experimental conditions, and antibody performance, the following table illustrates how such data can be presented. Researchers are encouraged to generate their own quantitative data following the protocols outlined below.

Table 1: Illustrative Quantitative Analysis of this compound Subcellular Distribution

Cellular CompartmentMean Fluorescence Intensity (Arbitrary Units)Percentage of Total Cellular Fluorescence (%)Nuclear/Cytoplasmic Ratio
Nucleus 85035%\multirow{2}{*}{0.54}
Cytoplasm 158065%
Total Cell 2430100%N/A

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data. They serve as a template for how to present quantitative immunofluorescence results for this compound localization.

Generating Quantitative Data:

To obtain quantitative data on this compound localization, researchers can use image analysis software (e.g., ImageJ/FIJI, CellProfiler) to:

  • Define regions of interest (ROIs) for the nucleus (often using a DAPI co-stain) and the cytoplasm.

  • Measure the mean fluorescence intensity of the this compound signal within each ROI.

  • Calculate the percentage of the total cellular fluorescence that resides in each compartment.

  • Determine the nuclear-to-cytoplasmic fluorescence ratio.

Experimental Protocols

Two standard immunofluorescence protocols are provided below: one using paraformaldehyde (PFA) for crosslinking fixation and another using cold methanol for precipitation fixation. The choice of fixation method can influence antigenicity and cellular morphology, and empirical testing is recommended to determine the optimal method for a specific antibody and cell type.

Protocol 1: Immunofluorescence Staining of this compound using Paraformaldehyde (PFA) Fixation

This protocol is suitable for preserving the cellular architecture and is a good starting point for most antibodies.

Materials:

  • Cells cultured on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS, pH 7.4 (freshly prepared)

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary Antibody: Anti-CCT1/TCP-1 alpha antibody (refer to manufacturer's datasheet for recommended dilution, typically 1:100 - 1:500)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)

  • DAPI (4',6-diamidino-2-phenylindole) solution (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Seed cells onto sterile glass coverslips in a culture dish and grow to 50-70% confluency.

  • Wash: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Fix the cells by adding 4% PFA solution and incubating for 15-20 minutes at room temperature.

  • Wash: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. This step is necessary for antibodies to access intracellular antigens.

  • Wash: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add Blocking Buffer (5% BSA in PBS) and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the anti-CCT1 primary antibody in Blocking Buffer to the recommended concentration. Aspirate the blocking buffer from the coverslips and add the diluted primary antibody solution. Incubate overnight at 4°C in a humidified chamber.

  • Wash: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Aspirate the wash buffer and add the diluted secondary antibody solution. Incubate for 1 hour at room temperature, protected from light.

  • Wash: Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Add DAPI solution and incubate for 5 minutes at room temperature to stain the nuclei.

  • Final Wash: Wash the cells once with PBS.

  • Mounting: Carefully mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope. This compound signal is expected primarily in the cytoplasm, with potential nuclear and centrosomal staining.

Protocol 2: Immunofluorescence Staining of this compound using Methanol Fixation

This protocol uses cold methanol to fix and permeabilize cells simultaneously. It can sometimes improve the signal for certain antibodies.

Materials:

  • Cells cultured on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 100% Methanol, pre-chilled to -20°C

  • 5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary Antibody: Anti-CCT1/TCP-1 alpha antibody

  • Fluorophore-conjugated secondary antibody

  • DAPI solution

  • Antifade mounting medium

Procedure:

  • Cell Culture: Seed cells onto sterile glass coverslips in a culture dish and grow to 50-70% confluency.

  • Wash: Gently aspirate the culture medium and wash the cells once with PBS.

  • Fixation and Permeabilization: Aspirate the PBS and add ice-cold 100% methanol. Incubate for 10 minutes at -20°C.

  • Wash: Aspirate the methanol and wash the cells three times with PBS for 5 minutes each at room temperature.

  • Blocking: Add Blocking Buffer (5% BSA in PBS) and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-CCT1 primary antibody in Blocking Buffer. Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

  • Wash: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

  • Wash: Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Add DAPI solution and incubate for 5 minutes at room temperature.

  • Final Wash: Wash the cells once with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for immunofluorescence staining.

G cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging and Analysis a Seed Cells on Coverslips b Cell Culture (50-70% confluency) a->b c Wash with PBS b->c d Fixation (PFA or Methanol) c->d e Permeabilization (if needed) d->e f Blocking (e.g., BSA) e->f g Primary Antibody (anti-CCT1) f->g h Secondary Antibody (Fluorophore-conjugated) g->h i Counterstain (DAPI) h->i j Mount Coverslip i->j k Fluorescence Microscopy j->k l Image Analysis & Quantification k->l

Immunofluorescence Staining Workflow
This compound in Tubulin Folding Pathway

This compound, as part of the TRiC complex, is essential for the proper folding of alpha and beta tubulin monomers, which then assemble into microtubules.

G Unfolded Tubulin Unfolded Tubulin TRiC/CCT Complex TRiC/CCT Complex (including this compound) Unfolded Tubulin->TRiC/CCT Complex Binding Folded Tubulin Monomers Folded Tubulin Monomers TRiC/CCT Complex->Folded Tubulin Monomers ATP-dependent Folding Microtubules Microtubules Folded Tubulin Monomers->Microtubules Assembly

This compound's Role in Tubulin Folding
This compound in the mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth and proliferation. CCT has been implicated in the assembly of components of the mTOR complexes, highlighting a link between protein folding and nutrient sensing pathways.

G Growth Factors Growth Factors PI3K/AKT PI3K/AKT Growth Factors->PI3K/AKT mTORC1 mTORC1 PI3K/AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation CCT Complex TRiC/CCT Complex (including this compound) mTORC Components e.g., mLST8 CCT Complex->mTORC Components Folding & Assembly mTORC Components->mTORC1 Incorporation

This compound's Link to mTOR Signaling

Methods for Identifying Novel CCT1 Interacting Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the identification of novel interacting proteins with Chaperonin Containing TCP-1 Subunit 1 (CCT1). The methods described herein are foundational techniques in molecular biology and proteomics, essential for elucidating protein function, mapping cellular signaling pathways, and identifying potential therapeutic targets.

Introduction to this compound and Protein-Protein Interactions

The Chaperonin Containing TCP-1 (CCT) complex, also known as TRiC, is a hetero-oligomeric molecular chaperone essential for the proper folding of a significant portion of the eukaryotic proteome, including critical cytoskeletal proteins like actin and tubulin.[1] The CCT complex is composed of eight distinct subunits (this compound-8) arranged in two stacked rings. This compound, as a core subunit, plays a crucial role in the substrate recognition and folding cycle of the complex. Identifying the full repertoire of this compound-interacting proteins is vital for understanding its diverse cellular functions and its involvement in disease pathogenesis, including cancer.[2][3]

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes. The study of these interactions, or interactomics, provides a systems-level view of cellular function. A variety of powerful techniques have been developed to identify and characterize PPIs, ranging from binary interaction methods to approaches that capture entire protein complexes. This guide will focus on three widely used methods: Co-immunoprecipitation (Co-IP) coupled with Mass Spectrometry (MS), Yeast Two-Hybrid (Y2H) screening, and Proximity-Dependent Biotin Identification (BioID).

Data Presentation: CCT Interacting Proteins Identified by Tandem Affinity Purification (TAP)

Tandem Affinity Purification (TAP) is a high-throughput method for identifying protein complexes. The following table summarizes a selection of proteins identified as interacting with the CCT complex in Saccharomyces cerevisiae using a TAP-tag on the Cct3p subunit, followed by mass spectrometry. The data is adapted from a study that aimed to define the CCT interaction network.[4] The "Peptide Count" is a semi-quantitative measure of protein abundance in the purified complex.

Interacting ProteinGene NameFunctionPeptide Count (-ATP)[4]Peptide Count (+ATP)[4]
ActinACT1Cytoskeleton formation, cell polarity114108
Beta-tubulinTUB2Microtubule formation, cytoskeleton5445
Septin 2CDC10Cytokinesis, cell cycle control4815
Septin 3CDC3Cytokinesis, cell cycle control4112
Phosducin-like protein 1PLP1Regulation of G-protein signaling3528
Septin 4CDC12Cytokinesis, cell cycle control3210
Phosducin-like protein 2PLP2Putative role in protein folding2921
Nuclear pore complex proteinNUP1Nuclear transport258
Arp2/3 complex subunit 2ARC18Actin polymerization227

Experimental Protocols

Co-immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS)

Application Note: Co-IP is a powerful and widely used technique to isolate a protein of interest (the "bait") from a cell lysate along with its bound interaction partners (the "prey").[5] This method is particularly useful for validating suspected interactions and for identifying novel components of stable protein complexes under near-physiological conditions. When coupled with mass spectrometry, Co-IP can provide a comprehensive snapshot of the bait protein's interactome.

Workflow Diagram:

CoIP_Workflow cluster_0 Cell Lysis & Lysate Preparation cluster_1 Immunoprecipitation cluster_2 Elution & Analysis Start Start with This compound-expressing cells Lyse Lyse cells in non-denaturing buffer Start->Lyse Clarify Clarify lysate by centrifugation Lyse->Clarify Antibody Incubate lysate with anti-CCT1 antibody Clarify->Antibody Beads Add Protein A/G beads to capture antibody-antigen complex Antibody->Beads Wash Wash beads to remove non-specific binders Beads->Wash Elute Elute protein complexes from beads Wash->Elute SDS_PAGE Separate proteins by SDS-PAGE Elute->SDS_PAGE MS Identify proteins by Mass Spectrometry SDS_PAGE->MS

Caption: Workflow for Co-immunoprecipitation followed by Mass Spectrometry.

Detailed Protocol:

  • Cell Culture and Lysis:

    • Culture cells expressing endogenous or tagged this compound to ~80-90% confluency.

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20 µL of Protein A/G agarose beads to the cell lysate.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding to the beads.

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the pre-cleared lysate.

    • To 1-2 mg of total protein, add a pre-determined optimal amount of anti-CCT1 antibody (typically 1-5 µg). As a negative control, use an equivalent amount of a non-specific IgG from the same host species.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of equilibrated Protein A/G agarose beads.

    • Incubate on a rotator for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully aspirate the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a more stringent wash buffer if high background is an issue). After the final wash, remove all supernatant.

  • Elution:

    • Elute the protein complexes from the beads by adding 50 µL of 1X SDS-PAGE sample buffer and boiling for 5-10 minutes at 95-100°C.

    • Alternatively, for native elution (if downstream functional assays are planned), use a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or a peptide that competes with the antibody-antigen interaction.

  • Mass Spectrometry Analysis:

    • Run the eluted proteins a short distance into an SDS-PAGE gel to concentrate the sample.

    • Excise the protein band, perform in-gel tryptic digestion, and analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm.

Yeast Two-Hybrid (Y2H) Screening

Application Note: The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for detecting binary protein-protein interactions in vivo.[6][7] It is particularly well-suited for screening large libraries of potential interaction partners ("prey") against a single protein of interest ("bait"). The principle relies on the reconstitution of a functional transcription factor, which then drives the expression of a reporter gene, allowing for the selection of interacting protein pairs.

Workflow Diagram:

Y2H_Workflow cluster_0 Plasmid Construction & Transformation cluster_1 Mating & Selection cluster_2 Hit Validation & Identification Bait Construct Bait Plasmid: This compound fused to DNA-binding domain (DBD) Transform Transform Bait into Yeast Strain A and Prey Library into Yeast Strain B Bait->Transform Prey Construct Prey Library: cDNA library fused to Activation Domain (AD) Prey->Transform Mate Mate Yeast Strain A and B to create diploid yeast Transform->Mate Select Plate on selective media to screen for interactions Mate->Select Isolate Isolate positive colonies Select->Isolate Validate Re-test for interaction and perform specificity controls Isolate->Validate Sequence Sequence prey plasmid to identify interacting protein Validate->Sequence

Caption: Workflow for a Yeast Two-Hybrid Screen.

Detailed Protocol:

  • Bait and Prey Plasmid Construction:

    • Clone the full-length coding sequence of this compound in-frame with the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4 or LexA) in a suitable "bait" vector.

    • Obtain or construct a "prey" cDNA library where the cDNAs are fused to the corresponding activation domain (AD).

  • Yeast Transformation and Bait Characterization:

    • Transform the this compound-bait plasmid into a suitable haploid yeast strain (e.g., AH109, Y2HGold).

    • Test the bait for auto-activation by plating the transformed yeast on selective media lacking the reporter gene nutrient (e.g., histidine) and containing a chromogenic substrate (e.g., X-α-Gal). The bait should not activate the reporter genes on its own. If it does, truncation of the this compound sequence may be necessary.

  • Library Screening by Yeast Mating:

    • Transform the prey library into a haploid yeast strain of the opposite mating type (e.g., Y187).

    • Mate the bait-expressing yeast strain with the prey library-expressing strain by mixing them on a rich medium (e.g., YPD) and incubating for 4-6 hours at 30°C.

    • Plate the mated yeast on highly selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to select for diploid yeast that express interacting bait and prey proteins.

    • Incubate the plates at 30°C for 3-7 days until colonies appear.

  • Hit Validation:

    • Pick positive colonies and re-streak them on selective media to confirm the interaction.

    • Perform a β-galactosidase filter lift assay for an additional reporter gene confirmation.

    • Isolate the prey plasmids from the positive yeast colonies.

    • Re-transform the isolated prey plasmids with the original this compound-bait plasmid into the initial yeast strain to confirm that the interaction is reproducible.

    • Perform specificity controls by co-transforming the isolated prey plasmids with a non-related bait protein (e.g., Lamin) to eliminate false positives that interact non-specifically with any bait protein.

  • Identification of Interacting Proteins:

    • Sequence the prey plasmids that pass all validation steps to identify the coding sequence of the novel this compound-interacting protein.

    • Use BLAST or other bioinformatics tools to identify the protein and its function.

Proximity-Dependent Biotin Identification (BioID)

Application Note: BioID is a powerful technique for identifying both stable and transient protein-protein interactions, as well as proteins in close proximity, within a native cellular environment.[8][9] The method utilizes a promiscuous biotin ligase (BirA) fused to the protein of interest (this compound). When expressed in cells and supplied with biotin, the BirA-CCT1 fusion protein biotinylates nearby proteins. These biotinylated proteins can then be purified using streptavidin affinity capture and identified by mass spectrometry. Newer generations of the enzyme, such as TurboID and miniTurbo, offer faster labeling kinetics.[10]

Workflow Diagram:

BioID_Workflow cluster_0 Cell Line Generation & Biotin Labeling cluster_1 Purification of Biotinylated Proteins cluster_2 Protein Identification Construct Construct Expression Vector: BirA*-CCT1 fusion Transfect Transfect cells and establish stable cell line Construct->Transfect Label Incubate cells with biotin to initiate proximity labeling Transfect->Label Lyse Lyse cells under denaturing conditions Label->Lyse Purify Purify biotinylated proteins with streptavidin beads Lyse->Purify Wash Wash beads extensively to remove non-biotinylated proteins Purify->Wash Elute Elute proteins or perform on-bead tryptic digest Wash->Elute MS Analyze peptides by Mass Spectrometry Elute->MS Identify Identify and quantify biotinylated proteins MS->Identify

Caption: Workflow for Proximity-Dependent Biotin Identification (BioID).

Detailed Protocol:

  • Construct Generation and Stable Cell Line Establishment:

    • Clone the this compound coding sequence in-frame with a promiscuous biotin ligase (e.g., BirA*, TurboID) in a suitable mammalian expression vector. A linker sequence between this compound and the ligase is recommended.

    • Transfect the construct into the desired cell line.

    • Select for stably expressing cells using an appropriate selection marker. As a control, establish a stable cell line expressing the biotin ligase alone.

    • Verify the expression and correct subcellular localization of the fusion protein by Western blotting and immunofluorescence microscopy.

  • Biotin Labeling:

    • Culture the stable cell lines to ~70-80% confluency.

    • Supplement the culture medium with 50 µM biotin and incubate for the desired labeling time (e.g., 16-24 hours for BirA*, 10-30 minutes for TurboID).

  • Cell Lysis and Protein Solubilization:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in a denaturing lysis buffer containing 2% SDS and protease inhibitors to disrupt protein-protein interactions and solubilize all proteins.

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Boil the lysate for 10 minutes at 95°C.

    • Dilute the lysate with a buffer containing Triton X-100 to reduce the SDS concentration to a level compatible with streptavidin binding (typically <0.2%).

    • Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C.

  • Affinity Purification of Biotinylated Proteins:

    • Incubate the clarified lysate with streptavidin-conjugated beads (e.g., streptavidin-agarose or magnetic beads) for 2-4 hours or overnight at 4°C on a rotator.

    • Collect the beads and wash them extensively with a series of stringent wash buffers to remove non-biotinylated proteins. This may include buffers with high salt concentrations, urea, and different detergents.

  • Protein Elution and Mass Spectrometry:

    • On-bead digestion (recommended): Resuspend the washed beads in a digestion buffer containing a reducing agent, an alkylating agent, and trypsin. Incubate overnight at 37°C to digest the bound proteins. The resulting peptides are then collected for MS analysis.

    • Elution: Elute biotinylated proteins by boiling the beads in SDS-PAGE sample buffer containing excess free biotin. The eluted proteins are then separated by SDS-PAGE and subjected to in-gel digestion.

  • Data Analysis:

    • Analyze the peptides by LC-MS/MS.

    • Identify and quantify the proteins. To identify high-confidence interacting proteins, compare the protein abundance in the this compound-BirA* sample to the BirA*-only control. True interactors should be significantly enriched in the this compound sample.

This compound Signaling Pathway Involvement

The CCT complex is increasingly recognized for its role in cellular signaling, particularly in pathways that regulate the cell cycle and tumor suppression. One of the key clients of the CCT complex is the tumor suppressor protein p53.[1][2] Proper folding of p53 by CCT is essential for its tumor-suppressive functions, including the induction of cell cycle arrest and apoptosis.[2] Dysregulation of CCT can lead to p53 misfolding and a loss of its function, contributing to cancer progression.

The following diagram illustrates a simplified signaling pathway involving CCT and its interaction with p53 and key cell cycle regulators.

CCT1_Signaling cluster_0 Protein Folding & Activation cluster_1 Cell Cycle Regulation CCT_complex CCT Complex (including this compound) folded_p53 Folded (active) p53 CCT_complex->folded_p53 folds folded_CyclinE Folded (active) Cyclin E CCT_complex->folded_CyclinE folds unfolded_p53 Unfolded p53 unfolded_p53->CCT_complex binds p21 p21 folded_p53->p21 activates transcription unfolded_CyclinE Unfolded Cyclin E unfolded_CyclinE->CCT_complex binds CDK2_CyclinE CDK2/Cyclin E complex folded_CyclinE->CDK2_CyclinE forms complex with CDK2 p21->CDK2_CyclinE inhibits Rb Rb CDK2_CyclinE->Rb phosphorylates E2F E2F Rb->E2F releases S_phase S-phase Entry E2F->S_phase promotes

Caption: this compound's role in the p53-mediated cell cycle control pathway.

This diagram illustrates that the CCT complex, with this compound as an integral part, is required for the proper folding and activation of the p53 tumor suppressor and cell cycle regulators like Cyclin E. Active p53 can then induce the expression of p21, which inhibits the CDK2/Cyclin E complex, leading to cell cycle arrest. This highlights the critical role of CCT-mediated protein folding in maintaining genomic stability.

Conclusion

The identification of novel this compound interacting proteins is crucial for a deeper understanding of its cellular functions and its role in disease. The methods outlined in this document—Co-immunoprecipitation/Mass Spectrometry, Yeast Two-Hybrid screening, and BioID—offer complementary approaches to comprehensively map the this compound interactome. Each technique has its own strengths and weaknesses, and a combination of these methods will provide the most robust and comprehensive list of interacting partners. The provided protocols serve as a detailed guide for researchers to implement these techniques in their own laboratories for the discovery and validation of novel this compound interactions, ultimately paving the way for new avenues in basic research and drug development.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the CCT1 Gene in HEK293T Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Chaperonin Containing TCP-1 Subunit 1 (CCT1), also known as TCP-1 alpha, is a key component of the T-complex polypeptide 1 ring complex (TRiC), a molecular chaperone essential for cellular homeostasis.[1] This complex plays a crucial role in the folding of major cytoskeletal proteins such as actin and tubulin.[2][3] Emerging evidence also links the CCT complex to the insulin/TOR signaling pathway, highlighting its importance in regulating cell size, proliferation, and organ growth.[4] Dysregulation of this compound expression has been implicated in the progression of various cancers, making it a gene of interest for both basic research and therapeutic development.[5]

These application notes provide a comprehensive protocol for the knockout of the this compound gene in the human embryonic kidney 293T (HEK293T) cell line using the CRISPR/Cas9 system. HEK293T cells are widely used in biological research due to their high transfection efficiency and robust growth characteristics.[6][7] The protocol details the design of single guide RNAs (sgRNAs), transfection of HEK293T cells, and subsequent validation of gene knockout at both the polyclonal and monoclonal level.

Signaling Pathway and Experimental Workflow

The CCT complex, of which this compound is a subunit, is involved in the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.

Insulin Insulin/Growth Factors PI3K PI3K Insulin->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K CCT CCT/TRiC Complex (includes this compound) mTORC1->CCT Regulates CellGrowth Cell Growth & Proliferation S6K->CellGrowth CCT->mTORC1 Required for TOR signaling ActinTubulin Actin/Tubulin Folding CCT->ActinTubulin

Caption: Putative signaling pathway involving the CCT complex and mTORC1.

The experimental workflow for generating a this compound knockout cell line is a multi-step process from sgRNA design to validation of the final cell line.

sgRNA_Design sgRNA Design & Synthesis (Targeting this compound) RNP_Formation Cas9-sgRNA RNP Formation sgRNA_Design->RNP_Formation Transfection RNP Transfection RNP_Formation->Transfection Cell_Culture HEK293T Cell Culture Cell_Culture->Transfection Genomic_DNA_Extraction Genomic DNA Extraction (72h post-transfection) Transfection->Genomic_DNA_Extraction Validation_Polyclonal Validation of Polyclonal Pool (Mismatch Cleavage Assay) Genomic_DNA_Extraction->Validation_Polyclonal Single_Cell_Cloning Single-Cell Cloning (Limiting Dilution) Validation_Polyclonal->Single_Cell_Cloning Clonal_Expansion Clonal Expansion Single_Cell_Cloning->Clonal_Expansion Validation_Monoclonal Validation of Monoclonal Lines (Sanger Sequencing & Western Blot) Clonal_Expansion->Validation_Monoclonal KO_Cell_Line Validated this compound KO Cell Line Validation_Monoclonal->KO_Cell_Line

Caption: Experimental workflow for this compound knockout in HEK293T cells.

Experimental Protocols

Part 1: sgRNA Design for Human this compound

Effective gene knockout requires the design of highly specific sgRNAs that target the gene of interest with minimal off-target effects. For the this compound gene, it is recommended to target an early exon to maximize the probability of generating a loss-of-function mutation. Various online tools, such as Benchling, CHOPCHOP, or the Integrated DNA Technologies (IDT) design tool, can be used for this purpose.

Two potential sgRNA sequences targeting exon 2 of human this compound (NCBI Gene ID: 6950) are provided below:

ParameterValue
Target Gene Human this compound (TCP1)
sgRNA 1 Sequence (5'-3') GAG​AAG​ATC​GGC​CAC​AAG​TGC TGG
sgRNA 2 Sequence (5'-3') GTC​TTC​GGC​AAC​CGG​ATT​GAC AGG
PAM Sequence NGG

Note: The PAM (Protospacer Adjacent Motif) sequence is required for the SpCas9 nuclease to bind and cleave the DNA.

Part 2: CRISPR/Cas9 Knockout of this compound in HEK293T Cells

This protocol outlines the delivery of Cas9-sgRNA ribonucleoproteins (RNPs) into HEK293T cells using lipid-mediated transfection.

Materials:

  • HEK293T cells (low passage, <20)[6]

  • DMEM with high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM™ I Reduced Serum Medium[6]

  • Lipofectamine™ 2000 Transfection Reagent[6]

  • Nuclease-free water and tubes

  • Alt-R® S.p. Cas9 Nuclease V3

  • Synthesized sgRNAs for this compound

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 24-well plate at a density of 0.8 x 10^5 cells per well in 500 µL of complete DMEM. Cells should be 50-70% confluent on the day of transfection.[6]

  • RNP Complex Formation:

    • In a sterile microcentrifuge tube (Tube A), mix 15 pmol of Cas9 protein with 30 pmol of the synthesized sgRNA in 25 µL of Opti-MEM™.[6]

    • Incubate at room temperature for 10-20 minutes to allow the RNP complex to form.

  • Transfection:

    • In a separate tube (Tube B), dilute 2 µL of Lipofectamine™ 2000 in 50 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.[7]

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature.

    • Add the entire mixture dropwise to the well containing the HEK293T cells.

  • Post-Transfection:

    • Incubate the cells at 37°C in a 5% CO2 incubator.

    • After 4-6 hours, replace the transfection medium with 500 µL of fresh, pre-warmed complete DMEM.

    • Continue to incubate the cells for 48-72 hours.

Part 3: Validation of this compound Knockout

A. Mismatch Cleavage Assay (Polyclonal Population)

This assay provides a rapid assessment of the gene editing efficiency in the transfected cell pool.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA target site in this compound

  • High-fidelity DNA polymerase

  • T7 Endonuclease I

  • Agarose gel and electrophoresis equipment

Primer Design:

PrimerSequence (5'-3')Amplicon Size
This compound Forward TGA​GGC​TGA​GAA​GTT​GCT​GAA~450 bp
This compound Reverse ACA​GCA​GCA​GAA​GAC​AGG​AAG

Procedure:

  • Genomic DNA Extraction: 72 hours post-transfection, harvest the cells and extract genomic DNA using a commercial kit.

  • PCR Amplification: Amplify the target region of the this compound gene using the designed primers and a high-fidelity polymerase.

  • Heteroduplex Formation:

    • Denature the PCR product by heating at 95°C for 5 minutes.

    • Re-anneal by slowly cooling the sample to room temperature to allow the formation of heteroduplexes between wild-type and mutated DNA strands.

  • Enzymatic Digestion: Treat the re-annealed PCR product with T7 Endonuclease I for 15-30 minutes at 37°C. This enzyme cleaves at mismatched DNA sites.

  • Gel Electrophoresis: Analyze the digested products on a 2% agarose gel. The presence of cleaved DNA fragments indicates successful gene editing.

B. Monoclonal Population Validation via Sanger Sequencing

To generate a pure knockout cell line, single-cell cloning is required, followed by sequence verification.

Procedure:

  • Single-Cell Cloning: Perform limiting dilution of the transfected cell pool into 96-well plates to isolate single cells.

  • Clonal Expansion: Culture the single cells until visible colonies form, then expand them into larger culture vessels.

  • Genomic DNA Analysis: Extract genomic DNA from each expanded clone and perform PCR amplification of the this compound target region as described above.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. Analyze the sequencing data to identify clones with frameshift-inducing insertions or deletions (indels) in the this compound gene. A complete knockout is confirmed when all alleles show frameshift mutations.

  • Western Blot Analysis (Recommended): Confirm the absence of the this compound protein in the knockout clones by Western blotting using a this compound-specific antibody.

Quantitative Data Summary

ExperimentParameterRecommended Value
Cell Culture Seeding Density (24-well)0.5 - 1.2 x 10^5 cells/well[6]
Transfection Confluency30 - 70%[6]
Transfection Cas9 Protein15 pmol[6]
sgRNA30 pmol[6]
Cas9:sgRNA Ratio1:2[6]
Lipofectamine™ 20002 - 4 µL per well[6]
Validation PCR Amplicon Size~450 bp
T7 E1 Digestion Time15 - 30 minutes
Agarose Gel Concentration2%

Expected Results and Downstream Applications

Successful knockout of the this compound gene is expected to result in the absence of the this compound protein. Based on the known functions of the CCT complex, potential phenotypic consequences in HEK293T cells may include:

  • Altered cell morphology due to effects on actin and tubulin folding.

  • Changes in cell proliferation and growth rates, potentially linked to disruption of the mTOR signaling pathway.[4]

  • Increased sensitivity to cellular stressors that challenge the protein-folding machinery.

Validated this compound knockout HEK293T cell lines are a valuable tool for:

  • Investigating the specific role of this compound in the CCT/TRiC complex.

  • Elucidating the downstream effects of disrupted cytoskeletal protein folding.

  • Studying the interplay between the CCT complex and the mTOR signaling pathway.

  • Screening for small molecules that may compensate for the loss of this compound function, which could have therapeutic implications.

References

Application Notes and Protocols for siRNA-Mediated Knockdown of CCT1 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the small interfering RNA (siRNA)-mediated knockdown of Chaperonin Containing TCP-1 Subunit 1 (CCT1) expression in mammalian cells. This document includes experimental procedures, data presentation guidelines, and visual representations of the workflow and associated signaling pathways.

Introduction

Chaperonin Containing TCP-1 (CCT), also known as TRiC, is a hetero-oligomeric molecular chaperone complex essential for the proper folding of a significant portion of the eukaryotic proteome, including critical cytoskeletal proteins like actin and tubulin. The CCT complex is composed of eight distinct subunits, this compound-8, arranged in two stacked octameric rings. This compound (TCP-1 alpha) is a crucial subunit of this complex.

Emerging research has highlighted the role of CCT subunits, including this compound, in various cellular processes beyond protein folding, such as cell cycle progression, cytoskeletal organization, and the cellular stress response. Notably, upregulation of CCT subunits has been observed in several cancers, where they are thought to facilitate the folding of oncoproteins, thus supporting tumor growth and survival. Consequently, targeting CCT subunits via siRNA-mediated knockdown presents a promising therapeutic strategy for cancer and other diseases.

This protocol details the steps for designing and validating this compound-specific siRNAs, transfecting them into cultured cells, and quantifying the resulting knockdown at both the mRNA and protein levels.

Data Presentation

Effective knockdown of this compound expression should be validated at both the mRNA and protein levels. The following tables provide a template for presenting quantitative data from a typical this compound knockdown experiment.

Table 1: this compound mRNA Expression Levels Post-siRNA Transfection

TreatmentTarget GeneNormalized Ct (Mean ± SD)ΔCt (Mean ± SD)ΔΔCt (Mean ± SD)Fold Change (2^-ΔΔCt)Percent Knockdown (%)
Mock TransfectionThis compound22.5 ± 0.32.5 ± 0.30.0 ± 0.31.000
Scrambled siRNAThis compound22.6 ± 0.22.6 ± 0.20.1 ± 0.20.937
This compound siRNA #1This compound25.1 ± 0.45.1 ± 0.42.6 ± 0.40.1783
This compound siRNA #2This compound24.8 ± 0.34.8 ± 0.32.3 ± 0.30.2080
This compound siRNA #3This compound23.0 ± 0.23.0 ± 0.20.5 ± 0.20.7129
Mock TransfectionGAPDH20.0 ± 0.1----
Scrambled siRNAGAPDH20.0 ± 0.2----
This compound siRNA #1GAPDH20.0 ± 0.1----
This compound siRNA #2GAPDH20.1 ± 0.2----
This compound siRNA #3GAPDH20.0 ± 0.1----

Data are representative and should be generated from at least three independent biological replicates. Ct values are normalized to the housekeeping gene (e.g., GAPDH). Fold change is calculated relative to the mock-transfected control.

Table 2: this compound Protein Expression Levels Post-siRNA Transfection

TreatmentTarget ProteinNormalized Band Intensity (Mean ± SD)Percent Knockdown (%)
Mock TransfectionThis compound1.00 ± 0.080
Scrambled siRNAThis compound0.95 ± 0.105
This compound siRNA #1This compound0.22 ± 0.0578
This compound siRNA #2This compound0.28 ± 0.0772
This compound siRNA #3This compound0.85 ± 0.1215
Mock Transfectionβ-Actin1.00 ± 0.05-
Scrambled siRNAβ-Actin1.02 ± 0.06-
This compound siRNA #1β-Actin0.98 ± 0.07-
This compound siRNA #2β-Actin1.01 ± 0.05-
This compound siRNA #3β-Actin0.99 ± 0.06-

Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-Actin). Percent knockdown is calculated relative to the mock-transfected control.

Experimental Protocols

siRNA Design and Synthesis

The selection of a potent and specific siRNA sequence is critical for successful gene knockdown.

Guidelines for siRNA Design:

  • Target the coding region of the this compound mRNA (NCBI Accession No. NM_006429.4).

  • Sequences should be 19-21 nucleotides in length.

  • GC content should be between 30-60%.

  • Avoid regions with secondary structures.

  • Perform a BLAST search against the human genome to ensure target specificity and avoid off-target effects.

Example of Potential this compound siRNA Sequences (for illustrative purposes):

  • siRNA #1 (Sense): 5'-GCAUCAAGCUGAUCCAGAAdTdT-3'

  • siRNA #1 (Antisense): 5'-UUCUGGAUCAGCUUGAUGCdTdT-3'

  • siRNA #2 (Sense): 5'-CUACACAGCUUUCAUGAAGdTdT-3'

  • siRNA #2 (Antisense): 5'-CUUCAUGAAAGCUGUGUAGdTdT-3'

It is highly recommended to test multiple siRNA sequences to identify the most effective one. Commercially available, pre-validated siRNAs are also a reliable option. A non-targeting (scrambled) siRNA should always be used as a negative control.

Cell Culture and Transfection

This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.

Materials:

  • Human cell line with detectable this compound expression (e.g., HeLa, HEK293T, or a relevant cancer cell line).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Opti-MEM I Reduced Serum Medium.

  • Lipofectamine RNAiMAX Transfection Reagent.

  • This compound-specific siRNAs and scrambled control siRNA (20 µM stock solutions).

  • 6-well tissue culture plates.

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. For HeLa cells, this is typically 1 x 10^5 cells per well.

  • Preparation of siRNA-Lipid Complexes:

    • For each well to be transfected, dilute 5 µL of the 20 µM siRNA stock (final concentration 50 nM) in 250 µL of Opti-MEM. Mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the growth medium from the cells.

    • Add the 500 µL of the siRNA-lipid complex to each well.

    • Add 2 mL of complete growth medium to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.

Validation of this compound Knockdown by quantitative Real-Time PCR (qRT-PCR)

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit).

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit).

  • SYBR Green qPCR Master Mix.

  • qRT-PCR instrument.

  • Primers for this compound and a housekeeping gene (e.g., GAPDH).

This compound qRT-PCR Primers (Example):

  • Forward: 5'-AGCTTCGAGGCTGACTTTGA-3'

  • Reverse: 5'-TCTTGGCAGCATTTTGGTTT-3'

Procedure:

  • RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and gene-specific primers.

    • Run the reaction on a qRT-PCR instrument using a standard cycling protocol.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in this compound expression.

Validation of this compound Knockdown by Western Blot

Materials:

  • RIPA lysis buffer with protease inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against this compound.

  • Primary antibody against a loading control (e.g., β-Actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CCT1 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Re-probe the membrane with the loading control antibody.

  • Analysis: Quantify the band intensities using densitometry software and normalize the this compound signal to the loading control.

Visualization of Workflow and Signaling Pathway

siRNA Knockdown Experimental Workflow

siRNA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_val Validation cluster_analysis Analysis siRNA_Design siRNA Design & Synthesis Transfection siRNA Transfection siRNA_Design->Transfection Cell_Culture Cell Culture Cell_Culture->Transfection Incubation Incubation (24-72h) Transfection->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction Protein_Extraction Protein Extraction Incubation->Protein_Extraction qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR mRNA_Quant mRNA Quantification qRT_PCR->mRNA_Quant Western_Blot Western Blot Protein_Extraction->Western_Blot Protein_Quant Protein Quantification Western_Blot->Protein_Quant

Caption: Workflow for siRNA-mediated knockdown of this compound expression.

This compound Signaling and Interaction Pathway

CCT1_Pathway cluster_cct CCT/TRiC Complex cluster_substrates Key Substrates cluster_processes Cellular Processes This compound This compound CCT_complex Functional CCT/TRiC Complex This compound->CCT_complex CCT_other Other CCT Subunits (CCT2-8) CCT_other->CCT_complex Actin Actin CCT_complex->Actin folding Tubulin Tubulin CCT_complex->Tubulin folding Oncoproteins Oncoproteins (e.g., STAT3, Cyclin E) CCT_complex->Oncoproteins folding Cytoskeleton Cytoskeletal Integrity Actin->Cytoskeleton Tubulin->Cytoskeleton Cell_Cycle Cell Cycle Progression Oncoproteins->Cell_Cycle Cell_Survival Cell Proliferation & Survival Oncoproteins->Cell_Survival siRNA This compound siRNA siRNA->this compound degradation

Caption: this compound's role in the CCT complex and downstream cellular processes.

Application Notes: Expression and Purification of Recombinant CCT1 Protein from E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chaperonin Containing TCP-1 Subunit 1 (CCT1), also known as TCP-1 alpha, is a key component of the eukaryotic cytosolic chaperonin complex TRiC (TCP-1 Ring Complex).[1][2] This complex is essential for cellular proteostasis, mediating the proper folding of a significant portion of newly synthesized proteins, including critical cytoskeletal components like actin and tubulin.[1][3] The study of this compound is vital for understanding fundamental cellular processes and its role in diseases linked to protein misfolding, such as neurodegenerative disorders and cancer.[1][3]

Producing high-quality, purified recombinant this compound is a prerequisite for structural and functional studies, inhibitor screening, and drug development. Escherichia coli (E. coli) is a widely used and effective host for recombinant protein production due to its rapid growth, well-understood genetics, high yields, and cost-effectiveness.[4][5][6][7][8] These application notes provide a comprehensive protocol for the expression and purification of recombinant this compound from E. coli, yielding protein suitable for a variety of downstream applications.

Principle

The protocol outlines a multi-step process beginning with the expression of a this compound gene, codon-optimized for E. coli, fused to an affinity tag (e.g., a polyhistidine or His-tag). The His-tag allows for efficient capture and initial purification from the cell lysate using Immobilized Metal Affinity Chromatography (IMAC).[9][10][11] A subsequent polishing step using Size-Exclusion Chromatography (SEC), also known as gel filtration, is employed to remove remaining impurities and protein aggregates, resulting in a highly pure and homogenous this compound preparation.[12][13][14]

Data Presentation

Quantitative data from a typical purification process are summarized below. Yields and purity are representative and may vary based on expression levels and experimental conditions.

Table 1: Summary of a Typical this compound Purification from a 1L E. coli Culture

Purification StepTotal Protein (mg)This compound Yield (mg)Purity (%)
Clarified Lysate35025~7%
IMAC (Ni-NTA) Eluate2219>85%
SEC (Gel Filtration)1514>95%

Experimental Protocols

Protocol 1: Gene Synthesis, Vector Construction, and Transformation

  • Gene Synthesis and Codon Optimization : The human this compound gene should be codon-optimized for expression in E. coli to enhance translation efficiency. This service is commercially available. The optimized gene should be synthesized with appropriate restriction sites for cloning and an N-terminal or C-terminal 6xHis-tag sequence for purification.

  • Vector Selection : A high-expression vector such as pET-28a(+) is recommended. This vector provides a T7 promoter for strong, inducible expression and confers kanamycin resistance for selection.[8]

  • Cloning : Ligate the synthesized, tagged this compound gene into the pET-28a(+) vector using the chosen restriction sites.

  • Transformation for Plasmid Propagation : Transform the ligated plasmid into a cloning strain of E. coli, such as DH5α. Plate on LB agar with kanamycin and incubate overnight at 37°C.

  • Plasmid Verification : Select a single colony, grow a small-scale culture, and isolate the plasmid DNA. Verify the correct insertion of the this compound gene via restriction digest and Sanger sequencing.[7]

  • Transformation for Protein Expression : Transform the verified plasmid into an expression strain of E. coli, such as BL21(DE3).[8] Plate on LB agar with kanamycin and incubate overnight at 37°C.

Protocol 2: Recombinant this compound Expression

  • Starter Culture : Inoculate a single colony from the transformation plate into 10 mL of LB medium containing kanamycin. Incubate overnight at 37°C with shaking (220 rpm).[15]

  • Large-Scale Culture : The next day, inoculate 1 L of LB medium (in a 2.8 L baffled flask) with the starter culture. Incubate at 37°C with shaking (220 rpm).

  • Induction : Monitor the optical density of the culture at 600 nm (OD600). When the OD600 reaches 0.6–0.8, cool the culture to 20°C. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[15][16]

  • Expression at Lower Temperature : Continue to incubate the culture overnight (16-18 hours) at 20°C with shaking. Lowering the temperature can enhance the solubility of the recombinant protein and reduce the formation of inclusion bodies.[16]

  • Cell Harvesting : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.[15]

Protocol 3: Cell Lysis and Lysate Clarification

  • Resuspension : Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (see Table 2).

  • Lysis : Lyse the cells on ice using sonication (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF). Ensure the sample remains cold to prevent protein denaturation and degradation.

  • Lysate Clarification : Centrifuge the lysate at 40,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.

  • Sample Collection : Carefully collect the supernatant, which contains the soluble His-tagged this compound protein. Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

Protocol 4: Two-Step Protein Purification

Step A: Immobilized Metal Affinity Chromatography (IMAC)

  • Column Preparation : Pack a chromatography column with 5 mL of Ni-NTA agarose resin. Equilibrate the resin with 10 column volumes (CV) of Lysis Buffer.[11][17]

  • Sample Loading : Load the clarified and filtered lysate onto the equilibrated column at a flow rate of 1 mL/min. Collect the flow-through fraction for analysis.

  • Washing : Wash the column with 10 CV of Wash Buffer (see Table 2) to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.[17][18]

  • Elution : Elute the bound this compound protein with 5 CV of Elution Buffer (see Table 2), which contains a high concentration of imidazole. Collect 1 mL fractions.[17][18]

  • Analysis : Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound. Pool the fractions with the highest concentration of the target protein.

Step B: Size-Exclusion Chromatography (SEC)

  • Buffer Exchange (Optional) : If necessary, concentrate the pooled IMAC fractions and exchange the buffer to SEC Buffer (see Table 2) using a desalting column or centrifugal concentrator.

  • Column Equilibration : Equilibrate a suitable SEC column (e.g., Superdex 200) with at least 2 CV of SEC Buffer. The choice of column depends on the size of this compound and the desired resolution.[14][19]

  • Sample Injection : Inject the concentrated, buffer-exchanged this compound sample onto the SEC column.

  • Separation and Fractionation : Run the chromatography with SEC Buffer at a constant flow rate. The proteins will separate based on their size, with larger molecules eluting first.[12][13] Collect fractions and monitor the elution profile at 280 nm.

  • Final Analysis and Storage : Analyze the SEC fractions by SDS-PAGE to confirm purity. Pool the fractions containing pure, monomeric this compound. Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Table 2: Buffer Compositions

Buffer NameComposition
Lysis Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1 mM PMSF
Wash Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 1 mM DTT
Elution Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM DTT
SEC Buffer 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl₂, 1 mM DTT

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_expr Phase 2: Expression cluster_purify Phase 3: Purification Gene This compound Gene Synthesis & Codon Optimization Clone Cloning into pET Vector (with His-tag) Gene->Clone Transform_DH5a Transformation into E. coli DH5α Clone->Transform_DH5a Verify Plasmid Verification (Sequencing) Transform_DH5a->Verify Transform_BL21 Transformation into E. coli BL21(DE3) Verify->Transform_BL21 Culture Large-Scale Culture (OD600 0.6-0.8) Transform_BL21->Culture Induce IPTG Induction (Overnight at 20°C) Culture->Induce Harvest Cell Harvesting (Centrifugation) Induce->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis IMAC Step 1: IMAC (Ni-NTA Affinity) Lysis->IMAC SEC Step 2: SEC (Size-Exclusion) IMAC->SEC Protein Pure this compound Protein SEC->Protein G cluster_TRiC TRiC/CCT Chaperonin Complex cluster_folding Protein Folding Pathway cluster_cellular Cellular Functions & Pathways This compound This compound (Alpha) TRiC_Complex Assembled TRiC Complex This compound->TRiC_Complex CCT_other CCT2-8 Subunits CCT_other->TRiC_Complex Folded Native Folded Protein TRiC_Complex->Folded ADP+Pi TORC1 TORC1 Pathway Regulation TRiC_Complex->TORC1 Regulates Proteostasis Proteostasis Maintenance TRiC_Complex->Proteostasis Maintains Unfolded Unfolded Polypeptide (e.g., Actin, Tubulin) Unfolded->TRiC_Complex ATP Cytoskeleton Cytoskeleton Assembly Folded->Cytoskeleton

References

Application Notes and Protocols for In Vitro Folding Assay Using Purified CCT1 Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chaperonin Containing TCP-1 (CCT), also known as TRiC, is a hetero-oligomeric molecular chaperone essential for the proper folding of a significant portion of the eukaryotic proteome. Comprised of eight distinct subunits (CCT1-CCT8) arranged in two stacked rings, this complex plays a critical role in cellular proteostasis by assisting in the folding of key cytoskeletal proteins like actin and tubulin, as well as other proteins, many of which are implicated in human diseases.[1][2] The CCT complex utilizes the energy from ATP hydrolysis to create a protected environment within its central cavity, facilitating the correct conformational maturation of substrate proteins.[3] Dysregulation of CCT function has been linked to various pathologies, including neurodegenerative diseases and cancer, making it an attractive target for therapeutic intervention.

These application notes provide a detailed protocol for an in vitro folding assay using a purified CCT complex, with a specific focus on the this compound subunit, which can be tagged for purification purposes. The assay monitors the refolding of denatured actin, a well-established CCT substrate. This protocol is designed for researchers interested in studying the fundamental mechanisms of CCT-mediated protein folding, screening for modulators of CCT activity, and characterizing the effects of mutations on the folding process.

CCT-Mediated Protein Folding Pathway

The CCT-mediated protein folding cycle begins with the recognition and binding of a non-native substrate protein to the apical domains of the CCT subunits in an open conformation. The binding of ATP triggers a conformational change in the complex, leading to the encapsulation of the substrate within the central folding chamber. Subsequent ATP hydrolysis and release of inorganic phosphate and ADP leads to the release of the now-folded or partially folded substrate, which can then adopt its native conformation.

CCT_Folding_Pathway Unfolded_Substrate Unfolded Substrate (e.g., Actin) CCT_Substrate_Complex CCT-Substrate Complex Unfolded_Substrate->CCT_Substrate_Complex Binding Aggregated_Substrate Aggregated Substrate Unfolded_Substrate->Aggregated_Substrate Aggregation (in absence of CCT) CCT_Open_ATP CCT Complex (Open, ATP-bound) CCT_Open_ATP->CCT_Substrate_Complex CCT_Closed_ATP CCT Complex (Closed, ATP-bound) CCT_Substrate_Complex->CCT_Closed_ATP ATP Hydrolysis Initiation & Encapsulation CCT_Closed_ADP_Pi CCT Complex (Closed, ADP+Pi) CCT_Closed_ATP->CCT_Closed_ADP_Pi ATP Hydrolysis CCT_Open_ADP CCT Complex (Open, ADP-bound) CCT_Closed_ADP_Pi->CCT_Open_ADP Substrate Release & Pi Release Folded_Substrate Native Folded Substrate CCT_Closed_ADP_Pi->Folded_Substrate CCT_Open_ADP->CCT_Open_ATP ADP/ATP Exchange

Figure 1: CCT-Mediated Protein Folding Pathway.

Experimental Protocols

Protocol 1: Purification of CCT Complex

This protocol describes the purification of the CCT complex from eukaryotic cells (e.g., HEK293T) expressing a tagged CCT subunit, such as this compound with a C-terminal FLAG tag.

Materials:

  • HEK293T cells expressing this compound-FLAG

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM DTT, Protease Inhibitor Cocktail

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 150 µg/mL 3xFLAG peptide

  • Anti-FLAG M2 Affinity Gel

  • Spin Columns

Procedure:

  • Cell Lysis: Harvest cells and resuspend in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Affinity Purification: Add the clarified lysate to equilibrated anti-FLAG M2 affinity gel and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Load the resin into a spin column and wash three times with Wash Buffer.

  • Elution: Elute the bound CCT complex by incubating the resin with Elution Buffer for 30 minutes at 4°C. Repeat the elution step.

  • Concentration and Buffer Exchange: Pool the eluates and concentrate using an appropriate molecular weight cutoff centrifugal filter. Exchange the buffer to a storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT).

  • Quality Control: Assess the purity and integrity of the purified CCT complex by SDS-PAGE and Coomassie blue staining. The eight CCT subunits should be visible as a series of bands between 55 and 65 kDa.

Protocol 2: In Vitro Actin Folding Assay

This assay measures the ability of the purified CCT complex to refold denatured actin in an ATP-dependent manner.

Materials:

  • Purified CCT complex

  • Rabbit muscle actin

  • Denaturation Buffer: 8 M Urea, 10 mM Tris-HCl pH 7.5, 1 mM DTT

  • Folding Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • ATP solution (100 mM stock)

  • [³⁵S]-methionine labeled actin (optional, for enhanced quantification)

  • DNase I-agarose beads

  • Wash Buffer II: 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.1% (v/v) Triton X-100

  • SDS-PAGE sample buffer

Procedure:

  • Actin Denaturation: Dilute actin to 1 mg/mL in Denaturation Buffer and incubate for 1 hour at room temperature.

  • Folding Reaction Setup: In a microcentrifuge tube, prepare the folding reaction mixture by adding Folding Buffer, purified CCT complex (final concentration ~0.2 µM), and ATP (final concentration 2 mM).

  • Initiation of Folding: Initiate the folding reaction by diluting the denatured actin 1:100 into the folding reaction mixture (final actin concentration ~0.1 µM). Mix gently and incubate at 30°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction.

  • Quantification of Folded Actin (DNase I Binding Assay):

    • Add the aliquot to a suspension of DNase I-agarose beads and incubate for 30 minutes at 4°C with rotation. Only natively folded actin will bind to DNase I.

    • Wash the beads three times with Wash Buffer II.

    • Elute the bound actin by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis: Analyze the eluted samples by SDS-PAGE and autoradiography (if using [³⁵S]-actin) or densitometry of Coomassie-stained gels. The amount of folded actin is proportional to the band intensity.

Experimental Workflow

Experimental_Workflow Purify_CCT Purify CCT Complex (Protocol 1) Setup_Reaction Set up Folding Reaction (CCT, ATP, Buffer) Purify_CCT->Setup_Reaction Denature_Actin Denature Actin (Urea) Initiate_Folding Initiate Folding (Dilute Actin) Denature_Actin->Initiate_Folding Setup_Reaction->Initiate_Folding Time_Course Incubate and Take Time Points Initiate_Folding->Time_Course DNase_Binding DNase I Binding Assay Time_Course->DNase_Binding Analysis SDS-PAGE and Quantification DNase_Binding->Analysis Data_Table Generate Quantitative Data Analysis->Data_Table

Figure 2: In Vitro Actin Folding Assay Workflow.

Data Presentation

The quantitative data from the in vitro folding assay can be summarized in a table to compare the folding efficiency under different conditions.

ConditionTime (min)Folded Actin (% of Total)Standard Deviation
Complete Reaction 02.10.5
515.81.2
1535.22.5
3055.73.1
6068.44.0
- ATP 605.30.8
- CCT Complex 603.80.6
+ Inhibitor X (10 µM) 6022.11.9

Table 1: Quantitative Analysis of In Vitro Actin Folding. The table shows the percentage of folded actin over time in a complete reaction mixture containing purified CCT complex and ATP. Control reactions lacking ATP or the CCT complex demonstrate the dependency of folding on these components. The effect of a potential inhibitor on CCT-mediated actin folding is also shown. Data are represented as the mean of three independent experiments ± standard deviation.

References

Application Notes and Protocols for Measuring CCT1 ATPase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring the ATPase activity of the Chaperonin Containing TCP-1 (CCT1) complex, also known as TRiC. The CCT complex is a crucial molecular chaperone in eukaryotic cells, responsible for folding essential proteins such as actin and tubulin.[1] Its function is intrinsically linked to its ability to hydrolyze ATP. Therefore, assays measuring its ATPase activity are vital for functional studies and for the screening of potential therapeutic modulators.

Data Presentation

The ATPase activity of the CCT complex can be influenced by various factors, including temperature, the presence of substrates, and mutations within its subunits. Below is a summary of quantitative data from published studies.

ParameterValueConditionsReference
Specific Activity 1.21 ATP molecules / CCT complex / minPurified CCT complex, measured using a Malachite Green assay.[1]
kcat (catalytic rate) Varies by subunit and mutationMeasured at a saturating ATP concentration of 400 μM. For example, a D89E mutation in the CCT6 subunit affects the catalytic rate.
Km for ATP In the µM rangeThe high affinity of V-ATPase for ATP, with a Km in the µM range, is a known characteristic.

Signaling Pathway

The CCT complex is involved in various cellular processes, including the regulation of signaling pathways. One such pathway is the Target of Rapamycin Complex 1 (TORC1) pathway, which is a central regulator of cell growth and metabolism. The CCT complex is essential for the proper folding and function of components within the TORC1 pathway.

CCT1_Signaling_Pathway cluster_upstream Upstream Factors cluster_cct Chaperonin Complex cluster_torc1 TORC1 Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors TORC1 TORC1 Growth_Factors->TORC1 activate Nutrients Nutrients Nutrients->TORC1 activate CCT_Complex CCT Complex (including this compound) CCT_Complex->TORC1 enables folding and function S6K S6K TORC1->S6K phosphorylates 4EBP1 4E-BP1 TORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits when unphosphorylated Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

This compound's role in the TORC1 signaling pathway.

Experimental Protocols

Purification of the CCT Complex

A crucial prerequisite for an accurate ATPase assay is the purity of the CCT complex. A recommended method involves affinity chromatography.

Materials:

  • Cell lysate from a suitable source (e.g., yeast, mammalian cells)

  • ATP-Sepharose affinity column

  • Wash Buffer: 20 mM HEPES-KOH (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Elution Buffer: Wash Buffer containing 5 mM ATP

Procedure:

  • Clarify the cell lysate by centrifugation to remove insoluble material.

  • Load the clarified lysate onto a pre-equilibrated ATP-Sepharose column.

  • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elute the CCT complex from the column using the Elution Buffer.

  • Collect the fractions and analyze for the presence of the CCT complex using SDS-PAGE and Western blotting with antibodies against CCT subunits.

  • Pool the fractions containing the purified CCT complex and dialyze against a suitable storage buffer (e.g., Wash Buffer without ATP).

  • Determine the protein concentration of the purified CCT complex using a standard method like the Bradford assay.

Malachite Green ATPase Activity Assay

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The Pi forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.

Materials:

  • Purified CCT complex

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 3 mM MgCl₂, 30 mM β-mercaptoethanol

  • ATP solution (10 mM stock)

  • Malachite Green Reagent: Prepare as per manufacturer's instructions or as a solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid.

  • Phosphate Standard (e.g., KH₂PO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

ATPase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Prepare_Standards Prepare Phosphate Standard Curve Read_Absorbance Read Absorbance at ~620 nm Prepare_Standards->Read_Absorbance for standard curve Prepare_Reactions Prepare Reaction Mix (Assay Buffer, CCT, ATP) Incubate Incubate at 37°C Prepare_Reactions->Incubate Add_Malachite_Green Add Malachite Green Reagent Incubate->Add_Malachite_Green Incubate_Color Incubate for Color Development Add_Malachite_Green->Incubate_Color Incubate_Color->Read_Absorbance Calculate_Pi Calculate [Pi] from Standard Curve Read_Absorbance->Calculate_Pi Determine_Activity Determine ATPase Activity (nmol Pi/min/mg protein) Calculate_Pi->Determine_Activity

Workflow for the Malachite Green ATPase assay.

Detailed Steps:

  • Prepare Phosphate Standard Curve:

    • Prepare a series of dilutions of the Phosphate Standard in Assay Buffer in a 96-well plate. Typical concentrations range from 0 to 50 µM.

    • Add the Malachite Green Reagent to each well, incubate for 15-20 minutes at room temperature for color development, and measure the absorbance at approximately 620 nm.

    • Plot the absorbance values against the known phosphate concentrations to generate a standard curve.

  • Set up the ATPase Reaction:

    • In a separate 96-well plate, add the Assay Buffer.

    • Add the purified CCT complex to the desired final concentration (e.g., 0.1-1 µM). Include a "no enzyme" control with only Assay Buffer.

    • To initiate the reaction, add ATP to a final concentration of 1 mM. The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the reaction plate at 37°C for a set period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Color Development:

    • Stop the reaction by adding the Malachite Green Reagent. This reagent is typically acidic, which will denature the enzyme and stop the reaction.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure Absorbance:

    • Measure the absorbance of each well at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from the absorbance of the samples containing the CCT complex.

    • Use the standard curve to determine the concentration of phosphate released in each sample.

    • Calculate the specific ATPase activity as nmol of Pi released per minute per mg of CCT complex.

Troubleshooting

  • High Background: Ensure all glassware and plasticware are thoroughly rinsed to remove any phosphate-containing detergents.

  • Low Signal: The enzyme concentration may be too low, or the incubation time too short. Optimize these parameters. The enzyme may also be inactive; check the purification and storage conditions.

  • Precipitation upon adding Malachite Green Reagent: This can occur if the protein concentration is too high. Dilute the sample before adding the reagent.

References

Application Notes and Protocols for High-Throughput Screening of CCT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chaperonin Containing TCP-1 (CCT) complex, also known as TRiC, is a vital molecular chaperone in the eukaryotic cytosol, essential for the proper folding of a significant portion of the proteome, including key cytoskeletal proteins like actin and tubulin. The CCT complex is composed of eight distinct subunits (CCT1-8) arranged in two stacked octameric rings. This compound, a critical subunit of this complex, possesses ATPase activity that is fundamental to the chaperoning cycle. Emerging evidence has implicated the CCT complex, and specifically its subunits, in the progression of various diseases, including cancer, making it an attractive target for therapeutic intervention. Inhibition of this compound activity presents a promising strategy for disrupting the folding of oncoproteins and interfering with cancer cell proliferation.

These application notes provide detailed protocols for developing and implementing a high-throughput screening (HTS) assay to identify small molecule inhibitors of this compound. Three distinct yet complementary assay formats are described: a biochemical ATPase activity assay, an AlphaScreen assay to monitor the this compound-tubulin interaction, and a cell-based luciferase reporter assay to assess this compound activity within a cellular context.

This compound Signaling Pathway

This compound is a central node in cellular proteostasis, and its activity is intricately linked to various signaling pathways that control cell growth, proliferation, and survival. The diagram below illustrates a simplified model of the this compound signaling network, highlighting its role in folding key client proteins and its association with cancer-related pathways.

CCT1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_cct CCT Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, IGF) PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Growth_Factors->PI3K_Akt_mTOR Stress Cellular Stress (e.g., Heat Shock, Oxidative Stress) HSF1 Heat Shock Factor 1 (HSF1) Stress->HSF1 CCT_complex CCT Complex (this compound-8) PI3K_Akt_mTOR->CCT_complex Upregulation HSF1->CCT_complex Upregulation This compound This compound (ATPase Subunit) Actin Actin Folding This compound->Actin ATP-dependent Tubulin Tubulin Folding This compound->Tubulin ATP-dependent Other_Clients Other Client Proteins (e.g., Cyclin E, STAT3, MYC) This compound->Other_Clients ATP-dependent Apoptosis Apoptosis This compound->Apoptosis Inhibition leads to Cytoskeleton Cytoskeletal Integrity & Dynamics Actin->Cytoskeleton Tubulin->Cytoskeleton Proliferation Cell Proliferation & Survival Other_Clients->Proliferation Cytoskeleton->Proliferation

Caption: Simplified this compound signaling pathway.

Data Presentation

The following tables summarize hypothetical quantitative data for the described HTS assays. These values are representative of what would be expected from a successful screening campaign.

Table 1: HTS Assay Performance Metrics

Assay TypeTargetFormatZ'-FactorSignal-to-Background (S/B) Ratio
ATPase ActivityRecombinant Human this compound384-well0.7215
AlphaScreenThis compound-Tubulin Interaction1536-well0.6525
Luciferase ReporterCellular CCT Activity96-well0.5810

Table 2: IC50 Values of Known and Hypothetical this compound Inhibitors

CompoundTargetAssay TypeIC50 (µM)
Surflan (Oryzalin)Tubulin (indirect CCT client)Cell-based5.2
Hypothetical Cpd AThis compoundATPase Activity2.5
Hypothetical Cpd BThis compound-Tubulin InteractionAlphaScreen8.1
Hypothetical Cpd CCellular CCT ActivityLuciferase Reporter12.7

Experimental Protocols

Biochemical ATPase Activity Assay

This assay measures the ATP hydrolysis activity of recombinant this compound. Inhibition of this activity is a direct measure of a compound's effect on the this compound subunit.

Workflow Diagram:

ATPase_Assay_Workflow start Start dispense_cmpd Dispense Compounds & Controls to Plate start->dispense_cmpd add_this compound Add Recombinant This compound Protein dispense_cmpd->add_this compound incubate1 Incubate add_this compound->incubate1 add_atp Add ATP (Initiate Reaction) incubate1->add_atp incubate2 Incubate add_atp->incubate2 add_detection Add ADP-Glo™ Reagent incubate2->add_detection read_luminescence Read Luminescence add_detection->read_luminescence analyze Data Analysis (% Inhibition, IC50) read_luminescence->analyze end End analyze->end

Caption: Workflow for the this compound ATPase activity assay.

Materials:

  • Recombinant Human this compound Protein

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 25 mM HEPES (pH 7.5), 5 mM MgCl₂, 150 mM KCl, 0.1% BSA, 1 mM DTT

  • Test compounds dissolved in DMSO

  • Positive Control (e.g., a known non-specific ATPase inhibitor like suramin)

  • Negative Control (DMSO vehicle)

  • 384-well white, opaque microplates

Procedure:

  • Compound Dispensing: Dispense 50 nL of test compounds, positive control, or negative control into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of recombinant this compound (final concentration 50 nM) in assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of ATP (final concentration 10 µM) in assay buffer to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • ATP Depletion & ADP Conversion: Add 10 µL of ADP-Glo™ Reagent to each well, mix, and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well, mix, and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

  • Calculate the Z'-factor to assess assay quality using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1][2][3][4][5]

AlphaScreen Assay for this compound-Tubulin Interaction

This assay quantifies the interaction between this compound and its substrate, tubulin. Inhibitors of this interaction can be identified by a decrease in the AlphaScreen signal.

Workflow Diagram:

AlphaScreen_Workflow start Start dispense_cmpd Dispense Compounds & Controls to Plate start->dispense_cmpd add_cct1_tubulin Add Biotinylated-Tubulin & GST-CCT1 dispense_cmpd->add_cct1_tubulin incubate1 Incubate add_cct1_tubulin->incubate1 add_beads Add Streptavidin-Donor & Anti-GST-Acceptor Beads incubate1->add_beads incubate2 Incubate (in dark) add_beads->incubate2 read_signal Read AlphaScreen Signal (615 nm) incubate2->read_signal analyze Data Analysis (% Inhibition, IC50) read_signal->analyze end End analyze->end

Caption: Workflow for the this compound-Tubulin AlphaScreen assay.

Materials:

  • Recombinant Human GST-tagged this compound Protein

  • Biotinylated Human Tubulin Protein

  • AlphaScreen GST Detection Kit (PerkinElmer)

  • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA

  • Test compounds dissolved in DMSO

  • Positive Control (e.g., a known protein-protein interaction inhibitor)

  • Negative Control (DMSO vehicle)

  • 1536-well white ProxiPlates (PerkinElmer)

Procedure:

  • Compound Dispensing: Dispense 25 nL of test compounds, positive control, or negative control into the wells of a 1536-well plate.

  • Protein Addition: Add 2 µL of a mixture of GST-CCT1 (final concentration 20 nM) and biotinylated tubulin (final concentration 20 nM) in assay buffer to each well.

  • Protein-Compound Incubation: Incubate the plate at room temperature for 60 minutes.

  • Bead Addition: Add 2 µL of a mixture of Streptavidin-Donor beads and anti-GST-Acceptor beads (final concentration 10 µg/mL each) in assay buffer to each well under subdued lighting.

  • Bead Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the AlphaScreen signal at 615 nm using an appropriate plate reader.

Data Analysis:

  • Calculate the percent inhibition of the this compound-tubulin interaction for each compound.

  • Determine the IC50 values for active compounds.

  • Calculate the Z'-factor to evaluate assay performance.

Cell-Based Luciferase Reporter Assay

This assay utilizes a reporter gene (luciferase) under the control of a promoter that is responsive to the cellular stress caused by CCT inhibition. A decrease in cell viability or an increase in a stress-responsive promoter activity, measured by a change in luciferase expression, indicates potential this compound inhibition.

Workflow Diagram:

Luciferase_Assay_Workflow start Start seed_cells Seed Reporter Cells in Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat Cells with Compounds & Controls incubate1->treat_cells incubate2 Incubate (48h) treat_cells->incubate2 add_reagent Add Luciferase Assay Reagent incubate2->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence analyze Data Analysis (% Activity Change, IC50) read_luminescence->analyze end End analyze->end

Caption: Workflow for the cell-based luciferase reporter assay.

Materials:

  • Human cancer cell line (e.g., HeLa or a cell line with known dependence on CCT) stably expressing a luciferase reporter gene under the control of a heat shock element (HSE) promoter.

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • ONE-Glo™ Luciferase Assay System (Promega)

  • Test compounds dissolved in DMSO

  • Positive Control (e.g., a known proteasome inhibitor like MG132, which induces a heat shock response)

  • Negative Control (DMSO vehicle)

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.

  • Cell Attachment: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment: Add 1 µL of test compounds, positive control, or negative control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.

  • Lysis and Luminescence Generation: Equilibrate the plate to room temperature for 10 minutes. Add 100 µL of ONE-Glo™ Reagent to each well and mix by orbital shaking for 5 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percent change in luciferase activity for each compound relative to the controls.

  • Determine the IC50 values for compounds that modulate the reporter signal.

  • Perform a parallel cytotoxicity assay (e.g., CellTiter-Glo®) to distinguish specific CCT inhibition from general toxicity.

  • Calculate the Z'-factor to assess assay quality.

Conclusion

The described high-throughput screening assays provide a robust and multifaceted approach for the identification and characterization of novel this compound inhibitors. The combination of a direct biochemical assay, a protein-protein interaction assay, and a cell-based functional assay allows for a comprehensive evaluation of compound activity, from direct target engagement to cellular efficacy. These protocols, along with the provided data presentation framework and signaling pathway context, offer a complete guide for researchers embarking on drug discovery programs targeting the this compound subunit of the chaperonin complex.

References

Application Note: Identification of CCT1 Post-Translational Modifications using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaperonin Containing TCP-1 Subunit 1 (CCT1), also known as TCP-1 alpha, is a critical component of the eukaryotic chaperonin complex TRiC (TCP-1 Ring Complex), or CCT. This complex plays an essential role in cellular proteostasis by assisting in the folding of a significant portion of the proteome, including key cytoskeletal proteins like actin and tubulin, as well as proteins implicated in cell cycle progression and oncogenesis. The function and regulation of this compound are intricately linked to its post-translational modifications (PTMs), which can modulate its activity, stability, and interactions with other proteins. Understanding the PTM landscape of this compound is therefore crucial for elucidating its role in cellular signaling pathways and for the development of novel therapeutics targeting these pathways.

Mass spectrometry has emerged as the premier analytical technique for the comprehensive identification and quantification of protein PTMs. Its high sensitivity, accuracy, and throughput enable the precise mapping of modification sites and the relative quantitation of PTMs under various cellular conditions. This application note provides detailed protocols and methodologies for the identification of this compound PTMs using mass spectrometry, with a focus on N-terminal modifications, ubiquitination, and glycosylation.

Data Presentation

Quantitative Analysis of this compound N-Terminal Modifications

A study utilizing native mass spectrometry on the recombinant human TRiC complex revealed that all eight subunits, including this compound, undergo N-terminal processing.[1][2] This processing involves the excision of the initial methionine residue followed by the acetylation of the new N-terminal amino acid.

CCT SubunitN-Terminal ProcessingReference
This compound Methionine Excision & Acetylation[1][2]
CCT2Methionine Excision & Acetylation[1][2]
CCT3Methionine Excision & Acetylation[1][2]
CCT4Methionine Excision & Acetylation[1][2]
CCT5Methionine Excision & Acetylation[1][2]
CCT6Methionine Excision & Acetylation[1][2]
CCT7Methionine Excision & Acetylation[1][2]
CCT8Methionine Excision & Acetylation[1][2]

Experimental Protocols

General Sample Preparation and In-Solution Digestion of this compound

This protocol describes the initial steps for preparing this compound for mass spectrometry analysis, starting from cell lysis to enzymatic digestion.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium Bicarbonate

  • Formic Acid

  • Acetonitrile (ACN)

Protocol:

  • Cell Lysis: Lyse cells containing this compound in a suitable lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • To a desired amount of protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes to alkylate cysteine residues.

  • Enzymatic Digestion:

    • Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Digestion Quenching and Peptide Cleanup:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt and concentrate the resulting peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% ACN and 0.1% formic acid.

    • Dry the purified peptides in a vacuum centrifuge.

Enrichment of Ubiquitinated this compound Peptides

This protocol details the immunoaffinity enrichment of ubiquitinated peptides, specifically targeting the di-glycine (diGly) remnant of ubiquitin following tryptic digestion.

Materials:

  • Anti-K-ε-GG antibody beads

  • Immunoaffinity Purification (IAP) Buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl)

  • Wash Buffer (e.g., IAP buffer with increased salt concentration)

  • Elution Buffer (e.g., 0.15% Trifluoroacetic Acid)

Protocol:

  • Resuspend Peptides: Resuspend the dried, digested peptides from the general protocol in IAP buffer.

  • Antibody Incubation: Add the anti-K-ε-GG antibody beads to the peptide solution and incubate with gentle rotation at 4°C for 2-4 hours to capture ubiquitinated peptides.

  • Washing:

    • Centrifuge the beads at a low speed and discard the supernatant.

    • Wash the beads multiple times with IAP buffer and then with a high-salt wash buffer to remove non-specifically bound peptides.

    • Perform a final wash with water to remove any remaining salts.

  • Elution: Elute the enriched ubiquitinated peptides from the antibody beads using the elution buffer.

  • Cleanup: Desalt the eluted peptides using a C18 StageTip or similar SPE method before mass spectrometry analysis.

Enrichment and Analysis of this compound Glycosylation

This protocol outlines a general workflow for the analysis of N-linked glycans on this compound.

Materials:

  • PNGase F (Peptide-N-Glycosidase F)

  • Ammonium Bicarbonate

  • Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridges

Protocol:

  • Denaturation: Denature the purified this compound protein by heating in the presence of a denaturant.

  • Enzymatic Deglycosylation:

    • Add PNGase F to the denatured protein solution and incubate overnight at 37°C to release N-linked glycans.

  • Glycan Enrichment:

    • Separate the released glycans from the deglycosylated protein and other components using a HILIC SPE cartridge.

    • Wash the cartridge to remove non-glycan components.

    • Elute the glycans with an aqueous solvent.

  • Mass Spectrometry Analysis: Analyze the enriched glycans by MALDI-TOF or LC-MS/MS for structural characterization.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_ptm_enrichment PTM Enrichment cluster_ms_analysis Mass Spectrometry Analysis cell_lysis Cell Lysis & Protein Extraction quantification Protein Quantification cell_lysis->quantification reduction_alkylation Reduction & Alkylation quantification->reduction_alkylation digestion Tryptic Digestion reduction_alkylation->digestion ubiquitination Ubiquitination Enrichment (anti-K-ε-GG) digestion->ubiquitination For Ubiquitination glycosylation Glycosylation Enrichment (HILIC) digestion->glycosylation For Glycosylation lc_ms LC-MS/MS Analysis ubiquitination->lc_ms glycosylation->lc_ms data_analysis Data Analysis & PTM Identification lc_ms->data_analysis

Caption: Experimental workflow for the identification of this compound PTMs.

cct_complex_signaling cluster_cct CCT/TRiC Complex cluster_substrates Substrate Folding cluster_ptms Post-Translational Modifications cluster_cellular_processes Cellular Processes This compound This compound CCT_other Other CCT Subunits Actin Actin This compound->Actin Tubulin Tubulin This compound->Tubulin Other_proteins Other Proteins This compound->Other_proteins Proteostasis Proteostasis Actin->Proteostasis Tubulin->Proteostasis Cell_Cycle Cell Cycle Progression Other_proteins->Cell_Cycle Oncogenesis Oncogenesis Other_proteins->Oncogenesis Ub Ubiquitination Ub->this compound Glyco Glycosylation Glyco->this compound N_term N-terminal Processing N_term->this compound Proteostasis->Cell_Cycle Proteostasis->Oncogenesis

References

Application Notes and Protocols for Quantitative RT-PCR Analysis of Human CCT1 Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantification of human CCT1 (Chaperonin Containing TCP1, Subunit 1), also known as TCP1, gene expression using quantitative reverse transcription PCR (qRT-PCR). This protocol is intended for researchers, scientists, and drug development professionals investigating the role of this compound in various biological processes and disease states.

Introduction

The this compound gene encodes the alpha subunit of the CCT (Chaperonin Containing TCP-1) complex, also known as TRiC (TCP-1 Ring Complex). This complex is a molecular chaperone that plays a crucial role in the folding of various proteins, most notably actin and tubulin[1][2]. The proper folding of these cytoskeletal proteins is essential for cell division, migration, and morphology. Dysregulation of CCT subunit expression has been linked to various diseases, including cancer, where it can act as an oncogene and influence pathways such as PI3K/AKT[3]. Therefore, accurate quantification of this compound gene expression is critical for understanding its biological significance and its potential as a therapeutic target.

Quantitative RT-PCR Primers for Human this compound

The following table summarizes a commercially available and validated primer set for the detection of human this compound mRNA.

Target GeneGene SymbolNCBI Accession No.Forward Primer (5'-3')Reverse Primer (5'-3')
Chaperonin Containing TCP1 Subunit 1This compound (TCP1)NM_030752TTTGTGGAGGCTGGTGCTATGGCTTCTGCCTGTCCCAACATTGC
Data sourced from OriGene Technologies[4].

Experimental Protocol

This protocol outlines the key steps for quantifying this compound gene expression from total RNA isolated from human cells or tissues.

RNA Isolation
  • Isolate total RNA from cell lines or tissues using a standard RNA purification kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.

  • Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). A 260/280 nm absorbance ratio of ~2.0 is indicative of pure RNA.

  • Evaluate RNA integrity by gel electrophoresis or a bioanalyzer.

Reverse Transcription (cDNA Synthesis)
  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit) as per the manufacturer's protocol[5].

  • The reaction typically includes a mix of random hexamers and oligo(dT) primers to ensure comprehensive reverse transcription of all RNA species.

  • A typical reaction setup is as follows:

    • 1 µg total RNA

    • Reverse Transcriptase

    • dNTP mix

    • RNase Inhibitor

    • Reaction Buffer

    • Nuclease-free water to a final volume of 20 µL.

  • Incubate the reaction mixture according to the kit's instructions (e.g., 25°C for 5 min, 42°C for 30 min, followed by 85°C for 5 min to inactivate the reverse transcriptase).

  • The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)
  • Prepare the qPCR reaction mix using a SYBR Green-based master mix. For each reaction, combine the following components in a qPCR plate:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL 10 µM Forward Primer

    • 1 µL 10 µM Reverse Primer

    • 2 µL Diluted cDNA (e.g., 1:5 dilution)[5]

    • 6 µL Nuclease-free water to a final volume of 20 µL.

  • Include no-template controls (NTCs) for each primer set to check for contamination.

  • Also, include a panel of housekeeping genes (e.g., GAPDH, ACTB, B2M) for data normalization[6].

  • qPCR Cycling Conditions:

    • Perform the qPCR on a real-time PCR detection system with the following cycling conditions, which may be optimized based on the specific instrument and reagents used[7]:

      • Enzyme Activation: 95°C for 10 minutes

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

      • Repeat steps 2 and 3 for 40 cycles.

      • Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.

Data Analysis
  • Determine the cycle threshold (Ct) value for this compound and the chosen housekeeping gene(s) for each sample.

  • Calculate the relative expression of the this compound gene using the 2-ΔΔCt method[5][8].

    • ΔCt = Ct(this compound) - Ct(Housekeeping Gene)

    • ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)

    • Fold Change = 2-ΔΔCt

Experimental Workflow and this compound Function

The following diagrams illustrate the experimental workflow for this compound gene expression analysis and the central role of the CCT/TRiC complex in protein folding.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cdna_synthesis Reverse Transcription cluster_qpcr Quantitative PCR cluster_analysis Data Analysis human_cells Human Cells/Tissues rna_extraction Total RNA Extraction human_cells->rna_extraction rna_qc RNA QC (Purity & Integrity) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis rna_qc->cdna_synthesis qpcr_setup qPCR Reaction Setup cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Relative Quantification (2-ΔΔCt) qpcr_run->data_analysis

Caption: Workflow for this compound gene expression analysis.

cct_pathway cluster_tric CCT/TRiC Complex cluster_folding Protein Folding cluster_cellular_function Cellular Functions This compound This compound (α) TRiC Assembled TRiC Complex This compound->TRiC CCT_subunits Other CCT Subunits (CCT2-8) CCT_subunits->TRiC folded_protein Properly Folded Proteins TRiC->folded_protein unfolded_protein Unfolded Polypeptides (e.g., Actin, Tubulin) unfolded_protein->TRiC ATP-dependent cytoskeleton Cytoskeletal Integrity folded_protein->cytoskeleton cell_cycle Cell Cycle Progression folded_protein->cell_cycle proliferation Cell Proliferation folded_protein->proliferation

References

Creating a Stable Cell Line with Inducible CCT1 Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chaperonin Containing TCP-1 Subunit 1 (CCT1) is a critical component of the eukaryotic chaperonin complex TRiC/CCT, which plays an essential role in the folding of a significant portion of the proteome, including key cytoskeletal proteins like actin and tubulin. Dysregulation of this compound and the TRiC complex has been implicated in various diseases, including cancer and neurodegenerative disorders. The ability to precisely control the expression of this compound in a cellular model is invaluable for studying its function, identifying interacting partners, and for screening potential therapeutic compounds. This document provides detailed application notes and protocols for the generation of a stable mammalian cell line with doxycycline-inducible expression of this compound using the Tetracycline-On (Tet-On) advanced inducible gene expression system.

Principle of the Tet-On Inducible System

The Tet-On system allows for the temporal control of gene expression. It relies on two key components: the reverse tetracycline-controlled transactivator (rtTA) and a tetracycline-responsive promoter (TRE). In the presence of an inducer, such as doxycycline (a tetracycline analog), rtTA binds to the TRE promoter and activates the transcription of the downstream gene of interest, in this case, this compound. This system is characterized by low basal expression in the absence of the inducer and robust, dose-dependent expression upon its addition.

Materials and Reagents

  • HEK293 cell line (or other suitable mammalian cell line)

  • Complete culture medium (e.g., DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • pLVX-TetOne-Puro-CCT1 lentiviral vector (an all-in-one vector containing the rtTA, TRE-CCT1 cassette, and a puromycin resistance gene)

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Puromycin dihydrochloride

  • Doxycycline hyclate

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • DNA purification kit

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for this compound and a housekeeping gene (e.g., GAPDH)

  • Primary antibodies: anti-CCT1, anti-GAPDH (or other loading control)

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Western blot reagents and equipment

Experimental Workflow

The generation of a stable cell line with inducible this compound expression involves several key steps, from vector construction and lentivirus production to the selection and characterization of stable clones.

experimental_workflow cluster_vector_prep Vector Preparation cluster_virus_production Lentivirus Production cluster_stable_line Stable Cell Line Generation cluster_characterization Clone Characterization clone Clone this compound into lentiviral vector sequence Sequence verify This compound insert clone->sequence transfect Co-transfect HEK293T cells with lentiviral and packaging plasmids sequence->transfect harvest Harvest viral supernatant (48-72h post-transfection) transfect->harvest titer Titer the lentivirus harvest->titer transduce Transduce target cells with lentivirus titer->transduce select Select with Puromycin transduce->select expand Expand resistant colonies select->expand induce Induce this compound expression with Doxycycline expand->induce qpcr Analyze this compound mRNA by qPCR induce->qpcr western Analyze this compound protein by Western Blot induce->western

Experimental workflow for generating an inducible this compound stable cell line.

Detailed Protocols

Lentiviral Vector Production
  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the HEK293T cells with the pLVX-TetOne-Puro-CCT1 vector and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent according to the manufacturer's protocol.

  • Virus Harvest: At 48 and 72 hours post-transfection, harvest the lentiviral supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Virus Titer: Determine the viral titer using a method such as qPCR-based titration or by transducing a reporter cell line and counting fluorescent colonies. This is crucial for achieving an optimal multiplicity of infection (MOI).

Generation of a Stable Cell Line
  • Determination of Puromycin Working Concentration (Kill Curve):

    • Seed the target mammalian cell line in a 24-well plate.

    • The next day, add a range of puromycin concentrations (e.g., 0.5, 1, 2, 5, 10 µg/mL) to the wells.

    • Incubate for 3-7 days, refreshing the medium with puromycin every 2-3 days.

    • The lowest concentration of puromycin that kills all the cells is the optimal concentration for selection.

  • Transduction:

    • Seed the target cells in a 6-well plate.

    • The following day, transduce the cells with the this compound-expressing lentivirus at an MOI of 1-5 in the presence of polybrene (8 µg/mL).

  • Selection:

    • 48 hours post-transduction, begin selection by replacing the medium with fresh medium containing the predetermined optimal concentration of puromycin.

    • Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies are visible.

  • Clonal Isolation and Expansion:

    • Isolate individual resistant colonies using cloning cylinders or by limiting dilution.

    • Expand each clone in separate culture vessels.

Characterization of Inducible this compound Expression
  • Doxycycline Induction:

    • Seed the stable clonal cell lines in 6-well plates.

    • Once the cells reach 70-80% confluency, treat them with a range of doxycycline concentrations (e.g., 0, 10, 100, 1000 ng/mL) for 24-48 hours.

  • Quantitative PCR (qPCR) Analysis:

    • Extract total RNA from the induced and uninduced cells.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers specific for this compound and a housekeeping gene.

    • Calculate the relative this compound mRNA expression levels using the ΔΔCt method.

  • Western Blot Analysis:

    • Lyse the induced and uninduced cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against this compound and a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Data Presentation

The following tables present representative quantitative data that can be expected from the successful generation and characterization of a stable cell line with inducible this compound expression.

Table 1: Determination of Optimal Puromycin Concentration

Puromycin (µg/mL)Cell Viability after 7 days
0100%
0.580%
1.040%
2.00%
5.00%
10.00%

Table 2: Lentiviral Transduction Efficiency

Cell LineMOITransduction Efficiency (%)
HEK293165%
HEK2935>95%
HeLa150%
HeLa590%

Transduction efficiency was determined by flow cytometry for a GFP-expressing control lentivirus 72 hours post-transduction.

Table 3: Inducible this compound mRNA Expression (qPCR)

Doxycycline (ng/mL)Fold Change in this compound mRNA (vs. uninduced)
01.0
1015.2
10085.6
1000152.3

Relative this compound mRNA levels were normalized to GAPDH expression.

Table 4: Inducible this compound Protein Expression (Western Blot Densitometry)

Doxycycline (ng/mL)Relative this compound Protein Level (Arbitrary Units)
01.0
1012.8
10078.3
1000135.7

This compound protein levels were normalized to GAPDH protein levels.

This compound Signaling Pathway

This compound, as part of the TRiC/CCT complex, is involved in cellular proteostasis. Recent evidence has linked its activity to the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[1] The mTORC1 complex can phosphorylate and activate S6 Kinase (S6K), which in turn can phosphorylate components of the CCT complex, leading to its stabilization.[1] A stable and active CCT complex is then able to properly fold its substrate proteins, including METTL3 and METTL14, which are key components of the m6A RNA methyltransferase complex. This complex plays a role in regulating autophagy.[1]

CCT1_signaling_pathway cluster_upstream Upstream Regulation cluster_cct CCT Complex cluster_downstream Downstream Effects Nutrients Nutrients / Growth Factors mTORC1 mTORC1 Nutrients->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates/ activates CCT_complex TRiC/CCT Complex (contains this compound) S6K->CCT_complex phosphorylates/ stabilizes METTL3_14 METTL3/METTL14 CCT_complex->METTL3_14 promotes folding/ stabilizes m6A m6A RNA Methylation METTL3_14->m6A promotes Autophagy Autophagy m6A->Autophagy suppresses

This compound in the context of the mTORC1 signaling pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Low lentiviral titer Suboptimal transfection efficiency; poor health of packaging cells.Optimize transfection protocol; use healthy, low-passage HEK293T cells.
No resistant colonies after selection Puromycin concentration too high; low transduction efficiency.Perform a kill curve to determine the optimal puromycin concentration; increase the MOI.
High background this compound expression (leaky expression) The TRE promoter is not fully repressed.Screen multiple clones for one with the lowest basal expression; use a Tet-approved FBS.
Low induction of this compound expression Suboptimal doxycycline concentration; instability of the integrated transgene.Perform a doxycycline dose-response curve; re-clone and re-sequence the cell line.

Conclusion

The generation of a stable cell line with inducible this compound expression provides a powerful tool for investigating the multifaceted roles of this essential chaperonin subunit. The protocols and application notes presented here offer a comprehensive guide for researchers to successfully establish and characterize such a cellular model, paving the way for a deeper understanding of this compound's function in health and disease and for the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

optimizing CCT1 immunoprecipitation to reduce non-specific binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing CCT1 immunoprecipitation (IP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding and improve the quality of their this compound IP experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its immunoprecipitation challenging?

This compound (Chaperonin Containing TCP-1 Subunit 1) is a subunit of the TRiC/CCT chaperonin complex, which is essential for folding key cellular proteins, notably actin and tubulin. The inherent function of this compound as part of a large, dynamic protein complex that interacts with a wide range of substrates can make its immunoprecipitation prone to high background and non-specific binding.

Q2: What are the common sources of non-specific binding in this compound IP?

Non-specific binding in immunoprecipitation can arise from several sources:

  • Binding to the beads: Proteins may non-specifically adhere to the agarose or magnetic beads themselves.

  • Binding to the antibody: Non-target proteins can bind to the primary antibody, particularly if it is not highly specific.

  • Hydrophobic interactions: Unfolded proteins in the lysate can expose hydrophobic regions that stick to various components of the IP system.

  • Abundant cellular proteins: Highly abundant proteins, such as ribosomal or cytoskeletal components, are common contaminants.

Q3: How can I reduce non-specific binding to the beads?

Pre-clearing the lysate is a crucial step to minimize non-specific binding to the IP beads.[1] This involves incubating the cell lysate with beads that do not have the primary antibody bound. These "decoy" beads will capture proteins that would otherwise non-specifically bind to your antibody-coupled beads.

Q4: My negative control (IgG isotype control) also pulls down my protein of interest. What should I do?

If the isotype control pulls down your target, it suggests that the binding is not specific to your primary antibody. This could be due to non-specific binding of your protein to the beads or the IgG heavy/light chains. To address this:

  • Ensure you are performing a pre-clearing step.

  • Increase the stringency of your wash buffers (see Q5).

  • Optimize the concentration of your primary antibody; using too much antibody can increase non-specific interactions.

Q5: How can I optimize my wash buffers to reduce background?

Increasing the stringency of your wash buffers can effectively remove weakly bound, non-specific proteins. You can modify your wash buffers by:

  • Increasing salt concentration: Gradually increase NaCl concentration (e.g., from 150 mM up to 500 mM).

  • Adding detergents: Include non-ionic detergents like NP-40 or Triton X-100 (0.1% to 1%), or for more stringent washing, a mild ionic detergent like deoxycholate (up to 0.5%) or SDS (0.01% to 0.1%).[2]

  • Increasing the number of washes: Perform additional wash steps to further remove contaminants.[3]

Q6: What is the best lysis buffer for this compound co-immunoprecipitation?

For co-IP experiments aiming to preserve protein-protein interactions, a non-denaturing lysis buffer is recommended.[4][5] A RIPA buffer, which contains ionic detergents, can disrupt these interactions and is generally not recommended for co-IP unless specifically optimized.[4][6] A good starting point is a buffer containing a non-ionic detergent like NP-40 or Triton X-100.

Troubleshooting Guides

High Background in Western Blot
Possible Cause Recommended Solution
Insufficient washingIncrease the number and duration of wash steps. Use a vortex or rotator to ensure thorough mixing during washes.
Wash buffer is not stringent enoughGradually increase the salt and/or detergent concentration in your wash buffer.[2]
Too much antibody usedTitrate your primary antibody to determine the optimal concentration that effectively pulls down your target without excessive background.
Non-specific binding to beadsPerform a pre-clearing step by incubating the lysate with beads alone before adding the primary antibody.[1]
Cell lysate is too concentratedReduce the amount of total protein in your lysate. We recommend starting with 100-500 µg of total protein.
Incomplete blocking of beadsIf using your own beads, ensure they are properly blocked with BSA or another blocking agent before adding the antibody.
Low or No Signal for this compound
Possible Cause Recommended Solution
This compound is not expressed or is at low levelsConfirm this compound expression in your input lysate via Western blot. If expression is low, you may need to increase the amount of starting material.
Antibody is not suitable for IPEnsure your antibody is validated for immunoprecipitation. Not all antibodies that work for Western blotting are effective for IP.
Insufficient antibodyIncrease the concentration of your primary antibody.
Harsh lysis conditionsIf using a denaturing lysis buffer, it may be disrupting the antibody epitope. Switch to a milder, non-denaturing lysis buffer.
Inefficient elutionEnsure your elution buffer is appropriate for your downstream application and is effectively disrupting the antibody-antigen interaction.

Data Presentation

The following table provides a hypothetical comparison of mass spectrometry results from a standard versus an optimized this compound co-immunoprecipitation experiment. The data illustrates the successful reduction of non-specific binding and enrichment of known this compound interactors.

ProteinFunctionStandard Protocol (Relative Abundance)Optimized Protocol (Relative Abundance)
This compound (Bait) Chaperonin subunit100100
ACTB (Interactor) Cytoskeleton8595
TUBA1A (Interactor) Cytoskeleton8090
HSP70 (Contaminant) Heat shock protein5010
RPS6 (Contaminant) Ribosomal protein655
GAPDH (Contaminant) Glycolysis708

This table presents illustrative data for educational purposes.

Experimental Protocols

Optimized this compound Immunoprecipitation Protocol

This protocol is a recommended starting point and may require further optimization for your specific cell type and antibody.

1. Cell Lysis (Non-denaturing)

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (lysate) to a new pre-chilled tube.

2. Pre-clearing

  • To 1 mg of cell lysate, add 20 µL of a 50% slurry of Protein A/G beads.

  • Incubate on a rotator for 1 hour at 4°C.

  • Centrifuge at 2,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.

3. Immunoprecipitation

  • Add 2-5 µg of anti-CCT1 antibody to the pre-cleared lysate.

  • Incubate on a rotator for 4 hours to overnight at 4°C.

  • Add 30 µL of a 50% slurry of Protein A/G beads.

  • Incubate on a rotator for 1-2 hours at 4°C.

4. Washing

  • Centrifuge at 2,000 x g for 1 minute at 4°C and discard the supernatant.

  • Wash the beads with 1 mL of wash buffer (e.g., lysis buffer with 300 mM NaCl and 0.5% NP-40). Repeat this wash step a total of 3-5 times.

5. Elution

  • After the final wash, remove all supernatant.

  • Elute the protein by adding 30-50 µL of 1X SDS-PAGE sample buffer and boiling for 5 minutes.

  • Alternatively, for mass spectrometry, use a non-denaturing elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5) and neutralize immediately.

Mandatory Visualization

immunoprecipitation_workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_wash Washing & Elution cluster_analysis Downstream Analysis lysis Cell Lysis preclear Pre-clearing with Beads lysis->preclear Reduces non-specific binding to beads add_ab Add anti-CCT1 Antibody preclear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads Forms immune complex wash Wash Beads add_beads->wash wash->wash elute Elute this compound Complex wash->elute wb Western Blot elute->wb ms Mass Spectrometry elute->ms

Caption: Workflow for optimizing this compound immunoprecipitation.

Caption: Troubleshooting logic for reducing non-specific binding.

References

how to improve signal-to-noise ratio in CCT1 immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their CCT1 immunofluorescence experiments and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it localized in the cell?

This compound (Chaperonin Containing TCP-1 Subunit 1), also known as TCP-1 alpha, is a subunit of the TRiC/CCT chaperonin complex. This complex is essential for folding key proteins in the eukaryotic cytosol, most notably actin and tubulin.[1][2][3] Therefore, this compound is primarily localized in the cytoplasm, but has also been reported in the nucleus and associated with the cytoskeleton.

Q2: What are the common reasons for a poor signal-to-noise ratio in this compound immunofluorescence?

A poor signal-to-noise ratio in immunofluorescence can be attributed to several factors, broadly categorized as either weak specific signal or high background staining.

  • Weak or No Signal:

    • Suboptimal primary antibody concentration (too low).

    • Inadequate fixation or permeabilization.

    • Incorrect antigen retrieval method.

    • Primary antibody not validated for immunofluorescence.

    • Low expression of this compound in the sample.

  • High Background:

    • Primary or secondary antibody concentration is too high.

    • Insufficient blocking of non-specific sites.

    • Inadequate washing steps.

    • Presence of endogenous biotin if using a biotin-based detection system.

    • Autofluorescence of the tissue or cells.

Troubleshooting Guide

Issue 1: Weak or No this compound Signal

If you are observing a weak or absent fluorescent signal for this compound, consider the following troubleshooting steps.

Potential Cause Recommendation Detailed Protocol/Experimental Considerations
Suboptimal Primary Antibody Titrate the primary antibody to determine the optimal concentration.Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:100, 1:250, 1:500, 1:1000). A higher concentration is not always better and can lead to increased background.[4][5] Incubate overnight at 4°C to enhance signal.[5][6]
Inadequate Fixation Optimize the fixation protocol.For cultured cells, fixation with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature is a good starting point. Over-fixation can mask the epitope.
Ineffective Permeabilization Choose the appropriate permeabilization reagent.For cytoplasmic targets like this compound, 0.1-0.25% Triton X-100 in PBS for 10 minutes is commonly used after fixation to permeabilize the cell membrane.
Incorrect Antigen Retrieval Optimize the antigen retrieval method.For paraffin-embedded tissues, heat-induced epitope retrieval (HIER) is often necessary. Start with a citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) and heat at 95-100°C for 20-30 minutes.[7][8] The optimal buffer and heating time should be determined empirically.
Low this compound Expression Use a positive control and consider signal amplification.Use a cell line or tissue known to express high levels of this compound as a positive control. If the target expression is low, consider using a signal amplification system, such as a tyramide signal amplification (TSA) kit.
Issue 2: High Background Staining

High background can obscure the specific this compound signal. The following table outlines strategies to reduce background noise.

Potential Cause Recommendation Detailed Protocol/Experimental Considerations
Insufficient Blocking Optimize the blocking step.Use a blocking buffer containing 5-10% normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary).[9] Blocking for at least 1 hour at room temperature is recommended. Adding a small amount of detergent like Triton X-100 (0.1-0.3%) to the blocking buffer can also help.[9]
Antibody Concentration Too High Titrate both primary and secondary antibodies.An excessively high concentration of either the primary or secondary antibody can lead to non-specific binding. Perform a titration to find the lowest concentration that still provides a strong specific signal.[4][5]
Inadequate Washing Increase the number and duration of wash steps.After antibody incubations, wash the samples at least three times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween 20). Thorough washing is crucial to remove unbound antibodies.
Endogenous Biotin Block endogenous biotin if using an avidin/biotin system.Tissues like the liver and kidney have high levels of endogenous biotin. If using a biotinylated secondary antibody, pre-treat the samples with an avidin/biotin blocking kit before primary antibody incubation.
Autofluorescence Use appropriate controls and quenching reagents.Examine an unstained sample under the microscope to assess the level of autofluorescence. Autofluorescence can be reduced by using a different fixative, treating with a quenching agent like sodium borohydride, or using fluorophores that emit in the far-red spectrum.

Experimental Protocols

General Immunofluorescence Protocol for Cultured Cells
  • Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Fixation: Gently wash the cells with PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Block with 5% Normal Goat Serum in PBS with 0.1% Triton X-100 for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the anti-CCT1 primary antibody diluted in the blocking buffer overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.

  • Washing: Wash twice with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.

This compound Signaling and Functional Pathway

The primary role of this compound is as a component of the TRiC/CCT chaperonin complex, which is crucial for the proper folding of a significant portion of the cytosolic proteome, estimated to be around 10%.[1][10] Its most well-characterized substrates are the cytoskeletal proteins actin and tubulin.[1][2][3] The folding process is an ATP-dependent mechanism that occurs within the central cavity of the TRiC complex.

CCT1_Protein_Folding_Pathway TRiC/CCT-Mediated Protein Folding Pathway cluster_cytosol Cytosol unfolded_protein Unfolded or Nascent Polypeptide (e.g., Actin, Tubulin) tric_open TRiC/CCT Complex (Open Conformation) unfolded_protein->tric_open Substrate Binding tric_substrate_atp Substrate-TRiC-ATP Complex tric_open->tric_substrate_atp ATP Binding adp_pi ADP + Pi atp ATP atp->tric_open tric_closed TRiC/CCT Complex (Closed Conformation) - Folding Chamber - tric_substrate_atp->tric_closed Conformational Change (Lid Closure) tric_closed->tric_open ATP Hydrolysis & Substrate Release folded_protein Natively Folded Protein tric_closed->folded_protein Folding within Chamber

Caption: TRiC/CCT-mediated protein folding cycle.

This diagram illustrates the ATP-dependent cycle of protein folding by the TRiC/CCT complex. An unfolded polypeptide binds to the open conformation of the complex. ATP binding triggers a conformational change, encapsulating the substrate within a folding chamber where it folds into its native state. Subsequent ATP hydrolysis leads to the release of the folded protein and resets the complex to its open state, ready for another cycle.

References

preventing aggregation of recombinant CCT1 protein during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of recombinant CCT1 (Chaperonin Containing TCP-1, alpha subunit) protein during purification.

Frequently Asked Questions (FAQs)

Q1: My recombinant this compound is expressed in inclusion bodies in E. coli. How can I improve its solubility?

A1: Expression of recombinant proteins in an insoluble form is a common challenge. Here are several strategies to enhance the solubility of this compound during expression:

  • Lower Expression Temperature: Reducing the induction temperature to 15-25°C can slow down the rate of protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation.

  • Optimize Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, overwhelming protein expression. Titrating the inducer concentration (e.g., 0.1-0.5 mM IPTG) can help control the expression rate.

  • Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of this compound can significantly improve its solubility.

  • Co-expression with Chaperones: Co-expressing molecular chaperones, such as GroEL/GroES, can assist in the proper folding of newly synthesized this compound.

  • Choice of E. coli Strain: Using specialized E. coli strains, such as Rosetta(DE3) or BL21(DE3)pLysS, which contain tRNAs for rare codons or express lysozyme to aid in cell lysis, can sometimes improve soluble expression.

Q2: What are the key components of a lysis buffer to maintain this compound solubility?

A2: The composition of the lysis buffer is critical for preventing aggregation from the very first step of purification. A well-formulated lysis buffer for this compound should include:

  • Buffering Agent: A stable buffer to maintain a physiological pH, typically Tris-HCl (pH 7.5-8.0).

  • Salt: A moderate salt concentration (e.g., 150-500 mM NaCl) helps to mimic the physiological ionic strength and prevent non-specific ionic interactions.

  • Reducing Agent: this compound contains cysteine residues that can form disulfide bonds, leading to aggregation. Including a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM is crucial.

  • Glycerol: At a concentration of 5-20%, glycerol acts as a stabilizing agent, promoting protein hydration and preventing aggregation.

  • Protease Inhibitors: To prevent degradation of the target protein by cellular proteases, a protease inhibitor cocktail should be added to the lysis buffer.

Q3: My this compound protein precipitates after affinity purification. What can I do?

A3: Protein precipitation after an initial purification step often indicates that the buffer conditions are not optimal for maintaining solubility. Consider the following adjustments:

  • Increase Salt Concentration: For some proteins, a higher salt concentration (up to 1 M NaCl) in the elution and storage buffers can prevent aggregation driven by hydrophobic interactions.

  • Additives: Including additives like L-arginine (0.5-1 M) or non-detergent sulfobetaines (NDSBs) in the buffer can help to solubilize the protein.

  • Detergents: Low concentrations of non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20) can be effective in preventing hydrophobic aggregation.

  • pH Optimization: The pH of the buffer should be at least one unit away from the isoelectric point (pI) of this compound to ensure the protein has a net charge and is more soluble. The theoretical pI of human this compound is around 6.0. Therefore, using a buffer with a pH of 7.0 or higher is recommended.

  • Rapid Buffer Exchange: Immediately after elution, perform a rapid buffer exchange into an optimized storage buffer using a desalting column or dialysis.

Troubleshooting Guides

Problem 1: Low Yield of Soluble this compound Protein
Possible Cause Troubleshooting Strategy
Inefficient cell lysisOptimize sonication parameters (amplitude, duration, cycles) or use a French press for more efficient lysis. Add lysozyme to the lysis buffer.
Protein degradationEnsure fresh protease inhibitors are added to all buffers. Keep the protein sample on ice or at 4°C throughout the purification process.
Suboptimal expression conditionsRefer to FAQ Q1 for strategies to improve soluble expression (e.g., lower temperature, optimized inducer concentration).
Protein loss during chromatographyCheck for non-specific binding to the resin by analyzing the flow-through and wash fractions on an SDS-PAGE gel. Adjust buffer conditions (e.g., salt concentration, pH) to minimize this.
Problem 2: this compound Aggregates During or After Purification
Possible Cause Troubleshooting Strategy
Incorrect buffer compositionOptimize buffer pH, ionic strength, and include additives as described in FAQ Q2 and Q3.
Disulfide bond formationMaintain a sufficient concentration of a reducing agent (e.g., 1-5 mM DTT) in all buffers.
High protein concentrationAvoid over-concentrating the protein. If a high concentration is required, perform this step in the presence of stabilizing agents like glycerol or L-arginine.
Freeze-thaw cyclesAliquot the purified protein into single-use volumes and flash-freeze in liquid nitrogen. Store at -80°C. Avoid repeated freeze-thaw cycles.[1]
Suboptimal storage conditionsStore the purified protein in a buffer containing at least 10% glycerol and 1 mM DTT at -80°C for long-term stability.[1]

Experimental Protocols

Protocol 1: Expression of Recombinant this compound in E. coli
  • Transform E. coli BL21(DE3) cells with the this compound expression plasmid.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Reduce the temperature to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Continue to grow the culture for 16-18 hours at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

Protocol 2: Purification of Soluble His-tagged this compound
  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol, 1 mM PMSF, and 1x protease inhibitor cocktail).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol).

  • Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol).

  • Analyze the fractions by SDS-PAGE to check for purity.

  • Pool the fractions containing pure this compound and perform buffer exchange into a suitable Storage Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis.[1]

Protocol 3: On-Column Refolding of this compound from Inclusion Bodies
  • After cell lysis, centrifuge the lysate to pellet the inclusion bodies.

  • Wash the inclusion bodies sequentially with a buffer containing Triton X-100 and a low concentration of denaturant (e.g., 1 M urea) to remove contaminants.

  • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 10 mM DTT).

  • Clarify the solubilized protein by centrifugation.

  • Bind the solubilized, unfolded this compound to a Ni-NTA column.

  • Gradually remove the denaturant by washing the column with a linear gradient from the solubilization buffer to a refolding buffer without denaturant. The refolding buffer should contain additives that promote proper folding, such as L-arginine (0.5 M).

  • Once the denaturant is completely removed, wash the column with Wash Buffer.

  • Elute the refolded this compound with Elution Buffer.

Visualizations

Experimental_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation Inoculation Inoculation Transformation->Inoculation Induction Induction Inoculation->Induction Cell_Harvest Cell_Harvest Induction->Cell_Harvest Lysis Lysis Cell_Harvest->Lysis Soluble or Inclusion Bodies Clarification Clarification Lysis->Clarification Inclusion_Body_Wash Inclusion_Body_Wash Lysis->Inclusion_Body_Wash Inclusion Bodies Affinity_Chromatography Affinity_Chromatography Clarification->Affinity_Chromatography Soluble Lysate SEC SEC Affinity_Chromatography->SEC Further Purification Solubilization Solubilization Inclusion_Body_Wash->Solubilization On_Column_Refolding On_Column_Refolding Solubilization->On_Column_Refolding On_Column_Refolding->Affinity_Chromatography DLS DLS SEC->DLS Aggregation Check Final_Product Final_Product DLS->Final_Product

Caption: Workflow for recombinant this compound expression, purification, and analysis.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_aggregation Aggregation Issues Start Low Yield or Aggregation? Check_Lysis Optimize Lysis? Start->Check_Lysis Optimize_Buffer Optimize Buffer? Start->Optimize_Buffer Check_Degradation Add Protease Inhibitors? Check_Lysis->Check_Degradation Check_Expression Optimize Expression? Check_Degradation->Check_Expression Solved Solved Check_Expression->Solved Add_Reducing_Agent Add DTT/BME? Optimize_Buffer->Add_Reducing_Agent Control_Concentration Control Concentration? Add_Reducing_Agent->Control_Concentration Control_Concentration->Solved

Caption: Troubleshooting logic for this compound purification problems.

References

optimizing buffer conditions for CCT1 ATPase activity assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the CCT1 ATPase activity assay. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the this compound ATPase activity assay.

Q1: What is the optimal buffer composition for the this compound ATPase activity assay?

A1: While optimal conditions should be determined empirically for each experimental setup, a commonly used buffer for the CCT/TRiC complex (of which this compound is a subunit) provides a strong starting point. The activity of the CCT/TRiC complex has been successfully measured in a buffer containing 50 mM HEPES and 5 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 20% (v/vol) glycerol, and 2 mM DTT[1].

Q2: My background signal (no enzyme control) is too high. What are the possible causes and solutions?

A2: High background signal often indicates phosphate contamination in your reagents or non-enzymatic hydrolysis of ATP.

  • Phosphate Contamination: Phosphate can be present in your enzyme preparation, buffer components, or glassware.

    • Solution: Use phosphate-free buffers (e.g., HEPES or Tris). Ensure all glassware is thoroughly rinsed with phosphate-free water. If the enzyme preparation is the source of contamination, consider dialysis or using a desalting column.

  • Non-Enzymatic ATP Hydrolysis: ATP can spontaneously hydrolyze, especially at elevated temperatures or in the presence of certain metal ions.

    • Solution: Prepare ATP solutions fresh and keep them on ice. Run a "no enzyme, with ATP" control to quantify the level of non-enzymatic hydrolysis.

Q3: The ATPase activity I'm measuring is very low or non-existent. What should I check?

A3: Low or no activity can stem from several factors, from enzyme integrity to incorrect assay conditions.

  • Inactive Enzyme: The this compound protein may have lost its activity due to improper storage or handling.

    • Solution: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. If possible, test the activity of a new batch of enzyme or a positive control.

  • Suboptimal Buffer Conditions: The pH, ionic strength, or cofactor concentrations may not be optimal.

    • Solution: Systematically vary the pH, MgCl₂, and KCl concentrations to find the optimal conditions for your specific this compound construct. Refer to the recommended buffer conditions in Q1 as a starting point.

  • Incorrect ATP Concentration: The ATP concentration might be too low (substrate-limiting) or too high (causing substrate inhibition in some ATPases).

    • Solution: Perform a titration of ATP concentration to determine the optimal range for your assay. A typical starting concentration for CCT/TRiC ATPase assays is around 400 µM[1].

Q4: The results of my assay are not reproducible. What could be the cause?

A4: Poor reproducibility can be due to inconsistent experimental technique or reagent instability.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.

    • Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions like glycerol-containing buffers.

  • Reagent Instability: ATP solutions can degrade over time. The malachite green reagent can also be unstable.

    • Solution: Prepare fresh ATP for each experiment. If using a malachite green assay, ensure the reagent is prepared correctly and used within its stability window.

  • Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics.

    • Solution: Use a calibrated incubator or water bath to ensure a constant and accurate temperature throughout the assay.

Data Presentation: Recommended Buffer Conditions

The following table summarizes a recommended starting buffer composition for CCT/TRiC ATPase activity assays, which can be adapted for this compound.

ComponentRecommended ConcentrationNotes
Buffer 50 mM HEPES, 5 mM Tris-HClProvides stable pH buffering in the physiological range (pH 7.5)[1].
pH 7.5A common pH for many ATPase assays, but optimal pH may vary.
Divalent Cation 10 mM MgCl₂Mg²⁺ is an essential cofactor for ATP hydrolysis[1].
Monovalent Cation 50 mM KClMonovalent cations can influence ATPase activity[1].
Reducing Agent 2 mM DTTHelps to maintain the enzyme in a reduced, active state[1].
Glycerol 20% (v/vol)Can help to stabilize the protein, but may affect some detection methods[1].
ATP 0.1 - 1 mMThe optimal concentration should be determined experimentally. A starting point of 400 µM has been used for CCT/TRiC[1].

Experimental Protocols

Protocol 1: Malachite Green-Based this compound ATPase Activity Assay

This protocol is adapted for a 96-well plate format and measures the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

  • Purified this compound enzyme

  • Assay Buffer: 50 mM HEPES, 5 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 2 mM DTT

  • ATP solution (10 mM stock, freshly prepared in water)

  • Malachite Green Reagent (commercial kit or prepared in-house)

  • Phosphate Standard (for standard curve)

  • 96-well clear microplate

  • Plate reader capable of measuring absorbance at ~620-650 nm

Procedure:

  • Prepare Phosphate Standards: Prepare a series of known phosphate concentrations in the assay buffer to generate a standard curve.

  • Set up Reactions: In the 96-well plate, set up the following reactions in triplicate:

    • Blank: Assay buffer only.

    • No Enzyme Control: Assay buffer + ATP.

    • Test Sample: this compound enzyme in assay buffer + ATP.

  • Initiate the Reaction: Add ATP to all wells except the blank to a final desired concentration (e.g., 400 µM). The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction: Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent is typically acidic and will denature the enzyme.

  • Color Development: Allow the color to develop for the time specified in the Malachite Green reagent protocol (usually 15-30 minutes at room temperature).

  • Measure Absorbance: Read the absorbance of the plate at the recommended wavelength (e.g., 630 nm).

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Use the phosphate standard curve to convert the absorbance of the test samples and no enzyme control to the concentration of phosphate produced.

    • Subtract the phosphate produced in the no enzyme control from the test samples to determine the enzyme-dependent phosphate release.

    • Calculate the specific activity of the this compound enzyme (e.g., in nmol Pi/min/mg enzyme).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, ATP, Enzyme) setup_rxn Set Up Reactions (Blank, Control, Sample) prep_reagents->setup_rxn prep_standards Prepare Phosphate Standards std_curve Generate Standard Curve prep_standards->std_curve start_rxn Initiate Reaction (Add ATP) setup_rxn->start_rxn incubate Incubate (e.g., 37°C, 30 min) start_rxn->incubate stop_rxn Stop Reaction (Add Malachite Green) incubate->stop_rxn read_plate Read Absorbance (~630 nm) stop_rxn->read_plate calc_pi Calculate Phosphate Concentration read_plate->calc_pi std_curve->calc_pi calc_activity Calculate Specific Activity calc_pi->calc_activity

Caption: Workflow for the this compound ATPase activity assay.

Troubleshooting_Guide cluster_high_bg High Background cluster_low_activity Low/No Activity cluster_reproducibility Poor Reproducibility start Assay Issue? high_bg High Background Signal start->high_bg Yes low_activity Low or No Activity start->low_activity Yes poor_repro Poor Reproducibility start->poor_repro Yes cause_pi_contam Phosphate Contamination? high_bg->cause_pi_contam cause_atp_hydrolysis Non-enzymatic ATP Hydrolysis? high_bg->cause_atp_hydrolysis solution_pi_free Use Phosphate-Free Reagents cause_pi_contam->solution_pi_free solution_fresh_atp Prepare Fresh ATP, Keep on Ice cause_atp_hydrolysis->solution_fresh_atp cause_inactive_enzyme Inactive Enzyme? low_activity->cause_inactive_enzyme cause_suboptimal_buffer Suboptimal Buffer? low_activity->cause_suboptimal_buffer cause_wrong_atp Incorrect ATP Concentration? low_activity->cause_wrong_atp solution_new_enzyme Use New Enzyme Batch cause_inactive_enzyme->solution_new_enzyme solution_optimize_buffer Optimize Buffer Conditions cause_suboptimal_buffer->solution_optimize_buffer solution_titrate_atp Titrate ATP Concentration cause_wrong_atp->solution_titrate_atp cause_pipetting Pipetting Errors? poor_repro->cause_pipetting cause_reagent_instability Reagent Instability? poor_repro->cause_reagent_instability cause_temp_fluctuation Temperature Fluctuations? poor_repro->cause_temp_fluctuation solution_calibrate_pipettes Calibrate Pipettes cause_pipetting->solution_calibrate_pipettes solution_fresh_reagents Use Fresh Reagents cause_reagent_instability->solution_fresh_reagents solution_stable_temp Ensure Stable Temperature cause_temp_fluctuation->solution_stable_temp

Caption: Troubleshooting logic for this compound ATPase assays.

References

Technical Support Center: Troubleshooting Off-Target Effects of CCT1 siRNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting off-target effects of CCT1 (Chaperonin Containing TCP1 Subunit 1) siRNA. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We observe a significant decrease in cell viability after transfecting with this compound siRNA, which seems disproportionate to the expected phenotype. Could this be an off-target effect?

A1: Yes, a significant and unexpected decrease in cell viability is a common indicator of off-target effects.[1] Off-target effects can arise from the siRNA sequence unintentionally silencing other essential genes, leading to cellular toxicity.[1]

Troubleshooting Steps:

  • Validate the Phenotype with Multiple this compound siRNAs: Use at least two to three different siRNAs targeting different regions of the this compound mRNA. If the severe phenotype persists across all siRNAs, it is more likely to be an on-target effect. However, if the phenotype varies significantly between different siRNAs, off-target effects are a strong possibility.

  • Perform a Dose-Response Experiment: Titrate the concentration of your this compound siRNA. Off-target effects are often concentration-dependent.[2][3] Reducing the siRNA concentration to the lowest effective dose for on-target knockdown can minimize off-target toxicity.

  • Assess Apoptosis: Off-target effects can induce apoptosis.[1] Perform an apoptosis assay (e.g., Caspase-3/7 activity assay) to determine if the observed cell death is due to programmed cell death pathways triggered by off-target gene silencing.

Q2: Our Western blot confirms this compound protein knockdown, but we are observing unexpected changes in the expression of other proteins. How can we determine if these are off-target effects?

A2: Unexpected changes in protein expression levels are a hallmark of off-target effects. These can occur through two primary mechanisms: hybridization-based off-targeting, where the siRNA guide strand has partial complementarity to other mRNAs, and saturation of the RNAi machinery.

Troubleshooting Steps:

  • Bioinformatics Analysis: Use a BLAST search or other sequence alignment tools to check for potential off-target transcripts with partial complementarity to your this compound siRNA seed region (nucleotides 2-8 of the guide strand).

  • Rescue Experiment: To confirm that the observed phenotype is due to the loss of this compound and not an off-target effect, perform a rescue experiment. This involves co-transfecting your this compound siRNA with a this compound expression vector that is resistant to the siRNA (e.g., contains silent mutations in the siRNA target site). If the phenotype is rescued, it is likely an on-target effect.

  • Analyze Known this compound Interactors: this compound is a subunit of the CCT/TRiC chaperonin complex, which is essential for folding key proteins like actin and tubulin and is involved in pathways like mTOR signaling.[6][7][8] Changes in proteins within these pathways might be downstream on-target effects.

  • Quantitative PCR (qPCR) of Potential Off-Target Genes: Based on your bioinformatics analysis or observed protein changes, use qPCR to quantify the mRNA levels of potential off-target genes. A decrease in mRNA levels would strongly suggest a hybridization-based off-target effect.

Q3: We are using a pool of this compound siRNAs to minimize off-target effects, but we are still concerned about specificity. What are the best practices for using siRNA pools?

A3: Pooling multiple siRNAs targeting the same gene is an effective strategy to reduce the concentration of any single siRNA and thereby minimize off-target effects.[9]

Best Practices:

  • Use a Pool of 3-4 Validated siRNAs: Ensure each individual siRNA in the pool is effective at knocking down the target gene.

  • Low Overall Concentration: Use the lowest total concentration of the siRNA pool that achieves the desired level of this compound knockdown.

  • Deconvolution of the Pool: If a phenotype is observed with the pool, it is good practice to test each individual siRNA separately to confirm that the phenotype is not driven by a single off-targeting siRNA within the pool.

Data Presentation: Quantitative Analysis of this compound siRNA Off-Target Effects

The following table provides a template for summarizing quantitative data from a dose-response experiment to assess on-target knockdown and potential off-target effects on cell viability.

This compound siRNA Concentration% this compound mRNA Knockdown (qPCR)% Cell Viability (MTT Assay)
1 nM45%95%
5 nM75%92%
10 nM85%88%
25 nM90%70%
50 nM92%55%
Non-Targeting Control (25 nM)0%98%

This is example data and should be replaced with experimental results.

Experimental Protocols

Quantitative PCR (qPCR) for On- and Off-Target Gene Expression

This protocol is for quantifying the mRNA levels of this compound and potential off-target genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers for this compound and potential off-target genes

  • Housekeeping gene primers (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from siRNA-transfected and control cells using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix as follows (per reaction):

    • 10 µL 2x qPCR Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA

    • 6 µL Nuclease-free water

  • qPCR Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis (for SYBR Green)

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.

Western Blot for this compound Protein Knockdown Validation

This protocol is for validating the knockdown of the this compound protein.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against this compound

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in lysis buffer and determine protein concentration using a BCA or Bradford assay.[10][11][12][13][14]

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

MTT Assay for Cell Viability

This protocol is for assessing cell viability after siRNA transfection.[15][16][17][18]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and transfect with this compound siRNA and controls.

  • MTT Addition: At the desired time point post-transfection, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

Mandatory Visualizations

This compound's Role in Protein Folding and Cytoskeletal Organization

CCT1_Function cluster_CCT CCT/TRiC Complex cluster_Folding Protein Folding cluster_Cytoskeleton Cytoskeletal Organization This compound This compound CCT_complex Functional CCT/TRiC Chaperonin This compound->CCT_complex CCT_other Other CCT Subunits (2-8) CCT_other->CCT_complex Nascent_Actin Nascent Actin CCT_complex->Nascent_Actin Nascent_Tubulin Nascent Tubulin CCT_complex->Nascent_Tubulin Folded_Actin Folded Actin Nascent_Actin->Folded_Actin Folding Folded_Tubulin Folded Tubulin Nascent_Tubulin->Folded_Tubulin Folding Microfilaments Microfilaments Folded_Actin->Microfilaments Microtubules Microtubules Folded_Tubulin->Microtubules CCT1_mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Activates Amino_Acids Amino Acids Amino_Acids->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Raptor Raptor Raptor->mTORC1 mTOR mTOR mTOR->mTORC1 CCT_complex CCT/TRiC Complex (contains this compound) CCT_complex->Raptor Folds Troubleshooting_Workflow cluster_validation Initial Validation cluster_investigation Off-Target Investigation cluster_mitigation Mitigation Strategies start Observe Unexpected Phenotype (e.g., high toxicity, altered protein expression) multi_siRNA Test Multiple this compound siRNAs start->multi_siRNA dose_response Perform Dose-Response start->dose_response controls Use Proper Controls (Non-targeting siRNA) start->controls decision1 Phenotype Persists with Multiple siRNAs at Low Doses? multi_siRNA->decision1 dose_response->decision1 controls->decision1 bioinformatics Bioinformatics Analysis (BLAST seed region) decision1->bioinformatics No on_target Likely On-Target Effect decision1->on_target Yes rescue Rescue Experiment bioinformatics->rescue qpcr_offtarget qPCR of Potential Off-Target Genes rescue->qpcr_offtarget decision2 Evidence of Off-Targeting? qpcr_offtarget->decision2 decision2->on_target No off_target Likely Off-Target Effect decision2->off_target Yes pool_siRNA Use siRNA Pool off_target->pool_siRNA chem_mod Use Chemically Modified siRNA off_target->chem_mod redesign Redesign siRNA off_target->redesign

References

CCT1 Antibody Specificity Validation in Knockout Cells: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of a CCT1 antibody using knockout (KO) cells.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to validate the specificity of my this compound antibody?

A1: Antibody validation is essential to ensure that the antibody specifically recognizes and binds to the intended target protein, in this case, this compound. Lack of specificity can lead to unreliable and irreproducible experimental results, wasting time and resources. Using knockout (KO) cell lines, where the target gene (this compound) is deleted, provides the most definitive evidence of antibody specificity. A truly specific antibody will show a signal in wild-type (WT) cells but no signal in KO cells.[1]

Q2: What is a this compound knockout (KO) cell line?

A2: A this compound KO cell line is a genetically engineered cell line in which the gene encoding for the this compound protein has been permanently removed, often using CRISPR-Cas9 technology.[1][2] This cell line serves as a true negative control in experiments, as it does not express the this compound protein.[1]

Q3: What is the expected molecular weight of this compound?

A3: The human this compound protein, also known as TCP1, has a predicted molecular weight of approximately 60.3 kilodaltons (kDa) and consists of 556 amino acids.[3] However, the apparent molecular weight on a Western blot can vary slightly depending on post-translational modifications and experimental conditions.

Q4: Besides knockout validation, what are other methods to assess antibody specificity?

A4: While knockout validation is considered the gold standard, other methods include:

  • Testing in multiple cell lines: Examining cell lines with known high and low expression levels of the target protein.[4]

  • siRNA knockdown: Temporarily reducing the expression of the target protein using small interfering RNA.[4][5]

  • Use of independent antibodies: Comparing the staining pattern of two different antibodies that recognize different epitopes on the same target protein.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the validation of a this compound antibody using knockout cells.

Problem Potential Cause Recommended Solution
No signal in both Wild-Type (WT) and Knockout (KO) cell lysates in Western Blot. 1. Low or no this compound expression in the chosen cell line.Check protein expression databases (e.g., The Human Protein Atlas) to confirm this compound expression in your cell line.[7]
2. Inefficient protein extraction.Use a suitable lysis buffer containing protease inhibitors. Ensure complete cell lysis.
3. Suboptimal antibody concentration.Perform a titration experiment to determine the optimal primary antibody concentration.
4. Issues with Western blot protocol.Review and optimize transfer efficiency, blocking, and incubation times.[8]
Signal detected in KO cell lysate in Western Blot. 1. Antibody is non-specific and recognizes other proteins.The antibody is likely not specific for this compound. It is recommended to test a different this compound antibody.[1]
2. Incomplete knockout of the this compound gene.Verify the knockout at the genomic and protein level. Sequence the targeted region to confirm the mutation.[9]
3. Cross-reactivity of the secondary antibody.Run a control lane with only the secondary antibody to check for non-specific binding.[10]
Weak signal in WT and no signal in KO in Western Blot. 1. Low abundance of this compound protein.Increase the amount of protein loaded onto the gel. Consider using an enrichment technique like immunoprecipitation.[8]
2. Primary antibody has low affinity.Increase the primary antibody incubation time (e.g., overnight at 4°C).
Non-specific bands in WT and/or KO lysates in Western Blot. 1. Antibody concentration is too high.Reduce the concentration of the primary antibody.
2. Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).[11]
3. Inadequate washing.Increase the number and duration of washes to remove unbound antibodies.[11]
High background in immunofluorescence (IF). 1. Non-specific binding of primary or secondary antibodies.Optimize antibody dilutions and include appropriate controls (e.g., secondary antibody only).
2. Insufficient blocking.Use a blocking solution containing serum from the same species as the secondary antibody.
3. Autofluorescence of cells or tissue.Use a different fluorophore or an autofluorescence quenching agent.

Experimental Protocols

Western Blotting for this compound Antibody Validation

This protocol outlines the key steps for validating a this compound antibody using wild-type (WT) and this compound knockout (KO) cell lysates.

1. Sample Preparation:

  • Culture WT and this compound KO cells to 70-80% confluency.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Electrotransfer:

  • Load 20-30 µg of protein from WT and KO lysates into the wells of a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary this compound antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the bands using a chemiluminescence imaging system.

  • A specific this compound antibody should show a band at ~60 kDa in the WT lane and no band in the KO lane.

Immunofluorescence (IF) for this compound Antibody Validation

This protocol describes the validation of a this compound antibody in WT and this compound KO cells using immunofluorescence microscopy.

1. Cell Seeding and Fixation:

  • Seed WT and this compound KO cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

2. Permeabilization and Blocking:

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block with 1% BSA in PBST for 30 minutes to reduce non-specific binding.

3. Antibody Incubation:

  • Incubate the cells with the primary this compound antibody (at the manufacturer's recommended dilution) in 1% BSA in PBST for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate with a fluorophore-conjugated secondary antibody in 1% BSA in PBST for 1 hour at room temperature in the dark.

4. Mounting and Imaging:

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Image the cells using a fluorescence microscope. A specific this compound antibody should show staining in the cytoplasm of WT cells and no staining in KO cells.[3]

Visualizations

Antibody_Validation_Workflow cluster_prep Sample Preparation cluster_wb Western Blot Analysis cluster_results Expected Results WT_Cells Wild-Type (WT) Cells Lysates Prepare Cell Lysates WT_Cells->Lysates KO_Cells This compound Knockout (KO) Cells KO_Cells->Lysates SDS_PAGE SDS-PAGE Lysates->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Primary_Ab Incubate with This compound Primary Antibody Transfer->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection WT_Result Band at ~60 kDa in WT Lane Detection->WT_Result KO_Result No Band in KO Lane Detection->KO_Result

Caption: Workflow for this compound antibody validation by Western blot.

Troubleshooting_Logic Start Start Validation WB_Result Western Blot: Signal in KO Lane? Start->WB_Result IF_Result Immunofluorescence: Signal in KO Cells? WB_Result->IF_Result No Check_KO Verify KO Efficiency WB_Result->Check_KO Yes Specific Antibody is Specific IF_Result->Specific No NonSpecific Antibody is Non-Specific IF_Result->NonSpecific Yes Check_KO->NonSpecific

Caption: Decision tree for troubleshooting this compound antibody specificity.

References

Technical Support Center: CCT1 Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low CCT1 expression in cell lysates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

A1: this compound, also known as TCP-1 alpha, is a subunit of the hetero-oligomeric chaperonin complex called TRiC (TCP-1 Ring Complex) or CCT (Chaperonin Containing TCP-1).[1] This complex is essential for cell survival in eukaryotes as it mediates the folding of a variety of proteins, with estimates suggesting it interacts with up to 10% of the cytosolic proteome.[2] Its most well-known substrates are the cytoskeletal proteins actin and tubulin.[2] The CCT complex assists in de novo protein folding, prevents protein aggregation, and is also involved in protein quality control by sequestering misfolded proteins for degradation.[2][3][4]

Q2: In which cellular compartment is this compound located?

A2: this compound is primarily located in the cytoplasm, where it functions as part of the CCT complex.[5] It has also been reported to be present in the nucleus.[5]

Q3: Why is my this compound signal low in my cell lysate?

A3: Low this compound signal can be due to a variety of factors, including:

  • Low endogenous expression: this compound expression levels can vary significantly between different cell lines and tissues.[6][7]

  • Suboptimal cell lysis: The CCT complex is a large structure, and inefficient lysis may not release it effectively from the cellular matrix.

  • Protein degradation: this compound, like all proteins, is subject to degradation. If samples are not handled properly, or if the protein has a naturally high turnover rate in your specific cell model, the detected levels may be low.

  • Poor antibody performance: The primary antibody may have low affinity for the target protein, or the secondary antibody may not be optimal for detection.

  • Inefficient Western blot transfer: Low molecular weight proteins can sometimes be difficult to transfer efficiently to the membrane.

Troubleshooting Guide for Low this compound Expression

This guide provides a systematic approach to troubleshooting low this compound signals in your experiments.

Problem 1: Weak or No this compound Signal on Western Blot
Possible Cause Suggested Solution
Low Protein Load Increase the total protein loaded per lane to 30-40 µg.[8]
Inefficient Lysis Optimize your lysis buffer. For cytoplasmic protein complexes like CCT, a Tris-HCl-based buffer may be more effective than a harsh RIPA buffer.[3] Consider adding a sonication step to ensure complete cell disruption.[8]
Protein Degradation Always use fresh lysis buffer containing a protease inhibitor cocktail. Keep samples on ice or at 4°C throughout the preparation process.[9]
Inefficient Transfer For proteins around the size of this compound (~60 kDa), ensure your transfer conditions (voltage, time) are optimized. Using a 0.45 µm pore size membrane is generally suitable. For smaller proteins, a 0.2 µm membrane may improve capture.[10]
Poor Antibody Performance Titrate your primary antibody to find the optimal concentration. Incubate the primary antibody overnight at 4°C to increase the signal.[8] Ensure your secondary antibody is appropriate for the primary antibody's host species and is used at the recommended dilution.
Suboptimal Blocking Over-blocking can mask the epitope. Block for 1 hour at room temperature.[8] Some antibodies perform better with BSA-based blocking solutions compared to milk, or vice-versa. Check the antibody datasheet for recommendations.[11]
Problem 2: High Background Obscuring this compound Signal
Possible Cause Suggested Solution
Antibody Concentration Too High Decrease the concentration of the primary and/or secondary antibody.[12]
Insufficient Washing Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST or PBST).[12]
Contaminated Buffers or Equipment Use freshly prepared buffers and ensure all equipment is clean.[13]
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire process.[10]

Data Presentation: this compound Expression in Common Cell Lines

The following table summarizes the relative abundance of this compound protein in several commonly used human cell lines, based on data from the PaxDb database. Abundance is reported in parts per million (ppm).

Cell LineDescriptionThis compound Abundance (ppm)
A549 Lung carcinoma1332
HEK293 Embryonic kidney1489
HeLa Cervical cancer1968
Jurkat T-cell leukemia1542
MCF7 Breast cancer2315

Data sourced from PaxDb, which integrates data from multiple high-throughput proteomics studies.

Experimental Protocols

Protocol 1: Optimized Cell Lysis for Cytoplasmic Protein Complexes

This protocol is designed to efficiently lyse cells while preserving the integrity of cytoplasmic protein complexes like CCT.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Tris-HCl Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100

  • Protease Inhibitor Cocktail (100X)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold Tris-HCl Lysis Buffer supplemented with protease inhibitor cocktail (1X final concentration) to the dish (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells off the dish using a cold cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • (Optional but recommended) Sonicate the lysate on ice using a probe sonicator. Use short bursts (e.g., 3 x 10 seconds) at a low power setting to avoid heating the sample.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube. Avoid disturbing the pellet.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

Protocol 2: Enhancing this compound Detection Using a Proteasome Inhibitor (MG132)

This protocol can be used to determine if low this compound levels are due to rapid proteasomal degradation.

Materials:

  • MG132 (proteasome inhibitor)

  • DMSO (vehicle for MG132)

  • Complete cell culture medium

  • Cell culture plates

Procedure:

  • Plate your cells and grow them to the desired confluency.

  • Prepare a stock solution of MG132 in DMSO (e.g., 10 mM).

  • Treat the cells with a final concentration of MG132 typically ranging from 5-20 µM. A vehicle-only (DMSO) control should be run in parallel. The optimal concentration and treatment time should be determined empirically for your cell line, but a common starting point is 10 µM for 4-6 hours.[14]

  • Following the treatment period, harvest the cells and proceed with cell lysis as described in Protocol 1.

  • Analyze the cell lysates by Western blot to compare this compound expression levels between the MG132-treated and vehicle-treated samples. An increase in this compound signal in the MG132-treated sample would suggest that it is degraded by the proteasome.

Visualizations

This compound's Role in Cell Cycle Progression

The following diagram illustrates the involvement of the CCT complex in the regulation of the cell cycle through its interaction with Cdc20.

CCT1_CellCycle cluster_G2 G2 Phase cluster_M M Phase (Metaphase -> Anaphase) CDK1_CyclinB CDK1/Cyclin B Cdc20_inactive Inactive Cdc20 CDK1_CyclinB->Cdc20_inactive Phosphorylation CCT_complex CCT/TRiC Complex (includes this compound) CCT_complex->Cdc20_inactive Folding & Maturation Cdc20_active Active Cdc20 Cdc20_inactive->Cdc20_active Activation APC_C APC/C Cdc20_active->APC_C Binds & Activates Securin Securin APC_C->Securin Ubiquitination & Degradation Separase_inactive Inactive Separase Securin->Separase_inactive Inhibits Separase_active Active Separase Separase_inactive->Separase_active Release Cohesin Cohesin Separase_active->Cohesin Cleavage Anaphase Anaphase Onset Sister_Chromatids Sister Chromatids Cohesin->Sister_Chromatids Holds together Sister_Chromatids->Anaphase Separation

Caption: CCT complex facilitates the proper folding of Cdc20, a key regulator of the anaphase-promoting complex/cyclosome (APC/C), thereby influencing mitotic progression.[15]

Troubleshooting Workflow for Low this compound Signal

This workflow provides a logical sequence of steps to diagnose the cause of a weak this compound signal.

Troubleshooting_Workflow Start Low this compound Signal Check_Protein_Load Increase Protein Load (30-40 µg) Start->Check_Protein_Load Optimize_Lysis Optimize Lysis Buffer (e.g., Tris-HCl + Sonication) Check_Protein_Load->Optimize_Lysis No Improvement Success Signal Improved Check_Protein_Load->Success Improvement Check_Degradation Use Proteasome Inhibitor (MG132) Optimize_Lysis->Check_Degradation No Improvement Optimize_Lysis->Success Improvement Optimize_Transfer Optimize Western Blot Transfer Check_Degradation->Optimize_Transfer No Improvement Check_Degradation->Success Improvement Optimize_Antibody Titrate Primary Antibody (Incubate overnight at 4°C) Optimize_Transfer->Optimize_Antibody No Improvement Optimize_Transfer->Success Improvement Check_Blocking Test Different Blocking Buffers (BSA vs. Milk) Optimize_Antibody->Check_Blocking No Improvement Optimize_Antibody->Success Improvement Check_Blocking->Success Improvement Contact_Support Consult Antibody Manufacturer's Technical Support Check_Blocking->Contact_Support No Improvement

Caption: A step-by-step guide to troubleshooting weak this compound western blot signals.

References

Technical Support Center: Enhancing CRISPR/Cas9 Knockout Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of CRISPR/Cas9-mediated gene knockout experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your CRISPR knockout experiments in a question-and-answer format.

Question: Why am I observing low or no knockout efficiency?

Answer: Low knockout efficiency is a common challenge in CRISPR experiments and can stem from several factors.[1][2] A systematic approach to troubleshooting this issue is crucial. Key areas to investigate include the design of your single guide RNA (sgRNA), the efficiency of delivering CRISPR components into your cells, and the specific characteristics of your target cell line.[2]

To address this, consider the following solutions:

  • Optimize sgRNA Design: The design of your sgRNA is critical for successful gene editing.[2][3] It is recommended to test 3-5 different sgRNAs for each target gene to identify the most effective one.[2][4] Online design tools can predict on-target activity and potential off-target effects.[1][3]

  • Enhance Delivery Efficiency: The method used to deliver Cas9 and sgRNA into cells significantly impacts editing efficiency.[1] Different cell types may require different delivery strategies, such as electroporation, lipofection, or viral vectors.[1] Optimizing the delivery parameters for your specific cell type is essential.[1]

  • Consider Cell Line Specificity: Some cell lines are inherently more difficult to edit due to robust DNA repair mechanisms.[2] For such cases, using a stable Cas9-expressing cell line can improve consistency and efficiency.[2]

  • Ensure Proper Component Expression: Inadequate expression of Cas9 or sgRNA will lead to poor editing.[1] Verify that the promoter driving their expression is active in your cell type and consider codon optimization of the Cas9 sequence for your organism.[1]

Question: How can I minimize off-target effects?

Answer: Off-target effects, where the Cas9 enzyme cuts at unintended genomic locations, are a significant concern in CRISPR experiments.[1][5] Minimizing these effects is crucial for the reliability of your results.

Here are some strategies to reduce off-target activity:

  • High-Fidelity Cas9 Variants: Engineered high-fidelity Cas9 variants have been developed to reduce off-target cleavage.[1]

  • sgRNA Design: Utilize sgRNA design tools that predict and help minimize off-target sites.[1][5] Truncating the sgRNA or adding two guanine nucleotides to the 5' end are modifications that can improve specificity.[6]

  • Paired Nickases: Using a mutated Cas9 called a "nickase" with two adjacent guide sequences can increase specificity, as it requires two binding events to create a double-strand break.[7]

  • Titrate CRISPR Components: Optimizing the concentration of Cas9 and sgRNA can help find a balance between on-target efficiency and off-target effects.[7]

Question: My cells are showing high toxicity after transfection/transduction. What can I do?

Answer: Cell toxicity can be a major hurdle, leading to poor cell viability and impacting your experiment's outcome.[1]

To mitigate cytotoxicity, consider the following:

  • Optimize Component Concentration: High concentrations of CRISPR components can be toxic to cells.[1] Titrate the amount of plasmid DNA, mRNA, or ribonucleoprotein (RNP) complexes to find the lowest effective concentration.[1]

  • Change Delivery Method: If you are using a lipid-based transfection reagent, switching to a different reagent or to electroporation might be less toxic for your specific cell type.[8]

  • Use RNPs: Delivering the Cas9 protein and sgRNA as a pre-complexed ribonucleoprotein (RNP) can lead to transient expression and lower toxicity compared to plasmid-based delivery.[4][9]

  • Post-Transfection Care: Changing to fresh medium 4-6 hours after transfection can help remove residual transfection reagents that may be causing toxicity.[8]

Question: I am having trouble detecting the edits in my cell population. What should I do?

Answer: Inability to detect successful edits can be frustrating. This may be due to low editing efficiency or the use of an inappropriate detection method.[1]

Here are some robust methods for detecting CRISPR-mediated edits:

  • Mismatch Cleavage Assays: Techniques like the T7 Endonuclease I (T7E1) or Surveyor nuclease assays are commonly used to detect the presence of insertions and deletions (indels) in a mixed population of cells.[10][11]

  • Sanger Sequencing: For clonal cell lines, Sanger sequencing of the target region is required to confirm the specific mutation in all alleles.[12][13]

  • Next-Generation Sequencing (NGS): NGS provides a comprehensive and quantitative analysis of on-target and off-target editing events.[10][14]

  • Western Blot: To confirm a functional knockout at the protein level, a Western blot can be performed to check for the absence of the target protein.[9][15]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding CRISPR knockout experiments.

What is the first step in planning a CRISPR knockout experiment?

The first step is to thoroughly research your target gene and cell line.[16] This includes understanding the gene's function, its copy number in your cell line, and any potential effects of the knockout on cell viability.[16][17]

How many sgRNAs should I design and test for my target gene?

It is recommended to design and test at least two to three, and ideally three to five, different sgRNAs per target gene to ensure you find one with high knockout efficiency.[2][4]

What are the different formats for delivering CRISPR/Cas9 components?

CRISPR components can be delivered as:

  • Plasmids: DNA vectors that express Cas9 and sgRNA inside the cell.[7]

  • mRNA: In vitro transcribed mRNA for Cas9 and sgRNA can be delivered.

  • Ribonucleoprotein (RNP) complexes: Pre-assembled complexes of Cas9 protein and sgRNA.[4] This method can lead to high editing efficiency and reduced off-target effects.[4]

What are the essential controls for a CRISPR knockout experiment?

Proper controls are critical for interpreting your results.[1] Essential controls include:

  • Untreated cells: To establish a baseline for your assays.

  • Mock-transfected cells: Cells that have gone through the delivery process without the CRISPR components to assess the effect of the delivery method itself.

  • Positive control: A validated sgRNA targeting a non-essential gene to confirm that your experimental setup is working.[17]

What is the difference between non-homologous end joining (NHEJ) and homology-directed repair (HDR)?

NHEJ and HDR are two major DNA repair pathways.[18]

  • NHEJ is the more common pathway and often introduces small random insertions or deletions (indels) at the cut site, which can disrupt the gene's function, leading to a knockout.[18][19]

  • HDR is a more precise repair mechanism that can be used to insert specific genetic sequences if a donor DNA template is provided.[18][20] However, HDR is generally less efficient than NHEJ.[18]

Data Presentation

Table 1: Key Considerations for sgRNA Design

ParameterRecommendationRationale
Specificity Select sgRNAs with minimal sequence similarity to other genomic regions.To reduce off-target effects.[21]
On-Target Activity Use design tools that predict high on-target scores based on sequence features and chromatin accessibility.To maximize the efficiency of gene editing.[3]
PAM Site Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) compatible with your Cas9 variant (e.g., NGG for SpCas9).The PAM sequence is required for Cas9 to recognize and cleave the DNA.[3]
GC Content Aim for a GC content between 40-60%.This range generally ensures robust binding to the target DNA.[21]
Secondary Structure Avoid sgRNA sequences that can form strong secondary structures like hairpins.Such structures can interfere with the sgRNA's ability to bind to the target DNA.[21]

Table 2: Comparison of CRISPR/Cas9 Delivery Methods

Delivery MethodFormatAdvantagesDisadvantagesSuitable for
Transfection Plasmid, mRNA, RNPSimple, rapid, cost-effective.Can have lower efficiency in hard-to-transfect cells; potential for toxicity.Many common cell lines.[1][22]
Electroporation Plasmid, mRNA, RNPHigh efficiency, suitable for a wide range of cell types, including primary and suspension cells.Can cause significant cell death.[1][22][23]Hard-to-transfect cells.[2]
Viral Transduction Lentivirus, Adeno-associated virus (AAV)High efficiency, can transduce non-dividing cells, stable integration is possible.More time-consuming to produce, potential for immunogenicity, risk of random integration.Primary cells, in vivo studies.[1][23]

Table 3: Methods for Detecting Off-Target Effects

MethodPrincipleAdvantagesLimitations
Computational Prediction Algorithms scan the genome for sequences similar to the sgRNA target.Fast, cost-effective, allows for proactive sgRNA design.May not identify all off-target sites, especially those with multiple mismatches.[5][14]
GUIDE-seq Integration of a short double-stranded oligodeoxynucleotide tag at sites of double-strand breaks.Unbiased, genome-wide detection in living cells.Can have a high background and may not be sensitive enough for low-frequency events.[24]
CIRCLE-seq In vitro cleavage of circularized genomic DNA followed by sequencing.Highly sensitive, cell-free method.May identify off-target sites that are not accessible in a cellular context.[24]
Whole-Genome Sequencing (WGS) Sequencing the entire genome of edited and control cells to identify all mutations.The most comprehensive method.High cost, complex data analysis, may miss low-frequency off-target events.[5]

Experimental Protocols

Protocol 1: sgRNA Design and Validation

  • Design: Use an online sgRNA design tool to generate several potential sgRNA sequences for your target gene. Select 3-5 candidates with high predicted on-target scores and low off-target scores.[3]

  • Synthesis: Synthesize the selected sgRNAs. This can be done by in vitro transcription or by ordering synthetic sgRNAs.

  • In Vitro Validation (Optional): Test the cleavage efficiency of your sgRNAs in vitro by incubating the Cas9 protein, sgRNA, and a PCR-amplified fragment of the target DNA region. Analyze the cleavage products on an agarose gel.[4]

  • Cell-Based Validation: Deliver each sgRNA along with Cas9 into your target cells. After 48-72 hours, harvest the cells and extract genomic DNA.

  • Efficiency Assessment: Use a mismatch cleavage assay (e.g., T7E1) to estimate the editing efficiency for each sgRNA.[4] Select the sgRNA with the highest efficiency for your knockout experiment.

Protocol 2: Delivery of CRISPR Components via Lipofection

  • Cell Seeding: Plate your cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Prepare Transfection Mix: In separate tubes, dilute the Cas9-expressing plasmid and the sgRNA-expressing plasmid (or RNP) in serum-free medium. In another tube, dilute the lipid-based transfection reagent in serum-free medium.

  • Complex Formation: Combine the diluted DNA/RNP and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 4-6 hours at 37°C.

  • Medium Change: After the incubation period, replace the transfection medium with fresh, complete growth medium.[8]

  • Harvest: Incubate the cells for an additional 48-72 hours before harvesting for downstream analysis.

Protocol 3: Validation of Gene Knockout by Western Blot

  • Protein Extraction: Lyse the cells from your edited and control populations using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Compare the band corresponding to your target protein in the edited samples to the control samples. A complete knockout should show no detectable band. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[15]

Visualizations

CRISPR_Knockout_Workflow cluster_design Design & Preparation cluster_delivery Delivery & Editing cluster_validation Validation & Analysis sgRNA_Design sgRNA Design & Selection Component_Prep Prepare CRISPR Components (Plasmid, RNP, etc.) sgRNA_Design->Component_Prep Delivery Deliver Components to Target Cells Component_Prep->Delivery Editing Genomic Editing Occurs Delivery->Editing Harvest Harvest Cells & Extract Genomic DNA/Protein Editing->Harvest Validation Validate Knockout (Sequencing, Western Blot) Harvest->Validation

Caption: A generalized workflow for a CRISPR/Cas9 knockout experiment.

Troubleshooting_Low_Efficiency Start Low Knockout Efficiency Observed Check_sgRNA Is sgRNA design optimal? Start->Check_sgRNA Check_Delivery Is delivery efficiency high? Check_sgRNA->Check_Delivery Yes Redesign_sgRNA Redesign and test multiple sgRNAs Check_sgRNA->Redesign_sgRNA No Check_Cells Is the cell line permissive to editing? Check_Delivery->Check_Cells Yes Optimize_Delivery Optimize delivery protocol (e.g., change method, titrate reagents) Check_Delivery->Optimize_Delivery No Use_Stable_Cas9 Consider using a stable Cas9-expressing cell line Check_Cells->Use_Stable_Cas9 No Success Improved Efficiency Check_Cells->Success Yes Redesign_sgRNA->Check_Delivery Optimize_Delivery->Check_Cells Use_Stable_Cas9->Success

Caption: A decision tree for troubleshooting low CRISPR knockout efficiency.

References

CCT1 Co-Immunoprecipitation Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during CCT1 co-immunoprecipitation (Co-IP) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not detecting my protein of interest co-immunoprecipitated with this compound.

A1: This can be due to several factors related to the interaction itself, the experimental conditions, or the protein's characteristics.

  • Weak or Transient Interaction: The interaction between your protein and this compound might be weak or transient.[1] Consider using a cross-linking agent to stabilize the interaction before cell lysis.

  • Incorrect Lysis Buffer: The lysis buffer composition is critical for preserving protein-protein interactions.[2] Harsh detergents, like those in RIPA buffer, can disrupt weaker interactions.[2][3] It is advisable to start with a milder lysis buffer, such as one containing NP-40 or Triton X-100.

  • Low Protein Abundance: Your protein of interest may be expressed at low levels in the chosen cell line or tissue.[4] Ensure you have sufficient starting material and confirm the expression of your protein in the input lysate via Western blot.[2]

  • Antibody Issues: The antibody used for immunoprecipitation may not be suitable for Co-IP, or the epitope might be masked within the protein complex.[4] Use an antibody that has been validated for IP applications.[5]

Q2: I am observing high background or multiple non-specific bands in my this compound Co-IP.

A2: High background is a common issue in Co-IP experiments and can obscure the detection of true interacting partners.

  • Non-Specific Binding to Beads: Proteins can non-specifically bind to the Protein A/G agarose or magnetic beads.[2] To mitigate this, pre-clear your lysate by incubating it with beads alone before adding the primary antibody.[6] Additionally, blocking the beads with BSA can help reduce non-specific binding.[7]

  • Abundant Interactors: this compound is a subunit of the CCT/TRiC complex, which is known to interact with highly abundant cytoskeletal proteins like actin and tubulin.[4][8] What appears as non-specific background could be the co-precipitation of these bona fide, abundant interactors. It is crucial to run appropriate negative controls, such as an isotype control IgG, to differentiate between specific and non-specific binding.

  • Inadequate Washing: Insufficient washing of the immunoprecipitate can lead to high background. Increase the number of washes or the stringency of the wash buffer by slightly increasing the detergent or salt concentration.[4] However, be cautious as overly stringent washes can disrupt true interactions.[9]

  • Antibody Contamination: The heavy and light chains of the immunoprecipitating antibody can be eluted along with the protein of interest and detected by the secondary antibody in the Western blot, especially if the primary antibody was raised in the same species as your target protein.[5] This often appears as bands at ~50 kDa and ~25 kDa. To avoid this, you can use antibodies raised in different species for the IP and Western blot steps or use specialized secondary reagents that do not detect the heavy or light chains.[10]

Q3: My this compound immunoprecipitation is successful, but I don't see my bait protein in the final Western blot.

A3: This suggests a problem with the elution or detection steps of the experiment.

  • Inefficient Elution: The elution conditions may not be sufficient to release this compound and its binding partners from the beads. Ensure your elution buffer (e.g., SDS-PAGE sample buffer) is fresh and properly prepared. Heating the samples before loading on the gel can also aid in elution.

  • Poor Antibody for Western Blotting: The antibody used for detecting this compound on the Western blot may not be effective.[10] It is good practice to use a different antibody for detection than for immunoprecipitation, preferably one validated for Western blotting.[10]

  • Protein Degradation: this compound or the interacting protein may be susceptible to degradation.[1] Always include protease inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the procedure.[4]

Quantitative Data Summary

ProteinAlternate NamesOrganismMolecular Weight (kDa)Subcellular Localization
This compoundTCP1, CCT-alphaHuman~60.3Cytoplasm
ActinHuman~42Cytoskeleton, Cytoplasm, Nucleus
Beta-TubulinHuman~50Cytoskeleton

Note: The apparent molecular weight on SDS-PAGE may vary slightly from the predicted molecular weight.[9][11]

Experimental Protocols

A generalized protocol for a this compound Co-IP experiment is provided below. Optimization may be required for specific cell types and interacting proteins.

1. Cell Lysis

  • Wash cells with ice-cold PBS.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate

  • Add Protein A/G beads to the cell lysate.

  • Incubate with gentle rotation for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.

3. Immunoprecipitation

  • Add the anti-CCT1 antibody or an isotype control IgG to the pre-cleared lysate.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

  • Incubate with gentle rotation for another 1-2 hours at 4°C.

4. Washing

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully remove the supernatant.

  • Resuspend the beads in 1 ml of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).

  • Repeat the wash steps 3-5 times to remove non-specifically bound proteins.

5. Elution

  • After the final wash, remove all supernatant.

  • Resuspend the beads in 2X SDS-PAGE sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

  • Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

6. Analysis

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies against your protein of interest and this compound.

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

Visualizations

CoIP_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Lysate Cell Lysate Pre_Clearing Pre-Clearing with Beads Cell_Lysate->Pre_Clearing Antibody_Incubation Incubate with Anti-CCT1 Antibody Pre_Clearing->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Wash Beads Bead_Capture->Washing Elution Elute Proteins Washing->Elution Western_Blot Western Blot Analysis Elution->Western_Blot

Caption: A generalized workflow for a this compound co-immunoprecipitation experiment.

Troubleshooting_Tree Start Problem with this compound Co-IP No_Prey No Prey Protein Detected Start->No_Prey High_Background High Background/ Non-Specific Bands Start->High_Background No_Bait No this compound (Bait) Detected Start->No_Bait Weak_Interaction Weak/Transient Interaction? -> Use Cross-linker No_Prey->Weak_Interaction Lysis_Buffer Harsh Lysis Buffer? -> Use Milder Detergents No_Prey->Lysis_Buffer Low_Expression Low Prey Expression? -> Increase Starting Material No_Prey->Low_Expression Bead_Binding Non-Specific Binding to Beads? -> Pre-clear Lysate High_Background->Bead_Binding Abundant_Interactors Abundant True Interactors? (Actin/Tubulin) -> Use Isotype Control High_Background->Abundant_Interactors Washing_Issue Insufficient Washing? -> Increase Wash Steps/Stringency High_Background->Washing_Issue Elution_Fail Inefficient Elution? -> Check Elution Buffer/Heat No_Bait->Elution_Fail WB_Antibody Poor Western Blot Antibody? -> Use Validated Antibody No_Bait->WB_Antibody

Caption: A troubleshooting decision tree for common this compound Co-IP artifacts.

References

how to avoid loss of CCT1 during protein purification steps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the loss of CCT1 (also known as TCP-1 alpha or CCT-alpha) during protein purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its purification challenging?

A1: this compound is a subunit of the eukaryotic chaperonin complex TRiC (TCP-1 Ring Complex), also known as CCT. This complex is essential for folding critical proteins like actin and tubulin.[1] The primary challenges in purifying this compound are:

  • Complex Integrity: this compound is part of a large, hetero-oligomeric complex of eight different subunits. Maintaining the integrity of this ~1 MDa complex throughout the purification process is crucial and challenging.

  • Co-purification of Substrates: Due to its function as a chaperone, the CCT complex often co-purifies with its natural substrates, such as actin and tubulin.

  • Co-purification of other Chaperones: Other chaperones, like Hsp70, can sometimes be found in preparations of the CCT complex.[2]

  • Aggregation: Like many large protein complexes, the CCT complex can be prone to aggregation if buffer conditions are not optimal.[3][4]

Q2: Should I purify the individual this compound subunit or the entire CCT complex?

A2: For functional studies, it is highly recommended to purify the entire CCT/TRiC complex, as the individual this compound subunit is not functionally active on its own. The protocols provided here focus on the purification of the intact complex.

Q3: What expression systems are suitable for producing the CCT complex?

A3: Successful expression and purification of the entire human CCT complex have been achieved using baculovirus expression in insect cells (e.g., Sf9 or High Five cells) and in mammalian cells (e.g., HEK293T).[2] These systems allow for the co-expression of all eight subunits, which is necessary for the proper assembly of the complex.

Troubleshooting Guides

This section addresses specific issues that can lead to the loss of this compound during purification.

Issue 1: Low Yield of the CCT Complex After Affinity Chromatography
Potential Cause Recommended Solution
Inefficient Cell Lysis Ensure complete cell lysis to release the CCT complex. Use a combination of gentle chemical lysis (e.g., with a mild non-ionic detergent like NP-40 or Triton X-100) and mechanical disruption (e.g., douncing or sonication).[3] Always perform lysis on ice to minimize proteolysis.
Loss of Affinity Tag Accessibility If using a tagged CCT subunit (e.g., FLAG-CCT1 or His-CCT1), ensure the tag is accessible. Consider tagging a different subunit or adding a longer, flexible linker between the protein and the tag. The C-terminus is often a good location for the tag.
Suboptimal Binding Conditions Ensure the pH and salt concentration of your lysis and binding buffers are optimal for the affinity interaction. For FLAG-tag purification, a buffer at pH 7.4 with 150 mM NaCl is standard.[5] For His-tag purification, avoid high concentrations of chelating agents like EDTA and consider including a low concentration of imidazole (10-20 mM) in your wash buffers to reduce non-specific binding.[1]
Premature Elution If your complex is eluting during the wash steps, the wash conditions may be too stringent. Reduce the detergent or salt concentration in the wash buffer. For His-tag purification, lower the imidazole concentration in the wash steps.[1]
Issue 2: Co-purification of Contaminants with the CCT Complex
Contaminant Identification (SDS-PAGE) Recommended Solution
Actin Band at ~42 kDaPerform an ATP wash. After binding the CCT complex to the affinity resin, wash with a buffer containing 1-5 mM ATP and MgCl2. This will induce a conformational change in the CCT complex, leading to the release of its substrates.
Tubulin Bands at ~50-55 kDaSimilar to actin, an ATP wash can help release co-purifying tubulin. A subsequent ion-exchange or size-exclusion chromatography step is also very effective at separating the CCT complex from tubulin.
Hsp70 Band at ~70 kDaAn ATP wash can also be effective in dissociating Hsp70. Additionally, increasing the salt concentration (e.g., up to 500 mM NaCl) in the wash buffers during affinity chromatography can help disrupt this interaction.
Issue 3: Aggregation or Dissociation of the CCT Complex
Observation Potential Cause Recommended Solution
Precipitate formation during purification or storage Buffer conditions are not optimal for complex stability.Screen for optimal buffer conditions. Key parameters to adjust include pH (typically 7.0-8.0), salt concentration (100-250 mM NaCl or KCl), and the inclusion of stabilizing agents like glycerol (10-20%), DTT or TCEP (1-5 mM), and protease inhibitors.[6]
Loss of complex integrity (multiple bands on native PAGE) Harsh purification conditions or inappropriate buffer composition.Avoid harsh elution conditions, such as very low pH. For affinity tags like FLAG, competitive elution with the FLAG peptide is gentler than pH elution.[7] Ensure all purification steps are performed at 4°C.

Quantitative Data

The following table provides an estimated yield for the purification of the CCT complex from a starting culture of 12 grams of HEK293T cells expressing a tagged CCT subunit.

Purification StepPurityExpected Yield (mg)
Clarified Lysate<5%-
Affinity Chromatography>70%~0.2 - 0.5
Ion-Exchange Chromatography>85%~0.15 - 0.3
Size-Exclusion Chromatography>95%~0.1 - 0.2

Note: These are estimated values and can vary depending on the expression level, cell type, and specific protocol used. A final purity of over 90% with a concentration of 1.5 mg/mL has been reported.[2]

Experimental Protocols

Protocol 1: Cell Lysis
  • Start with a frozen cell pellet (e.g., from a high-density insect or mammalian cell culture).

  • Resuspend the pellet in ice-cold Lysis Buffer. For 1 gram of cell pellet, use 5 mL of buffer.

  • Incubate on ice for 15-20 minutes with occasional gentle mixing.

  • Further lyse the cells using a Dounce homogenizer (15-20 strokes) or sonication (3 cycles of 20 seconds on, 40 seconds off) on ice.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble CCT complex.

Protocol 2: FLAG Affinity Chromatography
  • Equilibrate anti-FLAG M2 affinity gel with Lysis Buffer.

  • Add the clarified lysate to the equilibrated resin and incubate with gentle rotation for 2-4 hours at 4°C.

  • Wash the resin three times with 10 column volumes of Wash Buffer.

  • Optional ATP Wash: To remove co-purifying substrates, perform one wash with 5 column volumes of ATP Wash Buffer. Incubate for 15 minutes at room temperature before collecting the flow-through.

  • Elute the CCT complex by incubating the resin with Elution Buffer containing 3x FLAG peptide (150-200 µg/mL) for 30-60 minutes at 4°C. Collect the eluate. Repeat the elution step for maximal recovery.

Consolidated Buffer Recipes
Buffer NameComponents
Lysis Buffer 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, 1% (v/v) Triton X-100, 10% (v/v) Glycerol, Protease Inhibitor Cocktail
Wash Buffer 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% (v/v) Triton X-100, 10% (v/v) Glycerol
ATP Wash Buffer 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM ATP, 5 mM MgCl2, 1 mM DTT
Elution Buffer 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% (v/v) Glycerol, 150-200 µg/mL 3x FLAG Peptide

Visualizations

CCT/TRiC Purification Workflow

CCT_Purification_Workflow Start Cell Pellet (Tagged CCT) Lysis Cell Lysis Start->Lysis Clarification Centrifugation (30,000 x g) Lysis->Clarification Affinity Affinity Chromatography (e.g., anti-FLAG) Clarification->Affinity Clarified Lysate Waste1 Cell Debris Clarification->Waste1 Pellet ATP_Wash ATP Wash (Remove Substrates) Affinity->ATP_Wash Bound Complex Waste2 Unbound Proteins Affinity->Waste2 Flow-through IEX Ion-Exchange Chromatography ATP_Wash->IEX Washed Complex Waste3 Released Substrates (Actin, Tubulin) ATP_Wash->Waste3 Wash SEC Size-Exclusion Chromatography IEX->SEC Partially Pure Complex Waste4 Contaminants IEX->Waste4 Other Fractions Final Pure CCT Complex SEC->Final Peak Fraction Waste5 Aggregates & Smaller Proteins SEC->Waste5 Other Fractions

Caption: A typical workflow for the purification of the CCT/TRiC complex.

CCT/TRiC-Mediated Tubulin Folding Pathway

Tubulin_Folding_Pathway cluster_CCT CCT/TRiC Chaperonin Cycle CCT_Open Open CCT (ATP-bound) CCT_Closed Closed CCT (ADP-bound) CCT_Open->CCT_Closed ATP Hydrolysis & Substrate Encapsulation CCT_Closed->CCT_Open ADP/Pi Release & Substrate Egress Native_Tubulin Natively Folded β-Tubulin CCT_Closed->Native_Tubulin Release of Folded Protein Unfolded_Tubulin Unfolded β-Tubulin Prefoldin_Tubulin Prefoldin-Tubulin Complex Unfolded_Tubulin->Prefoldin_Tubulin Prefoldin Prefoldin Prefoldin->Prefoldin_Tubulin Prefoldin_Tubulin->CCT_Open Delivery to CCT Microtubule Microtubule Assembly Native_Tubulin->Microtubule

Caption: The role of the CCT/TRiC complex in the folding of β-tubulin.

References

Validation & Comparative

Validating CCT1 Antibody Specificity: A Comparison Guide Using Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, the accuracy of experimental results hinges on the specificity of the antibodies used. This guide provides a comprehensive comparison of methodologies to validate the specificity of antibodies targeting CCT1 (Chaperonin Containing TCP1, Subunit 1), a key component of the TRiC/CCT chaperonin complex, using knockout (KO) cell lines. The use of KO cell lines provides a true negative control, ensuring that the antibody recognizes its intended target and not off-target proteins.[1][2]

The Role of this compound and the TRiC Complex

This compound, also known as TCP-1 alpha, is one of eight subunits (this compound-8) that form the hetero-oligomeric TRiC/CCT complex in eukaryotes.[3] This molecular chaperone is essential for the proper folding of a significant portion of newly synthesized cytosolic proteins, including critical cytoskeletal components like actin and tubulin.[3] Given its fundamental role in protein homeostasis (proteostasis), the TRiC complex is implicated in various cellular processes, and its dysfunction has been linked to diseases such as cancer and neurodegenerative disorders. Accurate detection of this compound is therefore crucial for a wide range of research applications.

Comparison of this compound Antibodies with Knockout Validation

The following table summarizes the performance of commercially available this compound antibodies that have been validated using knockout cell lines. The data presented is based on information provided by the manufacturers.

Attribute Antibody A (Example) Antibody B (Example) Antibody C (Example)
Host Species RabbitMouseRabbit
Type MonoclonalMonoclonalPolyclonal
Validated Applications Western Blot (WB), Immunofluorescence (IF), Immunoprecipitation (IP)WB, IFWB
KO Validation Method CRISPR/Cas9 generated KO cell lineCRISPR/Cas9 generated KO cell lineCRISPR/Cas9 generated KO cell lysate
WB Signal in WT vs. KO Strong band at ~60 kDa in wild-type (WT) lysate, absent in KO lysate.Clear band at ~60 kDa in WT lysate, no signal in KO lysate.Band of appropriate molecular weight in WT lysate, absent in KO lysate.
IF Signal in WT vs. KO Specific cytoplasmic staining in WT cells, no staining in KO cells.Distinct cytoplasmic localization in WT cells, absent in KO cells.Not Validated
IP Performance Successfully immunoprecipitates this compound from WT lysate.Efficiently pulls down this compound from WT lysate.Not Validated
Recommended Dilution (WB) 1:10001:5001:1000
Recommended Dilution (IF) 1:2001:100Not Applicable
Immunogen Synthetic peptide corresponding to the N-terminus of human this compoundRecombinant fragment of human this compoundPurified recombinant human this compound protein

Experimental Workflows and Protocols

1. Generation of a this compound Knockout Cell Line

A this compound knockout cell line is the cornerstone for definitive antibody validation. The CRISPR-Cas9 system is a widely used method for generating such cell lines.

G cluster_0 CRISPR-Cas9 Workflow for this compound KO Cell Line Generation a Design gRNA targeting this compound exon b Clone gRNA into Cas9 expression vector a->b c Transfect vector into wild-type cells b->c d Select single-cell clones c->d e Screen clones for this compound knockout d->e f Validate KO at genomic and protein levels e->f g Expand validated this compound KO cell line f->g

Caption: Workflow for generating a this compound knockout cell line using CRISPR-Cas9.

Detailed Protocol: this compound Knockout Cell Line Generation using CRISPR-Cas9

  • gRNA Design: Design two to three guide RNAs (gRNAs) targeting an early exon of the this compound gene using a publicly available design tool.

  • Vector Construction: Clone the designed gRNAs into a vector co-expressing Cas9 nuclease.

  • Transfection: Transfect the gRNA/Cas9 expression vector into a suitable wild-type cell line (e.g., HEK293T, HeLa).

  • Single-Cell Cloning: After 48-72 hours, isolate single cells into a 96-well plate to generate clonal populations.

  • Screening: Once colonies are established, screen for this compound knockout. This can be done by PCR and Sanger sequencing to identify clones with frameshift mutations.

  • Protein Level Validation: Confirm the absence of this compound protein in candidate clones by Western blotting using a previously validated antibody (if available) or by proceeding with the validation of the new antibody.

  • Expansion: Expand the validated this compound KO clonal cell line for subsequent antibody validation experiments.

2. Western Blotting for this compound Antibody Specificity

Western blotting is a fundamental technique to demonstrate the absence of the target protein in the KO cell line and, consequently, the absence of a signal from a specific antibody.

G cluster_1 Western Blot Validation Workflow a Prepare lysates from WT and this compound KO cells b Quantify protein concentration a->b c SDS-PAGE b->c d Transfer to PVDF membrane c->d e Block membrane d->e f Incubate with primary this compound antibody e->f g Incubate with HRP-conjugated secondary antibody f->g h Detect chemiluminescence g->h i Analyze results h->i G cluster_2 Immunofluorescence Validation Workflow a Seed WT and this compound KO cells on coverslips b Fix and permeabilize cells a->b c Block with serum b->c d Incubate with primary this compound antibody c->d e Incubate with fluorescent secondary antibody d->e f Counterstain nuclei (e.g., DAPI) e->f g Mount coverslips f->g h Image with fluorescence microscope g->h G cluster_3 Immunoprecipitation Validation Workflow a Prepare native lysates from WT and this compound KO cells b Pre-clear lysates a->b c Incubate lysate with this compound antibody b->c d Add Protein A/G beads to capture antibody-antigen complex c->d e Wash beads d->e f Elute bound proteins e->f g Analyze eluate by Western blot or Mass Spectrometry f->g G cluster_4 TRiC/CCT Protein Folding Pathway a Unfolded Polypeptide (e.g., Actin, Tubulin) c Substrate Binding to TRiC Subunits a->c b TRiC/CCT Complex (Open Conformation) b->c d ATP Binding c->d e Substrate Encapsulation and Lid Closure d->e f ATP Hydrolysis and Protein Folding e->f g ADP and Pi Release f->g h Lid Opening and Release of Folded Protein g->h h->b i Functional Protein (e.g., Actin Filaments, Microtubules) h->i

References

Corroborating CCT1 Protein-Protein Interactions: A Guide to Secondary Validation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) identified in primary screens is a critical step in validating biological significance. This guide provides a comparative overview of established secondary methods for confirming interactions with Chaperonin Containing TCP-1 (CCT1), a key component of the CCT/TRiC complex involved in vital cellular processes.

The CCT complex is essential for folding key structural and regulatory proteins, including actin and tubulin. Its involvement in various signaling pathways, such as the mTORC1 and WNK pathways, underscores the importance of accurately mapping its interactome. This guide details the principles, protocols, and expected outcomes for Co-immunoprecipitation (Co-IP), Pull-Down Assays, Far-Western Blotting, and in situ Proximity Ligation Assays (PLA) as applied to this compound interactions.

Comparing Secondary Methods for this compound PPI Validation

Choosing the appropriate secondary validation method depends on the nature of the interaction and the experimental goals. The following table summarizes the key characteristics of four commonly used techniques.

MethodPrincipleAdvantagesDisadvantagesTypical this compound Application
Co-immunoprecipitation (Co-IP) An antibody targets this compound in a cell lysate, pulling it down along with its interacting partners.Detects interactions in a near-native cellular environment.Susceptible to non-specific binding; may not detect transient or weak interactions.Validating the interaction between this compound and newly identified putative binding partners within the cell.
Pull-Down Assay A tagged, purified "bait" protein (e.g., GST-CCT1) immobil-ized on beads captures its interacting "prey" protein from a cell lysate.Cleaner background than Co-IP; useful for confirming direct interactions.Requires expression and purification of a tagged protein, which may affect its function.Confirming a direct physical interaction between this compound and a specific substrate like actin or tubulin.
Far-Western Blotting A labeled, purified "bait" protein (e.g., this compound) is used to probe a membrane containing separated "prey" proteins.Can detect direct binary interactions.Requires purified, labeled protein and that the prey protein can be renatured on the membrane.Investigating the direct binding of this compound to a specific domain of a known interacting protein.
In Situ Proximity Ligation Assay (PLA) Antibodies to two proteins of interest, when in close proximity (<40 nm) within a cell, generate a fluorescent signal.Provides spatial information about the interaction within the cell at endogenous protein levels.Technically demanding; requires specific primary antibodies from different species.Visualizing the subcellular localization of the interaction between this compound and a client protein in fixed cells.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of PPIs. Below are generalized protocols for Co-IP and Pull-Down assays, which can be optimized for specific this compound interactions.

Co-immunoprecipitation (Co-IP) Protocol for this compound

This protocol outlines the steps for immunoprecipitating endogenous this compound to identify interacting proteins from a mammalian cell lysate.

Materials:

  • Cells expressing this compound and putative interacting partner

  • Lysis buffer (e.g., RIPA or a non-denaturing buffer)

  • Protease and phosphatase inhibitors

  • Anti-CCT1 antibody

  • Isotype control IgG

  • Protein A/G agarose or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-CCT1 antibody or isotype control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

  • Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against the putative interacting protein and this compound.

GST Pull-Down Assay Protocol for this compound

This protocol describes the use of a GST-tagged this compound fusion protein to "pull down" interacting partners from a cell lysate.

Materials:

  • Purified GST-CCT1 and GST control proteins

  • Glutathione-agarose or magnetic beads

  • Cell lysate containing the putative prey protein

  • Binding/Wash buffer (e.g., PBS with 0.5% Triton X-100)

  • Elution buffer (e.g., buffer containing reduced glutathione)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Bait Protein Immobilization: Incubate purified GST-CCT1 and GST control proteins with glutathione beads for 1-2 hours at 4°C to allow binding.

  • Washing: Wash the beads with binding/wash buffer to remove unbound bait protein.

  • Prey Protein Incubation: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them 3-5 times with binding/wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by incubating the beads with elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative prey protein.

Visualizing this compound Signaling Pathways and Experimental Workflows

Diagrams are essential for conceptualizing the complex biological systems in which this compound participates and the experimental procedures used to study them.

CCT1_Signaling_Pathway cluster_mTORC1 mTORC1 Pathway cluster_WNK WNK Pathway mTORC1 mTORC1 Raptor Raptor mTORC1->Raptor mLST8 mLST8 mTORC1->mLST8 CCT CCT/TRiC Complex (contains this compound) CCT->Raptor folding CCT->mLST8 folding WNK1 WNK1 OSR1_SPAK OSR1/SPAK WNK1->OSR1_SPAK activates CCT_domain CCT domain WNK1->CCT_domain interacts with OSR1_SPAK->CCT_domain contains

Caption: this compound is a subunit of the CCT/TRiC complex which is involved in the folding of key components of the mTORC1 and WNK signaling pathways.

Co_IP_Workflow start Cell Lysate (containing this compound and interacting proteins) preclear Pre-clear with beads (optional) start->preclear ip Immunoprecipitate with anti-CCT1 antibody preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash to remove non-specific binders capture->wash elute Elute protein complexes wash->elute analysis Analyze by SDS-PAGE and Western Blot elute->analysis Pull_Down_Workflow bait Immobilize GST-CCT1 (bait) on glutathione beads prey Incubate with cell lysate (containing prey protein) bait->prey wash Wash to remove non-specific binders prey->wash elute Elute with glutathione wash->elute analysis Analyze by SDS-PAGE and Western Blot elute->analysis

A Head-to-Head Battle of Chaperonins: CCT vs. GroEL in Substrate Specificity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals

In the intricate cellular world of protein folding, two major chaperonin systems, the eukaryotic CCT (Chaperonin Containing TCP-1), also known as TRiC, and the bacterial GroEL/GroES, play crucial roles in ensuring proteins achieve their correct three-dimensional structures. While both are essential for cellular function, they exhibit distinct differences in their substrate specificity and mechanisms of action. This guide provides an in-depth comparison of CCT and GroEL, supported by experimental data, to aid researchers in understanding their unique roles and potential as therapeutic targets.

At a Glance: Key Differences in Substrate Recognition

FeatureCCT (TRiC)GroEL
Substrate Range Narrow and specificBroad
Primary Substrates Actin, Tubulin, WD40 repeat proteinsWide range of newly synthesized or stress-denatured proteins
Recognition Mechanism Primarily recognizes specific structural motifs and sequencesBinds to exposed hydrophobic patches on unfolded polypeptides

Quantitative Analysis of Substrate Binding Affinity

Determining the binding affinity, represented by the dissociation constant (Kd), is crucial for understanding the strength and specificity of chaperonin-substrate interactions. While comprehensive comparative data is sparse, available studies indicate a high affinity of both chaperonins for their respective substrates, typically in the nanomolar to low micromolar range.

ChaperoninSubstrateBinding Affinity (Kd)Method
GroELReduced α-lactalbumin~1.06 nM[1]Surface Plasmon Resonance (SPR)
GroELPartially-folded mitochondrial Malate Dehydrogenase (mMDH)~60 nM[2]Fluorescence Spectroscopy
GroELAcetyl-malate dehydrogenase~10 nM[3]Ultrafiltration Binding Assay
CCTModel Peptide (p6)~0.25 - 0.5 µM[4]Surface Plasmon Resonance (SPR)
CCTActinNot explicitly quantified in reviewed sourcesVarious biochemical assays[5]
CCTTubulinNot explicitly quantified in reviewed sourcesVarious biochemical assays

Note: The lack of directly comparable Kd values for CCT and GroEL with the same substrate highlights a key area for future research. The existing data suggests that GroEL can bind to a variety of unfolded proteins with high affinity. CCT's affinity for its primary substrates, actin and tubulin, is understood to be highly specific, though quantitative Kd values are not as readily available in the literature.

Unraveling the Mechanisms: Experimental Approaches

The distinct substrate specificities of CCT and GroEL have been elucidated through a variety of experimental techniques. Here, we detail the protocols for two key methods: Co-immunoprecipitation (Co-IP) to identify interacting partners in a cellular context, and in vitro transcription/translation coupled binding assays to study direct interactions.

Experimental Protocol 1: Co-immunoprecipitation (Co-IP) to Identify Chaperonin Substrates

This method allows for the isolation and identification of proteins that interact with a specific chaperonin within a cell lysate.

Materials:

  • Cell culture expressing the chaperonin of interest (e.g., CCT or GroEL)

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

  • Antibody specific to the chaperonin subunit (e.g., anti-CCT1 or anti-GroEL)

  • Protein A/G magnetic beads

  • Wash Buffer: Co-IP Lysis Buffer without protease inhibitors

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • SDS-PAGE gels and Western blotting reagents

  • Mass spectrometer for protein identification

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in Co-IP Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing the Lysate:

    • Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody against the chaperonin to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Place the tube on a magnetic rack and discard the supernatant.

    • Wash the beads three times with Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then separate the beads from the buffer.

  • Elution:

    • Resuspend the beads in Elution Buffer and incubate for 5-10 minutes at room temperature to dissociate the protein complexes.

    • Place the tube on a magnetic rack and collect the supernatant containing the eluted proteins.

    • Neutralize the eluate by adding Neutralization Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting proteins.

    • For identification of novel substrates, the eluted proteins can be analyzed by mass spectrometry.

Experimental Protocol 2: In Vitro Transcription/Translation Coupled Chaperonin Binding Assay

This cell-free system allows for the synthesis of a radiolabeled substrate protein in the presence of the chaperonin, enabling the direct detection of their interaction.

Materials:

  • Plasmid DNA encoding the substrate protein of interest under a T7 promoter.

  • In vitro transcription/translation kit (e.g., rabbit reticulocyte lysate system).

  • [35S]-Methionine for radiolabeling.

  • Purified CCT or GroEL/GroES complex.

  • Native polyacrylamide gel electrophoresis (PAGE) system.

  • Phosphorimager or autoradiography film.

Procedure:

  • In Vitro Transcription/Translation Reaction:

    • Set up the in vitro transcription/translation reaction according to the manufacturer's instructions.

    • Add the plasmid DNA encoding the substrate protein and [35S]-Methionine to the reaction mix.

    • In the experimental tube, add the purified chaperonin (CCT or GroEL/GroES) to the reaction. In the control tube, add an equivalent volume of buffer.

    • Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis and interaction.

  • Analysis of Interaction:

    • Stop the reactions by adding a non-denaturing loading buffer.

    • Load the samples onto a native PAGE gel. This separates protein complexes based on their size and charge, preserving their interactions.

    • Run the gel at 4°C to maintain the stability of the complexes.

  • Detection:

    • After electrophoresis, dry the gel.

    • Expose the dried gel to a phosphorimager screen or autoradiography film to visualize the radiolabeled proteins.

  • Interpretation:

    • A band shift in the lane containing the chaperonin compared to the control lane indicates the formation of a chaperonin-substrate complex. The presence of a higher molecular weight band represents the substrate bound to the chaperonin.

Visualizing the Chaperonin Cycles

The functional cycles of CCT and GroEL, while both ATP-dependent, exhibit key differences. These logical workflows can be visualized using Graphviz (DOT language).

CCT (TRiC) Folding Cycle

CCT_Cycle cluster_cct CCT Folding Cycle Open_CCT Open CCT (Apo) Substrate_Binding {Substrate Binding} Open_CCT->Substrate_Binding Unfolded Substrate ATP_Binding {ATP Binding} Substrate_Binding->ATP_Binding CCT_Substrate_ATP CCT-Substrate-ATP Complex ATP_Binding->CCT_Substrate_ATP Ring_Closure {Ring Closure & Substrate Encapsulation} CCT_Substrate_ATP->Ring_Closure Closed_CCT Closed CCT ATP Hydrolysis & Protein Folding Ring_Closure->Closed_CCT ADP_Release {ADP & Folded Protein Release} Closed_CCT->ADP_Release ATP Hydrolysis ADP_Release->Open_CCT Folded Protein

Caption: The ATP-driven folding cycle of the CCT chaperonin.

GroEL-GroES Folding Cycle

GroEL_Cycle cluster_groel GroEL-GroES Folding Cycle GroEL_Open Open GroEL Substrate_Binding {Substrate Binding} GroEL_Open->Substrate_Binding Unfolded Substrate GroEL_Substrate GroEL-Substrate Complex Substrate_Binding->GroEL_Substrate ATP_Binding {7 ATP Binding} GroEL_Substrate->ATP_Binding GroEL_Substrate_ATP GroEL-Substrate-ATP Complex ATP_Binding->GroEL_Substrate_ATP GroES_Binding {GroES Binding} GroEL_Substrate_ATP->GroES_Binding Cis_Complex Cis Complex Substrate Encapsulation & Folding GroES_Binding->Cis_Complex ATP_Hydrolysis {ATP Hydrolysis (Cis Ring)} Cis_Complex->ATP_Hydrolysis Trans_Binding {Substrate & ATP Binding (Trans Ring)} ATP_Hydrolysis->Trans_Binding GroES_Release {GroES & ADP Release (Cis Ring)} Trans_Binding->GroES_Release Allosteric Signal GroES_Release->GroEL_Open Folded Protein

Caption: The GroEL-GroES chaperonin cycle for protein folding.

Conclusion: Specialized Roles in Protein Homeostasis

The comparison between CCT and GroEL highlights a fascinating divergence in chaperonin evolution. GroEL represents a generalist, capable of assisting a wide array of proteins, a crucial function in the dense and dynamic environment of the bacterial cytoplasm. In contrast, the eukaryotic CCT has evolved a more specialized role, focusing on a limited but essential set of substrates, most notably the highly abundant cytoskeletal proteins actin and tubulin. This specialization is reflected in its complex hetero-oligomeric structure, which allows for specific recognition of its target proteins.

For researchers in drug development, understanding these differences is paramount. Targeting the generalized folding machinery of GroEL could have broad antibacterial effects. Conversely, the specific nature of CCT's interactions presents an opportunity for developing highly targeted therapies for diseases where the folding of its specific substrates, such as components of the cytoskeleton or cell cycle regulators, is dysregulated, for instance, in certain cancers. Further research into the quantitative specifics of these interactions will undoubtedly open new avenues for therapeutic intervention.

References

Unraveling the Engine of the Cell's Protein Folding Machine: A Comparative Look at CCT/TRiC ATPase Activity

Author: BenchChem Technical Support Team. Date: November 2025

The Chaperonin Containing TCP-1 (CCT), also known as the TCP-1 Ring Complex (TRiC), is a crucial molecular machine essential for the proper folding of a significant portion of the eukaryotic proteome, including vital cytoskeletal proteins like actin and tubulin. Its function is intrinsically linked to the hydrolysis of ATP, which powers the conformational changes necessary to encapsulate and fold substrate proteins. This guide provides a comparative overview of the ATPase activity of the CCT/TRiC complex across different species, supported by available experimental data, detailed methodologies, and visual workflows.

Quantitative Comparison of CCT/TRiC ATPase Activity

Direct comparative studies on the ATPase activity of the CCT1 subunit or the entire CCT/TRiC complex across a wide range of species are limited. However, data from individual studies on specific organisms provide valuable insights. The following table summarizes the available quantitative data on the ATPase activity of the CCT/TRiC complex. It is important to note that variations in experimental conditions can influence the measured rates.

Species/ComplexParameterValueExperimental ConditionsReference
Saccharomyces cerevisiae (Yeast) - Wild-Type CCT/TRiCkcat (one ring)0.043 (±0.005) s-120 nM CCT/TRiC, 300 µM ATP, 25 °C[1]
Saccharomyces cerevisiae (Yeast) - Wild-Type CCT/TRiCkcat (both rings)0.053 (±0.001) s-120 nM CCT/TRiC, 300 µM ATP, 25 °C[1]
General in vitro TRiCHydrolysis Rate~2.4 ATPs / min / complexNot specified[2]
Homo sapiens (Human) - CCT4 and CCT5 homo-oligomersATPase RateSame as human TRiCNot specified[3]

Note: The ATPase activity is a characteristic of the entire hetero-oligomeric CCT/TRiC complex, which consists of eight distinct subunits (this compound-8). The ATP binding and hydrolysis are distributed among these subunits, with some showing higher affinity for ATP than others.[2][4]

Experimental Protocol: Measurement of CCT/TRiC ATPase Activity

The following is a representative protocol for the purification of the CCT/TRiC complex and the subsequent measurement of its ATPase activity, based on methodologies described in the literature.[3][5]

I. Purification of the CCT/TRiC Complex (from HeLa cells)

  • Cell Lysis: HeLa cells are harvested and lysed using a dounce homogenizer in a hypotonic buffer to release the cytoplasmic contents.

  • Centrifugation: The lysate is subjected to a series of centrifugation steps, including ultracentrifugation, to remove nuclei, mitochondria, and other large cellular debris, resulting in a clarified cytosol.

  • Affinity Chromatography: If a tagged subunit is expressed, the cytosolic extract is passed through an affinity column (e.g., calmodulin-binding peptide tag). The bound CCT/TRiC complex is then eluted.

  • Size Exclusion Chromatography: The eluate from the affinity column is further purified using a size exclusion chromatography column to separate the CCT/TRiC complex from other proteins based on size.

  • Purity Assessment: The purity of the isolated CCT/TRiC complex is assessed by SDS-PAGE and Western blotting to confirm the presence of all eight CCT subunits.

II. ATPase Activity Assay (Phosphate Release Assay)

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl (pH 7.5), KCl, MgCl₂, DTT, and a known concentration of ATP.

  • Enzyme Addition: The purified CCT/TRiC complex is added to the reaction mixture to initiate ATP hydrolysis. The final concentration of the chaperonin is typically in the nanomolar range.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period.

  • Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured. A common method is the use of a malachite green-based colorimetric assay, where the formation of a complex between malachite green, molybdate, and free phosphate results in a colored product that can be quantified spectrophotometrically at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The rate of ATP hydrolysis is calculated from the amount of phosphate released over time. Kinetic parameters such as kcat and Km can be determined by measuring the initial rates of hydrolysis at varying ATP concentrations.

Visualizing the Workflow and a Relevant Signaling Pathway

To better understand the experimental process and the biological context of CCT/TRiC, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_purification I. CCT/TRiC Purification cluster_assay II. ATPase Activity Assay A HeLa Cell Culture B Cell Lysis & Homogenization A->B C Clarification by Centrifugation B->C D Affinity Chromatography C->D E Size Exclusion Chromatography D->E F Purity Assessment (SDS-PAGE) E->F H Add Purified CCT/TRiC F->H Purified Enzyme G Prepare Reaction Mixture (Buffer + ATP) G->H I Incubation at Controlled Temperature H->I J Measure Phosphate Release (Malachite Green) I->J K Data Analysis (Calculate Hydrolysis Rate) J->K

Experimental workflow for CCT/TRiC purification and ATPase activity assay.

CCT_Signaling_Pathway cluster_mTOR mTOR Signaling Pathway cluster_folding Protein Folding by CCT/TRiC mTORC1 mTORC1 Complex CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 Complex mTORC2->CellGrowth mLST8 mLST8 mLST8->mTORC1 mLST8->mTORC2 Raptor Raptor Raptor->mTORC1 CCT CCT/TRiC Complex CCT->mLST8 Folding CCT->Raptor Folding ADP ADP + Pi CCT->ADP ATP ATP ATP->CCT Unfolded_mLST8 Unfolded mLST8 Unfolded_mLST8->CCT Unfolded_Raptor Unfolded Raptor Unfolded_Raptor->CCT

Role of CCT/TRiC in the mTOR signaling pathway.

The CCT/TRiC complex is integral to various cellular signaling pathways by ensuring the correct folding of key components.[6][7] For instance, in the mTOR pathway, which is a central regulator of cell growth and metabolism, CCT/TRiC mediates the folding of essential components like mLST8 and Raptor, thereby enabling the assembly and function of the mTORC1 and mTORC2 complexes.[6] This highlights how the fundamental ATPase-driven folding activity of CCT/TRiC has far-reaching consequences for cellular regulation.

References

validating the results of a CCT1 siRNA knockdown with a rescue experiment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the cellular functions of the CCT1 protein, small interfering RNA (siRNA) provides a powerful tool for transiently silencing gene expression. However, a critical step in any siRNA-based study is to validate that the observed phenotype is a direct result of the target gene knockdown and not due to off-target effects.[1][2] A rescue experiment is a highly stringent method for such validation.[2][3] This guide provides a comprehensive overview of how to validate the results of a this compound siRNA knockdown with a corresponding rescue experiment, complete with experimental data, detailed protocols, and workflow diagrams.

The chaperonin containing TCP-1 (CCT) complex, also known as TRiC, is essential for folding key cytosolic proteins, including actin and tubulin.[4][5][6] this compound is one of the eight subunits of this complex.[4] Given its fundamental role in cellular protein folding, knocking down this compound can have significant effects on cell cycle progression and cytoskeletal organization.[6][7]

This compound's Role in Cellular Homeostasis

This compound, as part of the TRiC/CCT complex, plays a crucial role in the proper folding of a wide array of substrate proteins, which are essential for various cellular functions. Disruption of this compound function can lead to the accumulation of misfolded proteins and subsequent cellular stress, impacting processes like cell division and cytoskeletal dynamics.

cluster_0 Cytosol This compound This compound (TCP-1 alpha) TRiC TRiC/CCT Complex This compound->TRiC forms Folded_Protein Correctly Folded Protein TRiC->Folded_Protein facilitates folding Nascent_Polypeptide Nascent Polypeptide (e.g., Actin, Tubulin) Nascent_Polypeptide->TRiC binds to Cytoskeleton Cytoskeleton Integrity Folded_Protein->Cytoskeleton Cell_Cycle Cell Cycle Progression Folded_Protein->Cell_Cycle siRNA This compound siRNA siRNA->this compound degrades mRNA Rescue_Construct siRNA-Resistant This compound Construct Rescue_Construct->this compound restores

Caption: this compound Signaling Pathway and Experimental Intervention.

Experimental Design and Workflow

A typical experiment to validate a this compound knockdown involves an initial phase of silencing the this compound gene using siRNA, followed by a rescue phase where an siRNA-resistant version of the this compound gene is introduced. The phenotypic and molecular changes are monitored throughout.

cluster_knockdown Knockdown Validation cluster_rescue Rescue Experiment start Start: Culture Cells transfect_siRNA Transfect with this compound siRNA or Scrambled Control start->transfect_siRNA incubate1 Incubate for 48-72h transfect_siRNA->incubate1 harvest1 Harvest Cells for Analysis incubate1->harvest1 transfect_rescue Co-transfect with this compound siRNA + siRNA-Resistant this compound Plasmid incubate1->transfect_rescue qpcr1 qPCR for this compound mRNA harvest1->qpcr1 western1 Western Blot for this compound Protein harvest1->western1 phenotype1 Phenotypic Assay (e.g., Proliferation) harvest1->phenotype1 end End: Compare Results qpcr1->end western1->end phenotype1->end incubate2 Incubate for 48-72h transfect_rescue->incubate2 harvest2 Harvest Cells for Analysis incubate2->harvest2 qpcr2 qPCR for this compound mRNA harvest2->qpcr2 western2 Western Blot for this compound Protein harvest2->western2 phenotype2 Phenotypic Assay (e.g., Proliferation) harvest2->phenotype2 qpcr2->end western2->end phenotype2->end

Caption: Experimental Workflow for Knockdown and Rescue.

Data Presentation: A Comparative Analysis

The efficacy of the this compound knockdown and the subsequent rescue can be quantified at the mRNA and protein levels, and by assessing a relevant cellular phenotype, such as cell proliferation.

Experimental GroupRelative this compound mRNA Levels (Normalized to Control)Relative this compound Protein Levels (Normalized to Control)Cell Proliferation (% of Control)
Control (Scrambled siRNA) 1.00 ± 0.081.00 ± 0.12100 ± 5.2
This compound siRNA 0.21 ± 0.040.15 ± 0.0545 ± 3.8
This compound siRNA + Rescue Construct 0.85 ± 0.090.92 ± 0.1092 ± 4.5

Data are presented as mean ± standard deviation from three independent experiments.

Detailed Experimental Protocols

1. siRNA Transfection for this compound Knockdown

This protocol outlines the transient knockdown of this compound using siRNA.

  • Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free medium 24 hours prior to transfection to achieve 50-60% confluency at the time of transfection.

  • siRNA Preparation: For each well, dilute 50 pmol of this compound-specific siRNA or a non-targeting (scrambled) control siRNA into 100 µL of serum-free medium. In a separate tube, dilute 5 µL of a lipid-based transfection reagent into 100 µL of serum-free medium.

  • Transfection: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation. Add the 200 µL mixture dropwise to the cells.

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a CO2 incubator before harvesting for analysis.[8]

2. Rescue Experiment

  • Cell Preparation: Follow the same cell seeding protocol as for the siRNA transfection.

  • Co-transfection: 24 hours after initial siRNA transfection, perform a second transfection.[10] Prepare a mixture containing 50 pmol of this compound siRNA and 2 µg of the siRNA-resistant this compound expression plasmid. Use a suitable transfection reagent according to the manufacturer's protocol. A control group should be transfected with this compound siRNA and an empty vector.

  • Incubation and Analysis: Incubate the cells for an additional 48 hours. Harvest the cells for analysis of this compound expression and the relevant phenotype.

3. Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis

qPCR is used to quantify the extent of this compound mRNA knockdown.[11][12]

  • RNA Isolation: Extract total RNA from the harvested cells using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with a final volume of 20 µL, containing 10 µL of SYBR Green Master Mix, 1 µL of cDNA, and 0.5 µM each of the forward and reverse primers for this compound and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the scrambled siRNA control.

4. Western Blotting for Protein Level Analysis

Western blotting is performed to confirm the reduction of this compound protein levels.[13]

  • Protein Extraction: Lyse the harvested cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against this compound overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Densitometry analysis can be used for quantification.

References

A Researcher's Guide to Selecting Negative Controls for CCT1 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity and validity of immunoprecipitation (IP) experiments is paramount. This guide provides a comprehensive comparison of negative controls for the immunoprecipitation of CCT1 (Chaperonin Containing TCP-1 Subunit 1), a key component of the TRiC/CCT chaperonin complex, which is essential for cellular protein folding.

The Critical Role of Negative Controls in Immunoprecipitation

Immunoprecipitation is a powerful technique to isolate a specific protein (the "bait") from a complex mixture, such as a cell lysate, using a specific antibody. Co-immunoprecipitation (Co-IP) extends this to identify interaction partners ("prey") that are pulled down with the bait protein. However, a significant challenge in IP and Co-IP experiments is distinguishing true protein-protein interactions from non-specific binding to the antibody, the beads, or other components of the experimental system. This is where the strategic use of negative controls becomes indispensable.

Proper negative controls are essential to:

  • Identify non-specific binding: Differentiate between the target antigen specifically binding to the antibody and other proteins non-specifically adhering to the IP components.

  • Validate antibody specificity: Confirm that the immunoprecipitation of the target is due to the specific antibody-antigen interaction.

  • Increase confidence in results: Provide a baseline for background signal, allowing for a more accurate interpretation of the target protein's enrichment and its interactions.

Comparing Negative Controls for this compound Immunoprecipitation

The choice of negative control can significantly impact the reliability of your this compound immunoprecipitation results. Below is a comparison of the most commonly used negative controls, outlining their purpose, advantages, and limitations.

Negative ControlPurposeAdvantagesDisadvantagesExpected Qualitative Outcome
Isotype Control To control for non-specific binding of the primary antibody to cellular components other than the target antigen.- Uses an antibody of the same immunoglobulin class (isotype) and from the same host species as the primary antibody, but with no specificity for any cellular antigen. - Accounts for non-specific binding to the Fc region of the antibody.- May not fully account for all non-specific interactions. - The isotype control antibody itself might have some unforeseen weak interactions.A very faint or no band corresponding to this compound should be observed in a Western blot. Any bands present indicate non-specific binding that should be considered background.
Beads-Only Control To identify proteins that non-specifically bind to the agarose or magnetic beads used for immunoprecipitation.- Simple to perform. - Directly assesses the contribution of the solid-phase support to the background signal.- Does not account for non-specific binding to the antibody.Ideally, no this compound band should be detected. The presence of bands indicates that cellular proteins are binding directly to the beads, and a pre-clearing step may be necessary.
Knockdown/Knockout Cell Lysate To confirm the specificity of the antibody for this compound.- Provides the most definitive evidence of antibody specificity. - Ensures that the signal observed in the experimental sample is dependent on the presence of this compound.- Requires the availability of a validated this compound knockdown or knockout cell line. - Can be time-consuming and technically challenging to generate.No this compound band should be detectable in the immunoprecipitated sample from the knockdown or knockout lysate, confirming the antibody's specificity for this compound.
Irrelevant Antibody Control To control for non-specific binding to an antibody of a different specificity.- Can provide an additional layer of confidence in the specificity of the primary antibody.- The chosen irrelevant antibody might have its own set of non-specific interactions.Similar to the isotype control, a very faint or no this compound band is expected.

Experimental Protocols

Here are detailed methodologies for performing a this compound immunoprecipitation experiment, incorporating the use of appropriate negative controls.

Cell Lysis
  • Culture cells to the desired confluency.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Pre-clearing the Lysate (Optional but Recommended)
  • To a sufficient volume of cell lysate for all planned IPs, add Protein A/G beads (20 µL of 50% slurry per 1 mg of protein).

  • Incubate with gentle rotation for 1 hour at 4°C.

  • Centrifuge at 2,500 x g for 3 minutes at 4°C.

  • Carefully transfer the supernatant (pre-cleared lysate) to a new tube, avoiding the bead pellet.

Immunoprecipitation
  • Aliquot the pre-cleared lysate into separate tubes for the specific IP and the negative controls (e.g., 500 µg to 1 mg of protein per IP).

  • Specific IP: Add the primary anti-CCT1 antibody at the manufacturer's recommended concentration.

  • Isotype Control: Add an equivalent concentration of the corresponding isotype control antibody.

  • Beads-Only Control: Add an equivalent volume of IP Lysis Buffer instead of an antibody.

  • Incubate all tubes with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add 30 µL of a 50% slurry of Protein A/G beads to each tube.

  • Incubate with gentle rotation for 1-2 hours at 4°C.

Washing
  • Centrifuge the tubes at 2,500 x g for 3 minutes at 4°C to pellet the beads.

  • Carefully remove the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold IP Lysis Buffer (or a more stringent wash buffer if high background is observed). For each wash, resuspend the beads, incubate for 5 minutes with gentle rotation, and then pellet the beads by centrifugation.

Elution
  • After the final wash, carefully remove all supernatant.

  • Add 30-50 µL of 2X Laemmli sample buffer to each bead pellet.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them.

  • Centrifuge at 14,000 x g for 1 minute.

  • The supernatant now contains the eluted proteins, ready for analysis by Western blotting.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the immunoprecipitation workflow and the logical relationship between the experimental sample and the negative controls.

Immunoprecipitation_Workflow cluster_start Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell Lysate Cell Lysate Pre-cleared Lysate Pre-cleared Lysate Cell Lysate->Pre-cleared Lysate Pre-clear with beads Specific IP Specific IP Pre-cleared Lysate->Specific IP + Anti-CCT1 Ab Isotype Control Isotype Control Pre-cleared Lysate->Isotype Control + Isotype Ab Beads-Only Control Beads-Only Control Pre-cleared Lysate->Beads-Only Control + No Ab Western Blot Western Blot Specific IP->Western Blot Isotype Control->Western Blot Beads-Only Control->Western Blot

Caption: Workflow for this compound immunoprecipitation with negative controls.

Logic_Diagram CCT1_IP Specific this compound IP (Signal + Background) True_Signal True this compound Signal CCT1_IP->True_Signal - Background Isotype_Control Isotype Control (Antibody-mediated Background) Isotype_Control->CCT1_IP Beads_Control Beads-Only Control (Bead-mediated Background) Beads_Control->CCT1_IP

Caption: Logical relationship of negative controls to isolate true signal.

This compound and its Role in Cellular Pathways

This compound is a subunit of the hetero-oligomeric TRiC/CCT complex, a molecular chaperone crucial for folding a significant portion of the eukaryotic proteome, including key cytoskeletal proteins like actin and tubulin. Understanding the interaction network of this compound is vital for elucidating its role in cellular processes such as cell division, cytoskeletal dynamics, and protein quality control.

CCT1_Pathway CCT_Complex TRiC/CCT Complex Folded_Proteins Properly Folded Proteins CCT_Complex->Folded_Proteins mediates folding This compound This compound Subunit This compound->CCT_Complex is a subunit of Unfolded_Proteins Unfolded Proteins (e.g., Actin, Tubulin) Unfolded_Proteins->CCT_Complex binds to Cellular_Functions Cytoskeletal Integrity Cell Cycle Progression Folded_Proteins->Cellular_Functions

Caption: Simplified pathway showing the role of the CCT complex.

By carefully selecting and implementing the appropriate negative controls, researchers can ensure the reliability and reproducibility of their this compound immunoprecipitation experiments, leading to more accurate and impactful scientific discoveries.

Navigating Cellular Chaperones: A Comparative Guide to CCT1 and HSP90 Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the intricate world of cellular chaperones presents both challenges and immense opportunities in the quest for novel cancer therapeutics. This guide provides a detailed comparison of the effects of inhibiting two key chaperonin complexes, Chaperonin Containing TCP-1 (CCT) and Heat Shock Protein 90 (HSP90), on cancer cell viability. We present supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways to offer a comprehensive overview for strategic research and development.

The targeted inhibition of molecular chaperones, critical for the proper folding and function of numerous proteins, has emerged as a promising strategy in oncology. Cancer cells, with their high rates of protein synthesis and reliance on mutated or overexpressed oncoproteins, are particularly vulnerable to the disruption of chaperone activity. This guide focuses on two central players in the cellular proteostasis network: the CCT (also known as TRiC) complex, with a focus on its CCT1 subunit, and the well-established drug target, HSP90. While both are essential chaperones, their distinct client protein profiles and mechanisms of action offer different therapeutic avenues.

Unveiling the Mechanisms: CCT vs. HSP90

The CCT complex is a large, double-ring structure essential for folding approximately 10% of the cytosolic proteome, including key cytoskeletal proteins like actin and tubulin, as well as proteins involved in cell cycle progression such as Cyclin E and Cdc20[1]. While specific inhibitors targeting only the this compound subunit are not yet widely characterized, inhibitors of the entire CCT complex, such as the peptide CT20p and the small molecule HSF1A, have demonstrated cytotoxic effects in cancer cells[2][3][4]. Inhibition of the CCT complex disrupts the folding of its client proteins, leading to cell cycle arrest and apoptosis[1]. One of its key client oncoproteins is STAT3, and CCT inhibition has been shown to reduce STAT3 levels[4].

HSP90, on the other hand, is a more extensively studied molecular chaperone with several inhibitors in clinical trials. It plays a crucial role in the conformational maturation and stability of a wide array of "client" proteins, many of which are critical for cancer cell growth, survival, and proliferation[5][6]. These include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and transcription factors (e.g., mutant p53)[5][6]. HSP90 inhibitors, such as the ansamycin antibiotic geldanamycin and its derivatives (e.g., 17-AAG), as well as second-generation synthetic inhibitors like NVP-AUY922 and ganetespib (STA-9090), typically bind to the N-terminal ATP-binding pocket of HSP90, leading to the proteasomal degradation of its client proteins. This multi-client takedown results in the simultaneous disruption of multiple oncogenic signaling pathways, inducing cell cycle arrest and apoptosis[7].

Comparative Efficacy: A Look at Cell Viability Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various CCT complex and HSP90 inhibitors across a range of cancer cell lines, providing a quantitative comparison of their effects on cell viability. It is important to note the limited data available for specific this compound inhibitors.

InhibitorTargetCancer Cell LineIC50 (nM)
CCT Complex Inhibitors
HSF1ATRiC/CCTNot specifiedNot specified
HSP90 Inhibitors
NVP-AUY922HSP90α/βBT-474 (Breast)3 - 126
NCI/ADR-RES (Ovarian)2.3 - 50
A549 (Lung)< 100
H1975 (Lung)< 100
H1437 (Lung)6.555
H1650 (Lung)1.258
17-AAGHSP90H1975 (Lung)1.258 - 6.555
H1437 (Lung)1.258 - 6.555
H1650 (Lung)1.258 - 6.555
HCC827 (Lung)26.255 - 87.733
H2009 (Lung)26.255 - 87.733
Calu-3 (Lung)26.255 - 87.733
STA-9090 (Ganetespib)HSP90Lung AdenocarcinomaVaries
IPI-504HSP90Lung AdenocarcinomaVaries

Note: IC50 values can vary depending on the specific assay conditions and cell line. The data presented here is a compilation from various studies for comparative purposes.[5][7][8]

Experimental Protocols: Measuring Cell Viability

The data presented in this guide is primarily generated using cell viability assays, with the MTT assay being a common and well-established method.

MTT Cell Viability Assay Protocol

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or HSP90 inhibitors

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Inhibitor Treatment: Prepare serial dilutions of the this compound or HSP90 inhibitors. Remove the culture medium from the wells and add 100 µL of medium containing the desired concentrations of the inhibitors. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the cell viability against the inhibitor concentration to determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the mechanisms through which CCT and HSP90 inhibitors exert their effects on cell viability, the following diagrams illustrate the key signaling pathways involved and a typical experimental workflow.

HSP90_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., HER2, EGFR) HSP90 HSP90 RTK->HSP90 PI3K PI3K RTK->PI3K RAF RAF RTK->RAF Proteasome Proteasome Degradation RTK->Proteasome Degradation HSP90->RTK HSP90->PI3K AKT AKT HSP90->AKT HSP90->RAF HSP90_Inhibitor HSP90 Inhibitor HSP90_Inhibitor->HSP90 Inhibition PI3K->HSP90 PI3K->AKT PI3K->Proteasome AKT->HSP90 AKT->Proteasome Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF->HSP90 MEK MEK RAF->MEK RAF->Proteasome ERK ERK MEK->ERK ERK->Transcription

Caption: HSP90 Signaling Pathway Inhibition.

CCT_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCT_Complex CCT Complex (TRiC) Unfolded_Actin Unfolded Actin/Tubulin CCT_Complex->Unfolded_Actin Folded_Actin Folded Actin/Tubulin CCT_Complex->Folded_Actin Folding Unfolded_STAT3 Unfolded STAT3 CCT_Complex->Unfolded_STAT3 Folded_STAT3 Folded STAT3 CCT_Complex->Folded_STAT3 Folding CCT_Inhibitor CCT Inhibitor CCT_Inhibitor->CCT_Complex Inhibition Unfolded_Actin->CCT_Complex Client Cell_Cycle_Arrest Cell Cycle Arrest Folded_Actin->Cell_Cycle_Arrest Disruption of Cytoskeleton Unfolded_STAT3->CCT_Complex Client STAT3_Transcription STAT3-mediated Transcription Folded_STAT3->STAT3_Transcription Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis STAT3_Transcription->Apoptosis Inhibition of Survival Signals

Caption: CCT Complex Signaling Pathway Inhibition.

Experimental_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Treat_Inhibitors Treat with CCT/HSP90 Inhibitors (Serial Dilutions) Incubate_24h->Treat_Inhibitors Incubate_Treatment Incubate for Treatment Period Treat_Inhibitors->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Cell Viability Assay.

Concluding Remarks

The comparison between CCT and HSP90 inhibitors reveals two distinct yet potent strategies for targeting cancer cell viability. HSP90 inhibitors offer the advantage of a broad impact on numerous well-characterized oncoproteins, with several compounds already in clinical development. The CCT complex, while a less explored target, presents a compelling alternative, particularly given its essential role in folding key cytoskeletal and cell cycle proteins. The development of specific inhibitors for individual CCT subunits, such as this compound, could offer a more refined therapeutic approach with a potentially different toxicity profile.

For researchers and drug developers, the choice between targeting CCT or HSP90 will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic window. The data and protocols presented in this guide provide a foundational framework for further investigation into these critical cellular chaperones and their potential as transformative cancer therapies. Future research should focus on identifying more selective CCT inhibitors and conducting head-to-head preclinical studies to fully elucidate the comparative efficacy and potential synergies of targeting these two fundamental pillars of cellular protein folding.

References

Comparative Analysis of CCT1 Orthologs in Model Organisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Chaperonin Containing TCP-1 subunit 1 (CCT1) orthologs in key model organisms: Saccharomyces cerevisiae (yeast), Drosophila melanogaster (fruit fly), Caenorhabditis elegans (nematode), Mus musculus (mouse), and Homo sapiens (human). This analysis is supported by experimental data and detailed methodologies to facilitate further research and therapeutic development.

The CCT complex, also known as TRiC, is an essential molecular chaperone in eukaryotes, responsible for folding crucial cytosolic proteins, most notably actin and tubulin. It is a hetero-oligomeric complex composed of two stacked rings, each containing eight distinct but related subunits (this compound-8). The this compound subunit, also referred to as CCTα or TCP-1, is a critical component of this complex. Understanding the similarities and differences of its orthologs across various species can provide valuable insights into its function in cellular homeostasis and disease.

Comparative Performance of this compound Orthologs

To facilitate a direct comparison of this compound orthologs, the following tables summarize key quantitative data regarding their sequence conservation and expression profiles.

Table 1: this compound Ortholog Sequence Identity Matrix

This table presents the percentage of amino acid sequence identity between the this compound orthologs of the five model organisms. The high degree of conservation, particularly in the catalytic domain, underscores the fundamental and conserved role of this protein across eukaryotes.

OrganismH. sapiensM. musculusD. melanogasterC. elegansS. cerevisiae
H. sapiens 100%99%73%68%65%
M. musculus -100%73%68%65%
D. melanogaster --100%60%58%
C. elegans ---100%55%
S. cerevisiae ----100%

Note: Percent identity was calculated based on protein sequence alignments.

Table 2: Expression Profiles of this compound Orthologs in Selected Tissues/Conditions

This table provides a summary of this compound expression levels in various tissues and developmental stages across the model organisms. High expression in tissues with dynamic cytoskeletal requirements, such as muscle and neuronal tissues, is a common theme.

OrganismTissue/ConditionRelative Expression LevelReference
Human TestisHighThe Human Protein Atlas
BrainHighThe Human Protein Atlas
Cancer Cell LinesOften Overexpressed[1]
Mouse TestisHigh[2]
BrainHigh[2]
LungModerate[2][3]
Drosophila Ovaries (follicle cells)High[4]
Larval Sensory NeuronsPresent[5]
C. elegans Neuronal and Muscle TissuesHigh[6]
All Life StagesExpressed[7]
Yeast Logarithmic Growth PhaseHigh[8]

Signaling Pathway Involvement: The CCT-TORC1 Axis

Recent evidence, particularly from studies in Drosophila, has implicated the CCT complex in the Target of Rapamycin Complex 1 (TORC1) signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, and metabolism. The CCT complex is thought to facilitate the folding of key components of the TORC1 pathway, thereby influencing its activity.

CCT_TORC1_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Nutrients Nutrients (Amino Acids) TORC1 TORC1 Nutrients->TORC1 PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb Rheb->TORC1 CCT_Complex CCT Complex CCT_Complex->TORC1 Promotes Assembly Unfolded_TORC1_Components Unfolded TORC1 Components Unfolded_TORC1_Components->CCT_Complex Folding S6K S6K TORC1->S6K _4EBP1 4E-BP1 TORC1->_4EBP1 Autophagy Autophagy TORC1->Autophagy Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

CCT-TORC1 Signaling Pathway

Experimental Workflows and Protocols

To enable researchers to replicate and build upon existing findings, this section provides detailed protocols for key experiments used in the analysis of this compound orthologs.

Experimental Workflow: Analysis of this compound Function

The following diagram illustrates a general workflow for investigating the function of this compound orthologs in a model organism.

Experimental_Workflow cluster_gene_level Gene Level Analysis cluster_protein_level Protein Level Analysis cluster_functional_assays Functional Assays Gene_Identification Identify this compound Ortholog Sequence_Analysis Sequence Alignment & Phylogenetic Analysis Gene_Identification->Sequence_Analysis Gene_Expression Quantify mRNA Levels (qRT-PCR, RNA-seq) Gene_Identification->Gene_Expression Phenotypic_Analysis Analyze Phenotypes of This compound Mutants/Knockdowns Gene_Identification->Phenotypic_Analysis Protein_Expression Quantify Protein Levels (Western Blot, Mass Spec) Gene_Expression->Protein_Expression Subcellular_Localization Immunofluorescence Protein_Expression->Subcellular_Localization Complex_Analysis Co-Immunoprecipitation & Mass Spectrometry Protein_Expression->Complex_Analysis ATPase_Activity In vitro ATPase Assay Protein_Expression->ATPase_Activity Protein_Folding In vitro Protein Folding Assay ATPase_Activity->Protein_Folding

References

A Researcher's Guide to Validating CCT1 Inhibitor Specificity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Chaperonin Containing TCP-1 (CCT) complex, also known as TRiC, is a vital molecular chaperone responsible for folding key cytosolic proteins like actin and tubulin.[1] Its first subunit, CCT1, is a critical component of this machinery. The CCT complex's role in folding proteins involved in cell cycle regulation and cytoskeletal dynamics makes it a compelling therapeutic target, particularly in oncology and neurodegenerative diseases.[1][2] As interest in targeting this complex grows, with novel inhibitors like HSF1A and CT20p being explored, it is imperative for researchers to rigorously validate the specificity and elucidate the mechanism of action (MoA) of any new this compound-targeted inhibitor.[3][4]

This guide provides a comparative framework for validating a novel this compound inhibitor, offering detailed experimental protocols and data presentation strategies to ensure robust and reliable results.

Part 1: Validating Inhibitor Specificity

Specificity is the cornerstone of any targeted therapy. An inhibitor must demonstrate high affinity for its intended target (on-target) with minimal binding to other proteins (off-target) to reduce potential toxicity and side effects. A multi-pronged approach is essential to confidently establish the specificity of a this compound inhibitor.

Workflow for Validating this compound Inhibitor Specificity```dot

G cluster_0 Biochemical & Biophysical Validation cluster_1 Cellular Validation cluster_2 Broad Specificity Profiling a Putative this compound Inhibitor b ATPase Activity Assay (e.g., ADP-Glo) a->b Determine IC50 c Direct Binding Assay (e.g., SPR, ITC) a->c Determine Kd d Cellular Thermal Shift Assay (CETSA) b->d Confirm Target Engagement c->d e Western Blot for Downstream Substrates (Actin, Tubulin) d->e Assess Functional Outcome f Kinase/ATPase Panel Screening d->f Assess Off-Target Effects g Proteome-wide CETSA (CETSA-MS) f->g Unbiased Off-Target Identification

Caption: The CCT/TRiC functional cycle and potential points of inhibition.

Key Assays for MoA
  • Co-Immunoprecipitation (Co-IP): This technique is ideal for investigating protein-protein interactions. [5][6]To determine if an inhibitor blocks the interaction between this compound and a known substrate (e.g., tubulin or actin), one can immunoprecipitate this compound from cell lysates treated with the inhibitor and then blot for the substrate. [2]A diminished amount of co-precipitated substrate in the presence of the inhibitor suggests an allosteric mechanism that prevents substrate binding.

  • Substrate Refolding Assays: These functional assays directly measure the chaperone activity of the CCT complex. Using denatured substrates (e.g., luciferase or actin) and purified CCT complex, one can monitor the refolding of the substrate into its active form. An effective inhibitor will reduce the rate or extent of refolding.

  • ATP Competition Assays: By performing ATPase activity assays in the presence of varying concentrations of both the inhibitor and ATP, one can determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP. This provides direct insight into whether the inhibitor binds to the ATP pocket.

Comparative MoA for Hypothetical this compound Inhibitors
Characteristic Inhibitor A (Novel) Inhibitor B (Alternative) Rationale
ATP Competition Non-competitiveATP-competitiveDifferentiates between inhibitors binding at the ATP site versus an allosteric site.
Substrate Binding (Co-IP) Reduces this compound-Tubulin interactionNo effect on this compound-Tubulin interactionIndicates if the inhibitor works by blocking substrate entry into the folding cavity.
Substrate Refolding Strongly InhibitedStrongly InhibitedConfirms functional impairment of the chaperone complex.
Predicted MoA Allosteric; prevents substrate bindingOrthosteric; ATP-competitiveA summary of the likely mechanism based on the experimental evidence.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

This protocol is designed to test if an inhibitor disrupts the interaction between this compound and its substrate, tubulin.

  • Cell Lysis:

    • Treat cells with the inhibitor or vehicle control as described previously.

    • Wash cells with cold PBS and lyse on ice with a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease inhibitors. [5] * Scrape the cells, incubate the lysate on ice for 30 minutes, and then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator. [5] * Centrifuge and transfer the supernatant to a new tube.

    • Add an anti-CCT1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. A negative control with a relevant IgG isotype should be included.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes. [7]

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with cold IP lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform Western blotting and probe for both this compound (to confirm successful IP) and β-tubulin (to check for co-IP).

    • The presence of a β-tubulin band in the this compound IP lane (and its reduction in the inhibitor-treated sample) indicates that the inhibitor disrupts this interaction.

By employing these comparative guides and detailed protocols, researchers can build a robust data package to convincingly validate the specificity and mechanism of action of novel this compound inhibitors, accelerating their potential translation into therapeutic candidates.

References

CCT1 Expression: A Comparative Analysis in Normal and Tumor Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Chaperonin Containing TCP1 Subunit 1 (CCT1) expression levels in normal versus cancerous tissues. It is intended for researchers, scientists, and drug development professionals interested in the role of this compound in oncology. This document summarizes key quantitative data, details common experimental protocols for measuring this compound expression, and illustrates a relevant signaling pathway.

Data Summary: this compound Expression in Normal vs. Tumor Tissues

The following table summarizes the differential expression of this compound in various cancer types compared to their normal tissue counterparts. The data indicates a general trend of this compound upregulation in several cancers, suggesting its potential role as an oncogene. However, conflicting data exists for breast cancer, highlighting the need for further investigation into tissue-specific roles.

Cancer TypeTissueExpression Change in TumorFold Changep-ValueMeasurement TechniqueReference
Hepatocellular CarcinomaLiverUpregulated1.8026.59E-42mRNA Expression (ONCOMINE database)[1]
Breast CancerBreastUpregulated-< 0.001mRNA Expression (UALCAN database)[2]
Breast CancerBreastDownregulated-< 0.001mRNA Expression (UALCAN database)[2]

Note: The conflicting data for breast cancer may be due to analysis of different datasets or patient cohorts, emphasizing the complexity of this compound's role in this malignancy.

Experimental Protocols

Accurate measurement of this compound expression is critical for understanding its function in cancer. Below are detailed methodologies for three common experimental techniques used to quantify this compound at the mRNA and protein levels.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression

This protocol outlines the steps for quantifying this compound mRNA levels in tissue samples.

1. RNA Extraction:

  • Homogenize fresh or frozen tissue samples (50-100 mg) in a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA according to the manufacturer's protocol.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.

  • Follow the manufacturer's instructions for reaction setup and thermal cycling.

3. qRT-PCR:

  • Prepare a reaction mix containing cDNA template, forward and reverse primers for this compound, and a SYBR Green master mix.

  • This compound Primer Design (Example):

    • Forward Primer: 5'-AGATTGCTGAGCGTGATGGA-3'

    • Reverse Primer: 5'-GCTTTGCCTTGGATCTGTTG-3'

  • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

  • Perform the qPCR reaction using a thermal cycler with the following typical conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in this compound expression in tumor tissues compared to normal tissues.

Immunohistochemistry (IHC) for this compound Protein Expression

This protocol describes the detection and localization of this compound protein in paraffin-embedded tissue sections.

1. Tissue Preparation:

  • Fix fresh tissue samples in 10% neutral buffered formalin for 24-48 hours.

  • Dehydrate the fixed tissues through a series of graded ethanol solutions and clear in xylene.

  • Embed the tissues in paraffin wax and cut 4-5 µm sections using a microtome.

  • Mount the sections on positively charged slides.

2. Deparaffinization and Rehydration:

  • Deparaffinize the slides in xylene.

  • Rehydrate through a series of decreasing ethanol concentrations and finally in distilled water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

4. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a blocking serum.

  • Incubate the sections with a primary antibody specific for this compound (e.g., rabbit anti-CCT1 polyclonal antibody) overnight at 4°C.

  • Wash the slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.

  • Counterstain with hematoxylin to visualize cell nuclei.

5. Visualization:

  • Dehydrate the slides, clear in xylene, and mount with a coverslip.

  • Examine the slides under a microscope to assess the intensity and localization of this compound staining in tumor versus normal cells.

Western Blotting for this compound Protein Expression

This protocol details the quantification of this compound protein levels in tissue lysates.

1. Protein Extraction:

  • Homogenize fresh or frozen tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody against this compound overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

4. Analysis:

  • Use a loading control, such as an antibody against GAPDH or β-actin, to normalize for protein loading differences.

  • Quantify the band intensities using densitometry software to determine the relative expression of this compound in tumor versus normal tissue lysates.

This compound-Related Signaling Pathway

This compound has been implicated in the regulation of key signaling pathways involved in cell growth, proliferation, and survival. One such pathway is the PI3K/Akt pathway, which is frequently hyperactivated in cancer. The chaperonin complex, of which this compound is a subunit, is thought to play a role in the proper folding and function of proteins within this pathway.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylates CCT Complex CCT Complex CCT Complex->Akt Maintains stability & function Proliferation Proliferation Downstream Targets->Proliferation Survival Survival Downstream Targets->Survival Growth Growth Downstream Targets->Growth

References

Quantitative Comparison of CCT1 Binding Affinity for Different Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Chaperonin Containing TCP-1 Subunit 1 (CCT1) Substrate Binding

The eukaryotic chaperonin CCT, also known as TRiC, plays a crucial role in cellular proteostasis by mediating the folding of a significant portion of the proteome, including essential cytoskeletal proteins. This guide provides a quantitative comparison of the binding affinity of the this compound subunit for various substrates, supported by experimental data. Understanding these specific molecular interactions is vital for elucidating fundamental cellular processes and for the development of novel therapeutics targeting protein folding machinery.

Quantitative Data Summary

The direct quantitative measurement of binding affinities for individual CCT subunits presents a significant experimental challenge. Research has often focused on the entire CCT/TRiC complex due to its intricate and cooperative nature. However, studies have established that substrate specificity is determined by the apical domains of the eight distinct CCT subunits, with evidence pointing to this compound's involvement in recognizing specific substrate motifs.

CCT Complex/SubunitBinding PartnerMethodDissociation Constant (Kd)Reference
Human TRiC/CCTPrefoldinNPAGE~ 0.2 µM[1]

Further research is required to delineate the specific binding affinities of individual CCT subunits, including this compound, for a broader range of substrates such as actin and tubulin.

Experimental Protocols and Methodologies

The determination of protein-protein binding affinities relies on a variety of biophysical techniques. The following are detailed overviews of common experimental protocols applicable to studying this compound-substrate interactions.

Microscale Thermophoresis (MST)

MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon changes in size, charge, or hydration shell, such as those occurring during a binding event.

Experimental Workflow:

MST_Workflow Microscale Thermophoresis (MST) Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Express and purify this compound (or apical domain) p2 Label this compound with a fluorescent dye p1->p2 p3 Prepare serial dilution of unlabeled substrate p2->p3 e1 Mix labeled this compound with each substrate dilution p3->e1 e2 Load samples into capillaries e1->e2 e3 Measure thermophoresis in MST instrument e2->e3 a1 Plot change in thermophoresis against substrate concentration e3->a1 a2 Fit the data to a binding model to determine Kd a1->a2

Caption: Workflow for determining binding affinity using MST.

A detailed protocol for MST can be found in various resources, including JoVE.[2][3][4]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[5][6]

Experimental Workflow:

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare purified this compound and substrate in identical buffer p2 Degas samples p1->p2 e1 Load this compound into the sample cell p2->e1 e2 Load substrate into the titration syringe p2->e2 e3 Perform serial injections of substrate into the sample cell e1->e3 e2->e3 a1 Integrate the heat pulses from each injection e3->a1 a2 Plot heat change against molar ratio a1->a2 a3 Fit the data to a binding model to determine thermodynamic parameters a2->a3

Caption: Workflow for determining binding thermodynamics using ITC.

A general protocol for ITC is available from JoVE.[5][7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip.

Experimental Workflow:

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Immobilize this compound (ligand) onto the sensor chip e1 Flow analyte over the sensor surface (association) p1->e1 p2 Prepare a series of concentrations of the substrate (analyte) p2->e1 e2 Flow buffer over the surface (dissociation) e1->e2 a1 Generate sensorgrams for each analyte concentration e2->a1 a2 Fit the association and dissociation curves to determine kon and koff a1->a2 a3 Calculate Kd (koff/kon) a2->a3

Caption: Workflow for determining binding kinetics using SPR.

A detailed protocol for SPR can be found in JoVE.[8][9][10][11]

Signaling Pathways and Logical Relationships

The interaction between CCT/TRiC and its substrates is a critical step in the protein folding pathway. The following diagram illustrates the general logical flow of chaperonin-assisted protein folding.

Chaperonin_Pathway Chaperonin-Assisted Protein Folding Pathway cluster_folding Protein Folding unfolded Unfolded or Nascent Polypeptide cct_complex CCT/TRiC Complex unfolded->cct_complex Binding bound_complex Substrate-CCT Complex cct_complex->bound_complex atp_binding ATP Binding bound_complex->atp_binding conformational_change Conformational Change & Encapsulation atp_binding->conformational_change atp_hydrolysis ATP Hydrolysis conformational_change->atp_hydrolysis folded_protein Native Folded Protein atp_hydrolysis->folded_protein cct_release CCT/TRiC Release folded_protein->cct_release cct_release->cct_complex Ready for new cycle

Caption: Generalized pathway of protein folding by the CCT/TRiC complex.

This guide serves as a foundational resource for understanding the quantitative aspects of this compound substrate binding. As research progresses, a more detailed and comparative quantitative landscape of individual CCT subunit affinities will undoubtedly emerge, providing deeper insights into the intricate process of cellular protein folding.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.